Engeletin

Catalog No.
S527158
CAS No.
572-31-6
M.F
C21H22O10
M. Wt
434.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Engeletin

CAS Number

572-31-6

Product Name

Engeletin

IUPAC Name

(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3/t8-,15-,17+,18+,19+,20-,21-/m0/s1

InChI Key

VQUPQWGKORWZII-WDPYGAQVSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(2R,3R)-Engelitin, Dihydrokaempferol 3-O-α-L-rhamnopyranoside, Dihydrokaempferol 3-rhamnoside, Engelitin

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O

The exact mass of the compound Engeletin is 434.1213 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide: Engeletin from Smilax glabra - Sources, Analysis, and Pharmacological Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identity

Engeletin (C₂₁H₂₂O₁₀, MW: 434.39 g/mol), systematically known as deoxydihydroquercetin-3-β-rhamnoside, is a naturally occurring flavanonol glycoside that has garnered significant scientific interest for its diverse pharmacological properties. This compound, characterized by its dihydroflavonol structure with a rhamnose sugar moiety, represents an important bioactive constituent found in several medicinal plants, particularly within the Liliaceae family. This compound's chemical structure consists of a flavanonol backbone with specific stereochemical configurations that influence its biological activity and metabolic fate. The compound typically presents as white to yellow crystalline solids with a melting point of 169-171°C and demonstrates limited aqueous solubility but good solubility in organic solvents such as DMSO (≥100 mg/mL) [1] [2].

This compound's significance in drug discovery stems from its multifaceted biological activities, including potent anti-inflammatory, antioxidant, antimicrobial, and metabolic regulatory properties. As a natural product with favorable toxicity profiles, it presents an attractive candidate for development as a therapeutic agent or lead compound. Recent advances in analytical techniques have enabled more precise characterization of this compound's physicochemical properties, pharmacokinetic behavior, and mechanism of action, facilitating its evaluation for various clinical applications. This technical guide provides a comprehensive resource for researchers and drug development professionals, consolidating current knowledge on this compound's sources, extraction methodologies, analytical techniques, and pharmacological mechanisms to support further investigation and development of this promising natural compound [1] [2].

Natural Sources and Distribution

Primary Botanical Sources

This compound is distributed across several plant species, with significant variation in concentration among different sources. The primary natural sources of this compound include:

  • Smilax species: Smilax glabra Roxb. (Rhizoma Smilacis Glabrae, RSG) and Rhizoma Smilacis Chinae (RSC) represent the most significant sources of this compound, with RSC containing substantially higher quantities than RSG according to comparative analyses. Multiple studies have identified this compound as one of the principal flavonoid constituents in Smilax glabra rhizomes, alongside its stereoisomers including astilbin, neoastilbin, and isoastilbin [1] [3] [4].

  • Additional plant sources: this compound has also been isolated from Artocarpus dadah, Pieris japonica, Dioon spinulosum leaves, Engelhardia roxburghiana leaves, Nelumbo nucifera, Gynostemma pentaphyllum, Hymenaea martiana Hayne (Fabaceae), Inga stipularis DC. (fabaceae), and notably from wine, where it serves as a primary flavonoid compound, particularly in Chardonnay and Pinot Noir champagne varieties [1].

Table 1: Botanical Sources of this compound

Source Plant Part Relative Abundance Geographic Distribution
Rhizoma Smilacis Chinae Rhizome High China, Southeast Asia
Smilax glabra Roxb. Rhizome Moderate to High Southern China, Southeast Asia
Engelhardia roxburghiana Leaves Moderate East Asia
Wine (Chardonnay, Pinot Noir) Fermented product Variable Global
Artocarpus dadah Not specified Low to Moderate Southeast Asia
Quantitative Analysis in Smilax glabra

Advanced analytical techniques have enabled precise quantification of this compound in Smilax glabra extracts. UPLC-ESI-MS/MS analyses have consistently identified this compound as one of 34 major compounds in S. glabra rhizomes, with its concentration varying based on extraction methodology, geographical origin, and processing techniques. Studies employing UHPLC-ESI/LTQ-Orbitrap-MS have confirmed this compound as a marker compound in S. glabra, with quantitative analyses demonstrating consistent presence across multiple batches of plant material, supporting its utility for quality control standardization [5] [6] [4].

The distribution of this compound within plant tissues shows distinct patterns, with rhizomes accumulating higher concentrations compared to aerial parts in Smilax species. Tissue distribution studies in animal models following administration of S. glabra extracts have further revealed that this compound and its metabolites distribute widely to target organs including liver, intestine, kidney, and stomach, reflecting its pharmacokinetic behavior and potential sites of pharmacological action [7].

Extraction and Isolation Methodologies

Conventional Extraction Techniques

The extraction of this compound from plant material typically employs solvent-based methods optimized for flavonoid recovery. The most common protocols include:

  • Ethanol-based extraction: A standardized approach utilizes 70% ethanol in a 1:15 (g:mL) plant-to-solvent ratio employing hot reflux extraction, repeated twice to maximize yield. The combined extract is filtered through a 200-mesh sieve, centrifuged at 8000 rpm for 20 minutes, and the supernatant is concentrated under vacuum followed by lyophilization to obtain a dry powder. This method has been shown to effectively extract this compound while preserving its structural integrity and biological activity [5] [6].

  • Standard decoction: For clinical applications, a water-based standard decoction prepared according to traditional Chinese medicine principles offers advantages including environmental friendliness, cost-effectiveness, and clinical applicability. This method involves boiling plant material in water following a standardized process, yielding extracts suitable for pharmacological use while minimizing organic solvent residues [7].

Advanced Separation Techniques

Following initial extraction, this compound requires purification from complex plant matrices. Effective separation protocols include:

  • Macroporous resin fractionation: This method enables separation of this compound into medium-polarity fractions, effectively concentrating the compound while removing impurities. The process typically involves loading crude extract onto macroporous resin columns followed by stepwise elution with ethanol-water gradients, with this compound typically eluting in 30-70% ethanol fractions [7].

  • Chromatographic purification: For obtaining high-purity this compound for research applications, preparative HPLC and counter-current chromatography techniques have been employed. These methods leverage the differential polarity and solubility characteristics of this compound relative to structurally similar flavonoids such as astilbin and its stereoisomers [4].

Table 2: Extraction and Isolation Methods for this compound

Method Conditions Advantages Yield Considerations
Ethanol Reflux Extraction 70% ethanol, 1:15 ratio, 2-3 cycles High efficiency, reproducibility Dependent on plant source quality
Hot Water Decoction Boiling water, standardized process Solvent-free, clinically applicable Lower yield for non-polar components
Macroporous Resin AB-8 or D101 resin, ethanol gradient Effective pre-purification, scalable Requires optimization of gradient
Preparative HPLC C18 column, acetonitrile-water mobile phase High purity obtainable Low throughput, equipment intensive

Pharmacological Activities and Mechanisms

Anti-inflammatory and Immunomodulatory Activities

This compound demonstrates significant anti-inflammatory properties through multiple mechanisms, primarily via modulation of the NF-κB signaling pathway. Research has shown that this compound inhibits NF-κB activation, decreasing the production of inflammatory mediators including iNOS and COX-2. Additionally, this compound suppresses expression of TLR4-signaling downstream molecules such as MyD88, IRAK1, TRAF6, and TAK1 proteins. In vivo studies have confirmed that this compound (25-100 mg/kg, intraperitoneal) markedly reduces LPS-increased myeloperoxidase activity in mice, demonstrating potent anti-inflammatory effects [1] [2].

The immunomodulatory activities of this compound extend to various disease models. In cerebral ischemia-reperfusion injury, this compound promotes angiogenesis through the VEGF/vasohibin signaling pathway and stabilizes newly formed vessels via the angiopoietin-1/Tie-2 pathway. These effects contribute to improved blood supply to vital organs and protection of cellular activity following ischemic insult. Furthermore, this compound alleviates oxidative stress and inflammatory responses in BV-2 murine microglial cells induced by amyloid-β (1-42) through modulation of the Keap1/Nrf2 pathway, suggesting potential applications in neurodegenerative disorders [1].

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity against various pathogens, including clinically relevant strains:

  • Anti-Helicobacter pylori activity: Recent investigations (2025) have demonstrated that this compound contributes to the anti-H. pylori activity of S. glabra extracts. While astilbin shows approximately three-fold stronger urease inhibition than this compound, both compounds interact with sulfhydryl groups at the active site of urease, a critical enzyme for H. pylori survival and pathogenesis. Molecular docking studies confirm that this compound binds to the active site of H. pylori urease, inhibiting its activity and consequently impairing bacterial growth with MIC values ranging from 0.5 to 1.5 mg/mL for S. glabra extracts containing this compound [5] [6].

  • Broad-spectrum antimicrobial effects: this compound's antimicrobial activity extends beyond H. pylori, showing efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens including Candida albicans. The compound disrupts microbial membrane integrity and inhibits essential enzymatic processes, contributing to its antimicrobial profile. These properties support the traditional use of this compound-containing plants for treating infectious conditions [8] [1].

Metabolic and Systemic Effects

This compound demonstrates significant potential in regulating metabolic processes and treating systemic disorders:

  • Anti-hyperuricemic activity: this compound contributes to the uric acid-lowering effects of S. glabra preparations. Tissue distribution studies reveal that this compound and its metabolites accumulate in the liver, intestine, and kidney—key organs involved in uric acid metabolism. Molecular docking analyses indicate that this compound metabolites exhibit strong binding activities with target proteins including CNT2 (involved in purine absorption), XOD (xanthine oxidase, key enzyme in uric acid production), and URAT1 (urate transporter in renal tubules) [7].

  • Additional metabolic effects: this compound functions as a natural aldose reductase inhibitor, potentially delaying the development of chronic diabetic complications. It also demonstrates anti-obesity effects through activation of the β3-AR/AMPK signaling pathway, and exhibits cardioprotective properties by reducing oxidative stress via the Nrf2/HO-1 pathway [1].

The following diagram illustrates this compound's primary pharmacological mechanisms across different biological systems:

G cluster_anti_inflammatory Anti-inflammatory Mechanisms cluster_antimicrobial Antimicrobial Activity cluster_metabolic Metabolic Regulation cluster_antioxidant Antioxidant Effects This compound This compound NFkB NF-κB Pathway Inhibition This compound->NFkB TLR4 TLR4 Signaling (MyD88, IRAK1, TRAF6, TAK1) This compound->TLR4 Urease Urease Inhibition (H. pylori) This compound->Urease Sulfhydryl Sulfhydryl Group Binding This compound->Sulfhydryl XOD Xanthine Oxidase (XOD) Inhibition This compound->XOD URAT1 URAT1 Transporter Modulation This compound->URAT1 AldoseReductase Aldose Reductase Inhibition This compound->AldoseReductase Nrf2 Nrf2 Pathway Activation This compound->Nrf2 InflammatoryMediators ↓ iNOS, COX-2 ↓ Pro-inflammatory Cytokines NFkB->InflammatoryMediators TLR4->NFkB MicrobialGrowth Microbial Growth Suppression Urease->MicrobialGrowth Sulfhydryl->Urease UricAcid ↓ Uric Acid Production XOD->UricAcid URAT1->UricAcid HO1 HO-1 Upregulation Nrf2->HO1 OxidativeStress ↓ Oxidative Stress HO1->OxidativeStress

Diagram 1: Comprehensive overview of this compound's multifaceted pharmacological mechanisms across different biological systems and pathological conditions.

Analytical Methods and Quality Control

Identification and Characterization Techniques

Advanced chromatographic and spectrometric methods have been established for the precise identification and characterization of this compound in complex plant matrices:

  • UPLC-ESI-MS/MS: Ultra Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry provides high-resolution separation and accurate identification of this compound. Typical parameters include: ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm); mobile phase comprising acetonitrile (eluent A) and formic acid aqueous solution (eluent B) with gradient elution; negative ion mode detection; mass accuracy within 5 ppm. This method enables simultaneous identification of this compound alongside related flavonoids in S. glabra extracts [5] [6] [4].

  • UHPLC-ESI/LTQ-Orbitrap-MS: This high-resolution mass spectrometry technique offers superior mass accuracy and sensitivity for this compound characterization. The method typically employs: UHPLC separation with C18 column; mobile phase of acetonitrile-water with formic acid modifier; negative ion mode monitoring of [M-H]− ion at m/z 433.1342; and MS/MS fragmentation pattern analysis. This technique can distinguish this compound from its stereoisomers based on retention behavior, UV absorption (λmax ≈ 290 nm), and characteristic fragmentation patterns [4].

Quantitative Analysis Protocols

Accurate quantification of this compound requires validated analytical methods suitable for different research and quality control applications:

  • Validation parameters: Established UHPLC-MS methods for this compound quantification demonstrate excellent linearity (r² > 0.999) across concentration ranges typically from 0.05-50 μg/mL, with limits of detection (LOD) around 0.01 μg/mL and limits of quantification (LOQ) approximately 0.05 μg/mL. Method validation shows satisfactory precision (RSD < 2%), repeatability (RSD < 3%), and recovery rates (95-105%) for accurate this compound quantification in plant materials [4].

  • Standardized quality control: For quality control of S. glabra materials, simultaneous quantification of this compound alongside marker compounds (astilbin, neoastilbin, isoastilbin, neoisoastilbin) provides comprehensive quality assessment. The Chinese Pharmacopoeia currently specifies astilbin content as the primary quality marker, but emerging research suggests including this compound as an additional marker would enhance quality control standards for S. glabra-based products [9] [4].

Table 3: Analytical Methods for this compound Characterization and Quantification

Method Conditions Key Parameters Applications
UPLC-ESI-MS/MS C18 column, acetonitrile-formic acid gradient m/z 433.1 [M-H]−, MS² fragments Qualitative screening, metabolite profiling
UHPLC-ESI/LTQ-Orbitrap-MS High resolution C18, negative ion mode Mass accuracy < 5 ppm, characteristic fragments Structural confirmation, isomer differentiation
Quantitative UHPLC-DAD C18 column, gradient elution, 290 nm detection Linear range 0.05-50 μg/mL, LOD 0.01 μg/mL Quality control, content standardization
HPLC-UV C18 column, isocratic or gradient elution Retention time comparison, peak area quantification Routine analysis, batch consistency

Research Gaps and Future Perspectives

Despite significant advances in understanding this compound's sources, properties, and biological activities, several research gaps remain to be addressed:

  • Synthetic approaches: Currently, no chemical synthesis method for this compound has been reported, with isolation relying exclusively on plant extraction. Development of efficient synthetic routes would ensure more consistent supply and enable structure-activity relationship studies through analog synthesis. The relatively low yield and purity of this compound from natural sources currently limit comprehensive clinical investigation [1].

  • Pharmacokinetic optimization: While pharmacokinetic studies indicate this compound is rapidly absorbed and widely distributed following administration, its oral bioavailability remains low with a half-life of approximately 3.7 hours. Formulation strategies to enhance bioavailability, such as nanoparticle delivery systems or prodrug approaches, represent important areas for future investigation [1] [7].

  • Clinical validation: Most pharmacological data on this compound derive from in vitro studies or animal models. Well-designed clinical trials are necessary to validate its therapeutic efficacy and safety in humans across various indications, particularly for metabolic disorders, inflammatory conditions, and infectious diseases where its mechanisms appear most promising [1] [9].

  • Target identification: While several molecular targets of this compound have been proposed, comprehensive target deconvolution studies using approaches such as chemical proteomics would provide more complete understanding of its mechanism of action and potential off-target effects [1] [7].

Future research directions should prioritize elucidating the complete absorption, distribution, metabolism, and excretion (ADME) profile of this compound, identifying its primary molecular targets through comprehensive binding assays, optimizing its chemical structure for enhanced potency and bioavailability, and conducting rigorously controlled clinical trials to establish therapeutic efficacy in human populations.

Conclusion

This compound represents a promising natural flavonoid glycoside with diverse pharmacological activities and potential therapeutic applications. Its presence in Smilax glabra and related species, particularly in rhizome tissues, provides a renewable source for further investigation and development. Well-established extraction and analytical methods enable reliable isolation and quantification of this compound from plant materials, supporting quality standardization efforts. The compound's multifaceted mechanisms of action, including modulation of NF-κB signaling, urease inhibition, and regulation of metabolic pathways, underlie its broad therapeutic potential across various disease models.

References

Mechanisms of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Engeletin exerts its effects by modulating several critical cellular signaling pathways. The following diagram illustrates the primary mechanism by which this compound protects intestinal epithelial cells, as identified in recent colitis research [1] [2].

G This compound This compound AMPK AMPK This compound->AMPK SIRT1 SIRT1 AMPK->SIRT1 PGC1a PGC1a SIRT1->PGC1a Mitochondrial_Biogenesis Mitochondrial_Biogenesis PGC1a->Mitochondrial_Biogenesis Oxidative_Stress ↓ Oxidative Stress Mitochondrial_Biogenesis->Oxidative_Stress Apoptosis ↓ Epithelial Apoptosis Mitochondrial_Biogenesis->Apoptosis Barrier_Integrity ↑ Barrier Integrity Oxidative_Stress->Barrier_Integrity Apoptosis->Barrier_Integrity Inflammation ↓ Inflammation Barrier_Integrity->Inflammation

This compound activates the AMPK/SIRT1/PGC-1α axis, promoting mitochondrial health and reducing colitis damage. [1] [2]

In addition to this core pathway, this compound interacts with other key signaling nodes [3] [4] [5]:

  • NF-κB Pathway: this compound inhibits the activation of this central regulator of inflammation, reducing the production of pro-inflammatory cytokines [3] [4].
  • Nrf2 Antioxidant Pathway: It activates Nrf2, leading to the upregulation of cellular antioxidant defenses [3] [5].
  • MAPK Pathway: this compound can suppress the phosphorylation of JNK, ERK, and p38, thereby reducing inflammation and apoptosis [4].

Pharmacological Effects & Experimental Data

Extensive preclinical studies show this compound's therapeutic potential across multiple biological systems. Key quantitative findings from recent research are summarized in the table below.

Therapeutic Area Model System Dose/Concentration Key Effects & Metrics
Inflammatory Bowel Disease (IBD) DSS-induced colitis mice [1] [2] 10, 20, 40 mg/kg (oral) ↓ Weight loss, DAI scores, colon shortening; ↑ ZO-1, claudin-1; ↓ apoptosis; ↑ ATP production
Colonic organoids [1] [2] 10 μM Restored barrier integrity; Ameliorated mitochondrial dysfunction
Insulin Resistance Human HepG2 liver cells [6] 10, 100 μM ↑ Glucose consumption; ↑ ISR-1, ISR-2, GLUT-2 expression; ↓ MDA, TNF-α, Caspase-3/9
Intervertebral Disc Degeneration Rat NP cells in vitro [4] 10, 20, 40 μM ↓ TNF-α-induced inflammatory mediators (iNOS, IL-1β, COX2); ↓ MMPs; ↓ apoptosis
Rat IDD model in vivo [4] 10 μM (intradiscal injection) Alleviated disc degeneration on imaging & histology
Anti-Helicobacter pylori H. pylori urease assay [7] N/A (Component of SGR extract) Inhibited urease activity (Astilbin, a related compound, showed stronger inhibition)

Detailed Experimental Protocols

For researchers looking to replicate key studies, here are methodologies for two major areas of investigation.

In Vivo Model of Colitis

This protocol is adapted from the 2025 study on this compound's effects on mitochondrial function [1] [2].

  • Animals: Wild-type (C57BL/6, 6–8 weeks old, male).
  • Group Allocation: Mice are randomly divided into groups (e.g., Control, DSS+vehicle, DSS+Eng-L, DSS+Eng-M, DSS+Eng-H), with n=10 per group.
  • Colitis Induction: Colitis is induced by administering 2.5% (w/v) dextran sulfate sodium (DSS), molecular weight 36–50 kDa, in the drinking water for 7 days.
  • Treatment: this compound (dissolved in corn oil) is administered daily via oral gavage. Doses of 10, 20, and 40 mg/kg are used. Administration typically begins a few days before DSS exposure and continues throughout the experiment.
  • Assessment:
    • Daily: Body weight and Disease Activity Index (DAI).
    • Endpoint (Day 7): Colon length is measured. Tissues are collected for:
      • Histology: H&E staining, Alcian blue periodic acid Schiff (AB-PAS) staining for goblet cells.
      • Molecular Analysis: Western blotting for tight junction proteins (ZO-1, claudin-1), apoptosis markers (Bax, Bcl-2, cleaved caspase-3), and pathway proteins (p-AMPK, PGC-1α).
      • Oxidative Stress: Assays for MDA, GSH, SOD, CAT.
      • Mitochondrial Function: ATP production, mtDNA levels, and electron transport chain complex activity.
In Vitro Model of Insulin Resistance

This protocol is based on the 2025 study in HepG2 liver cells [6].

  • Cell Line: Human HepG2 liver cells.
  • Culture Conditions: Grown in RPMI 1640 medium with 20% FBS at 37°C in a 5% CO2 atmosphere.
  • Insulin Resistance (IR) Induction: Cells are treated with 30 mM glucose and 50 nM insulin for 48 hours.
  • Treatment: this compound (and a positive control like metformin) are added to the culture medium 1 hour before IR induction.
  • Cytotoxicity Assay: An MTT assay is performed to determine non-cytotoxic and effective doses of this compound (e.g., 10 and 100 μM were used in the study).
  • Glucose Consumption Test: After IR induction, media is replaced with low-glucose media, stimulated with insulin, and glucose remaining in the medium is measured.
  • Molecular Analysis:
    • qPCR/Western Blot: To analyze expression of ISR-1, ISR-2, GLUT-2, TNF-α, caspase-3, and caspase-9.
    • Biochemical Assays: To measure oxidative stress markers like MDA, GSH, and SOD.

Current Challenges and Future Perspectives

Despite its promise, several challenges must be addressed to advance this compound toward clinical application [3] [8] [5]:

  • Bioavailability and Solubility: this compound has low oral bioavailability (~3.686 ± 2.356 h half-life) and aqueous solubility, which limits its efficacy [8] [5].
  • Synthesis and Purity: Current supplies rely on plant extraction, yielding low quantity and purity. No chemical synthesis route has been reported, hindering large-scale production [3] [5].
  • Future Strategies:
    • Novel Drug Delivery Systems: Using nanostructured lipid carriers (NLCs) can enhance brain delivery and bioavailability [8].
    • Clinical Studies: Current evidence is preclinical. Human trials are essential to validate targets and therapeutic efficacy [3] [5].
    • Metabolic Engineering: Engineering plants or microbes to produce high yields of this compound is a promising solution for sustainable supply [9].

References

Comprehensive Technical Review: Engeletin's Anti-inflammatory and Antioxidant Mechanisms and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Engeletin

This compound (ENG), a naturally occurring flavonoid glycoside with the molecular formula C21H22O10 and molecular weight of 434.39 g/mol, is increasingly recognized for its significant pharmacological potential [1] [2]. This dihydroflavonoid compound is chemically characterized as dihydrokaempferol 3-rhamnoside and is primarily extracted from various medicinal plants, including Smilax glabra Roxb. (Tu fuling), Rhizoma Smilacis Chinae, Engelhardia roxburghiana, and is also present in wine [3] [4] [1]. This compound exhibits favorable physicochemical properties with low cytotoxicity, making it a promising candidate for therapeutic development. Pharmacokinetic studies reveal that this compound undergoes rapid absorption and wide distribution following administration, yet it demonstrates relatively low bioavailability with an oral half-life of approximately 3.7 hours [4]. As a multifunctional phytochemical, this compound has demonstrated remarkable anti-inflammatory, antioxidant, anti-tumor, and immunomodulatory activities across various disease models, positioning it as a compelling subject for drug development research [4] [5].

Mechanisms of Action: Molecular Targets and Signaling Pathways

Primary Anti-inflammatory Mechanisms

This compound exhibits potent anti-inflammatory effects primarily through modulation of key signaling pathways:

  • NF-κB Pathway Inhibition: this compound effectively suppresses the TLR4/NF-κB signaling cascade, reducing the expression of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 [3] [4] [6]. This inhibition occurs through preventing IκBα phosphorylation and subsequent nuclear translocation of NF-κB subunits, thereby blocking the transcription of inflammatory mediators [3].

  • MAPK Signaling Regulation: this compound modulates the activation of p38, JNK, and ERK pathways, which are crucial in stress-induced inflammatory responses [3]. This regulation contributes to reduced production of matrix-degrading enzymes and inflammatory mediators, particularly evident in osteoarthritis models [3].

  • Inflammasome Suppression: Research indicates this compound's ability to inhibit NLRP3 inflammasome activation, thereby reducing caspase-1-mediated maturation of IL-1β and IL-18, which play pivotal roles in sterile inflammatory conditions [4].

Antioxidant Defense Mechanisms

This compound enhances cellular antioxidant defenses through multiple interconnected mechanisms:

  • Nrf2 Pathway Activation: this compound potently activates the Nrf2 antioxidant signaling cascade, promoting the dissociation of Nrf2 from its cytoplasmic inhibitor Keap1 and facilitating its nuclear translocation [3] [7] [6]. This leads to upregulated expression of antioxidant enzymes including HO-1, NQO1, SOD, and catalase [3] [7].

  • Mitochondrial Protection: this compound specifically targets mitochondrial dysfunction by activating the AMPK/SIRT1/PGC-1α signaling axis, enhancing mitochondrial biogenesis, improving electron transport chain function, and reducing mitochondrial ROS production [7] [1] [2]. This mechanism is particularly relevant in intestinal epithelial cells and cardiomyocytes [6] [2].

  • Direct Free Radical Scavenging: The flavonoid structure of this compound enables direct neutralization of reactive oxygen species including superoxide anions, hydroxyl radicals, and hydrogen peroxide, thereby reducing lipid peroxidation and cellular damage [8] [6].

Integrated Pathway Regulation

The therapeutic efficacy of this compound stems from its ability to simultaneously target multiple pathways across various disease contexts. The compound functions as a dual regulator of both NF-κB and Nrf2 pathways, effectively balancing inflammatory and antioxidant responses [6]. Additionally, this compound demonstrates cross-talk between autophagy activation and apoptosis inhibition, further enhancing its cytoprotective effects [3] [7].

G This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits MAPK MAPK This compound->MAPK Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates AMPK AMPK This compound->AMPK Activates NFkB NFkB TLR4->NFkB Activates TNFa TNFa NFkB->TNFa Induces IL1b IL1b NFkB->IL1b Induces IL6 IL6 NFkB->IL6 Induces MAPK->NFkB Synergizes HO1 HO1 Nrf2->HO1 Upregulates NQO1 NQO1 Nrf2->NQO1 Upregulates SOD SOD Nrf2->SOD Upregulates PGC1a PGC1a AMPK->PGC1a Activates Mitochondria Mitochondria PGC1a->Mitochondria Enhances

Figure 1: this compound's Core Signaling Pathways - This diagram illustrates this compound's dual modulation of pro-inflammatory (red) and antioxidant/mitochondrial (green/blue) pathways, demonstrating its multi-target mechanism of action.

Disease-Specific Applications and Efficacy

Metabolic Diseases

Insulin Resistance and Diabetes: this compound demonstrates significant potential in managing insulin resistance and diabetes through multiple mechanisms. In human HepG2 liver cells with induced insulin resistance, this compound (10-100 μM) enhanced glucose consumption and upregulated key insulin signaling molecules including insulin receptor substrates (ISR-1, ISR-2) and glucose transporter 2 (GLUT-2) [8] [9]. The compound also ameliorated oxidative stress in this model by decreasing malondialdehyde (MDA) levels while increasing glutathione (GSH) and superoxide dismutase (SOD) activities [8]. Additionally, this compound reduced apoptosis markers (caspase-3, caspase-9) and inflammatory mediators (TNF-α), showing effects comparable to metformin, a first-line antidiabetic medication [8] [9]. These findings position this compound as a promising multi-target therapeutic candidate for diabetes and related metabolic disorders.

Obesity-Related Conditions: this compound has demonstrated potential in addressing obesity through activation of the β3-AR/AMPK signaling pathway, which stimulates brown adipose tissue activity and mitochondrial function in adipocytes [4]. This mechanism promotes energy expenditure and may counter metabolic dysfunction associated with obesity [4].

Gastrointestinal Diseases

Inflammatory Bowel Disease (IBD): this compound exhibits remarkable efficacy in experimental models of IBD through protection of intestinal barrier integrity and modulation of mitochondrial function [7] [1] [2]. In DSS-induced colitis mice, this compound administration (10-40 mg/kg) significantly alleviated disease symptoms, including weight loss, colon shortening, and disease activity index scores [7] [1]. The compound restored intestinal barrier function by upregulating tight junction proteins (ZO-1, claudin-1) and preserving goblet cells [7] [1]. Mechanistically, this compound activated the AMPK/SIRT1/PGC-1α signaling axis, enhancing mitochondrial biogenesis, improving ATP production, and reducing epithelial apoptosis [7] [1]. These effects were accompanied by suppression of NF-κB-mediated inflammation and activation of the Nrf2 antioxidant pathway [7] [1] [2].

Crohn's Disease-Like Colitis: this compound demonstrates specific efficacy in Crohn's disease-like models by inhibiting TLR4-NF-κB signaling pathway and modulating macrophage polarization [10]. This action reduces the production of pro-inflammatory cytokines and chemokines, thereby attenuating intestinal inflammation [10].

Cardiovascular Diseases

Myocardial Ischemia-Reperfusion Injury (MIRI): this compound provides significant cardioprotection in MIRI models by functioning as a dual regulator of both NF-κB and Nrf2 pathways [6]. In H9c2 cardiomyocytes subjected to hypoxia-reoxygenation, this compound treatment (5-20 μM) dose-dependently improved cell viability, reduced inflammatory cytokine expression (TNF-α, IL-1β, IL-6), and suppressed oxidative stress markers [6]. The compound also inhibited ferroptosis, an iron-dependent form of cell death, by decreasing intracellular ferrous iron accumulation and enhancing glutathione peroxidase 4 (GPX4) expression [6]. In vivo, this compound alleviated myocardial infarction in a left anterior descending artery mouse model, confirming its therapeutic potential for ischemic heart conditions [6].

Other Disease Applications
  • Osteoarthritis: this compound protects chondrocytes from TNF-α-induced damage by reducing apoptosis and extracellular matrix degradation while scavenging intracellular ROS through Nrf2 pathway activation [3].

  • Neurological Disorders: In cerebral ischemia-reperfusion injury models, this compound promotes angiogenesis through VEGF/vasohibin signaling and stabilizes newly formed vessels via the Ang-1/Tie-2 pathway [4]. Additionally, it alleviates oxidative stress and neuroinflammation in Alzheimer's disease models [4].

  • Pulmonary Conditions: this compound demonstrates efficacy in acute lung injury and pulmonary fibrosis models through suppression of NF-κB and TGF-β1 signaling pathways [4].

Table 1: Quantitative Effects of this compound on Oxidative Stress Markers Across Disease Models

Disease Model MDA Reduction GSH Increase SOD Enhancement ROS Suppression Reference
Insulin Resistance (HepG2) Significant decrease Significant increase Significant enhancement Not reported [8] [9]
Myocardial Injury (H9c2) Dose-dependent reduction Dose-dependent elevation Dose-dependent improvement Significant inhibition [6]
Experimental Colitis (Mice) Marked reduction Marked elevation Marked enhancement Significant suppression [7] [1]
Osteoarthritis (Chondrocytes) Not reported Not reported Not reported Significant scavenging [3]

Table 2: Anti-inflammatory Effects of this compound Across Disease Models

Disease Model TNF-α Inhibition IL-1β Reduction IL-6 Suppression NF-κB Pathway Modulation Reference
Insulin Resistance Significant decrease Not reported Not reported Inhibition [8] [9]
Myocardial Injury Dose-dependent inhibition Dose-dependent reduction Dose-dependent suppression Downregulation [6]
Experimental Colitis Significant reduction Not reported Not reported Significant suppression [7] [1]
Osteoarthritis Significant decrease Not reported Not reported Pathway inhibition [3]

Experimental Protocols and Methodologies

In Vitro Assessment of Insulin Resistance

Cell Culture and Insulin Resistance Induction:

  • Cell Line: Human HepG2 liver cells maintained in RPMI 1640 medium with 20% FBS and antibiotics at 37°C with 5% CO2 [8] [9].
  • Insulin Resistance Induction: Cells treated with 30 mM glucose and 50 nM insulin for 48 hours [8] [9].
  • This compound Treatment: Administered at concentrations of 10 μM and 100 μM one hour before insulin resistance induction [8] [9].
  • Control Groups: Include healthy controls, IR controls, metformin-treated controls (positive control), and combination treatments [8] [9].

Assessment Methods:

  • Glucose Consumption: Measured using glucose assay kits after stimulation with 100 nM insulin for 10 minutes [8] [9].
  • Gene Expression Analysis: Quantitative RT-PCR for ISR-1, ISR-2, GLUT-2, TNF-α, caspase-3, and caspase-9 mRNA expression [8] [9].
  • Oxidative Stress Markers: Biochemical assays for MDA, GSH, and SOD levels [8] [9].
  • Cell Viability: MTT assay to determine cytotoxic effects and optimal dosing [8] [9].
In Vivo Colitis Model

Animal Model Establishment:

  • Animals: C57BL/6 mice (6-8 weeks old, male) acclimatized under specific pathogen-free conditions [7] [1].
  • Colitis Induction: 2.5% dextran sulfate sodium (DSS) in drinking water for 7 days [7] [1].
  • This compound Administration: Daily oral gavage at 10, 20, and 40 mg/kg doses dissolved in corn oil, starting three days before DSS exposure [7] [1].
  • Experimental Groups: Wild-type control, Eng-only control, DSS+vehicle, DSS+Eng-L (10 mg/kg), DSS+Eng-M (20 mg/kg), DSS+Eng-H (40 mg/kg) [7] [1].

Disease Assessment and Sample Collection:

  • Disease Activity Index: Daily monitoring of weight loss, stool consistency, and fecal blood [7] [1].
  • Colonoscopy: Under anesthesia with endoscopic scoring prior to sacrifice [7] [1].
  • Tissue Collection: Colon length measurement, Swiss-roll preparation for histology, and mucosal scraping for molecular analyses [7] [1].
  • Histopathological Analysis: H&E staining, Alcian blue periodic acid Schiff (AB-PAS) staining, and immunofluorescence detection [7] [1].

Molecular Analyses:

  • Intestinal Barrier Function: FITC-dextran permeability, serum I-FABP levels, tight junction protein expression (ZO-1, claudin-1) by Western blot and immunofluorescence [7] [1].
  • Apoptosis Assessment: TUNEL staining, cleaved caspase-3 immunofluorescence, Western blot for Bax/Bcl-2 ratio [7] [1].
  • Mitochondrial Function: Transmission electron microscopy for mitochondrial morphology, ATP production measurement, mtDNA levels, and complex I/IV activity assays [7] [1].
  • Signaling Pathways: Western blot for AMPK/SIRT1/PGC-1α axis, NF-κB pathway, and Nrf2 pathway activation [7] [1].
In Vitro Cardiomyocyte Protection Model

Hypoxia-Reoxygenation Model:

  • Cell Line: H9c2 cardiomyocytes maintained in DMEM with 10% FBS [6].
  • Hypoxia-Reoxygenation Induction: 2 hours hypoxia followed by 4 hours reoxygenation using a hypoxia chamber with gas mixture (5% CO2, 9% N2) [6].
  • This compound Treatment: 0, 5, 10, or 20 μM during HR induction [6].

Assessment Methods:

  • Cell Viability: CCK-8 assay with absorbance measurement at 450 nm [6].
  • Inflammatory Cytokines: RT-PCR for TNF-α, IL-1β, and IL-6 mRNA expression [6].
  • Oxidative Stress Markers: DCFH-DA assay for ROS, commercial kits for MDA, SOD, and GSH levels [6].
  • Ferroptosis Assessment: Iron assay kit for ferrous iron concentration, Western blot for GPX4 and SLC7A11 expression [6].
  • Apoptosis Analysis: Annexin V-FITC/PI staining with flow cytometry [6].
  • Pathway Activation: Western blot for Nrf2 and NF-κB signaling pathways [6].

G Start Study Initiation InVitro In Vitro Models Start->InVitro InVivo In Vivo Models Start->InVivo CellCulture Cell Culture (HepG2, H9c2, Chondrocytes) InVitro->CellCulture Treatment This compound Treatment (1-100 μM) CellCulture->Treatment InVitroAssess Assessment (Gene expression, Oxidative stress, Cytokine levels, Apoptosis) Treatment->InVitroAssess DataAnalysis Data Analysis & Mechanism Elucidation InVitroAssess->DataAnalysis AnimalGroups Animal Group Allocation (Control, Disease, Treatment) InVivo->AnimalGroups DiseaseInduction Disease Induction (DSS, LAD ligation, ACLT) AnimalGroups->DiseaseInduction EngAdmin This compound Administration (10-40 mg/kg, oral gavage) DiseaseInduction->EngAdmin InVivoAssess Disease Assessment (DAI, Histology, Molecular analysis) EngAdmin->InVivoAssess InVivoAssess->DataAnalysis

Figure 2: Experimental Workflow for this compound Studies - This diagram outlines the standardized methodology for evaluating this compound's efficacy in both in vitro and in vivo models, ensuring comprehensive assessment of its therapeutic potential.

Current Research Gaps and Future Directions

Despite promising preclinical results, several significant research gaps remain in understanding this compound's therapeutic potential and advancing its clinical translation:

  • Bioavailability Optimization: this compound currently demonstrates low oral bioavailability (approximately 3.7-hour half-life) which limits its clinical application [4]. Future research should focus on delivery system optimization through nanotechnology, prodrug approaches, or formulation strategies to enhance its absorption and distribution [4].

  • Clinical Validation: All current evidence derives from preclinical models including cell cultures and animal studies [4] [5]. Well-designed clinical trials are essential to validate this compound's efficacy, optimal dosing, and safety profile in human populations [4].

  • Synergistic Combinations: Research on potential synergistic effects of this compound with existing therapeutics remains limited [8] [9]. Combination studies with standard medications could reveal enhanced efficacy or reduced dosing requirements [8] [9].

  • Synthetic Approaches: Currently, this compound is primarily extracted from natural sources with relatively low yield and purity [4]. Development of efficient synthetic methodologies would ensure better supply for comprehensive research and potential clinical use [4].

  • Long-term Safety Profile: While this compound demonstrates low cytotoxicity in short-term studies, its chronic toxicity and organ-specific effects require thorough investigation through extended-duration toxicological studies [4].

Conclusion

References

Engeletin and the Keap1-Nrf2 Pathway: A Technical and Mechanistic Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Core Molecular Mechanism of Action

Engeletin exerts its cytoprotective effects primarily by modulating the Keap1-Nrf2-ARE signaling pathway, a central regulatory system for cellular defense against oxidative and electrophilic stress [1] [2] [3].

  • Under Homeostatic Conditions: Under normal conditions, the transcription factor Nrf2 is constitutively targeted for proteasomal degradation by its cytoplasmic repressor, Keap1. Keap1 acts as an adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, which continuously ubiquitinates Nrf2, maintaining it at low levels [1] [2].
  • Pathway Activation by this compound: this compound disrupts the Keap1-Nrf2 interaction, although its precise molecular mechanism as an inducer requires further elucidation. This disruption allows Nrf2 to escape ubiquitination, accumulate in the cytoplasm, and translocate to the nucleus [4]. In the nucleus, Nrf2 forms a heterodimer with a small Maf protein and binds to the Antioxidant Response Element (ARE), also known as the Electrophile Response Element (EpRE), in the promoter regions of its target genes [1]. This binding initiates the transcription of a vast array of cytoprotective genes.

The diagram below illustrates this core mechanism.

Core mechanism of this compound-induced Nrf2 pathway activation.

Quantitative Data Summary of Cytoprotective Outcomes

The activation of the Nrf2 pathway by this compound leads to the coordinated upregulation of a wide range of cytoprotective proteins. The table below summarizes key experimental findings from cellular and animal studies.

Table 1: Summary of this compound's Effects in Experimental Models
Experimental Model Inducer / Disease Model Measured Outcomes Key Results with this compound Treatment Primary Citation
BV-2 Microglial Cells Aβ1–42 (5 μM) [4] Oxidative Stress Markers ↓ ROS, ↓ MDA; ↑ GSH-Px, ↑ SOD activity [4] [4]
Neuroinflammation Markers ↓ NO production, ↓ iNOS; ↓ TNF-α, IL-1β, IL-6 (protein & mRNA) [4] [4]
DSS-Induced Colitis in Mice Dextran Sulfate Sodium [5] Disease Activity & Barrier Integrity Improved DAI scores, restored colon length; ↑ ZO-1, Claudin-1 [5] [5]
Mitochondrial Function ↑ ATP production, ↑ mtDNA levels, ↑ Complex I/IV activity [5] [5]
Apoptosis Regulation ↓ Bax/Bcl2 ratio, ↓ c-caspase3 [5] [5]

Expanded Mechanisms: Mitochondrial Protection via AMPK/SIRT1/PGC-1α

Recent research reveals that this compound's benefits extend beyond the classic antioxidant response to include mitochondrial protection. In a colitis model, this compound was shown to activate the AMPK/SIRT1/PGC-1α signaling axis [5].

  • Mechanistic Workflow: This pathway is a master regulator of mitochondrial biogenesis and function. This compound's activation of this axis led to improved mitochondrial metrics and reduced epithelial cell apoptosis. Critically, the pharmacological inhibition of PGC-1α abolished these protective effects, confirming the pathway's essential role [5].

The experimental workflow and this expanded mechanism are visualized below.

G This compound This compound AMPK AMPK This compound->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a PGC1a SIRT1->PGC1a Activates Mitobiogenesis Mitobiogenesis PGC1a->Mitobiogenesis Promotes MtFunction MtFunction PGC1a->MtFunction Enhances ReducedApoptosis ReducedApoptosis MtFunction->ReducedApoptosis Leads to Inhibitor PGC-1α Inhibitor (SR-18292) Inhibitor->PGC1a Abolishes Effects

Expanded mechanism of this compound involving mitochondrial protection.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of key methodological details.

Table 2: Key Experimental Protocols from Cited Studies
Protocol Aspect BV-2 Microglia Study [4] DSS-Colitis Mouse Study [5]
In Vitro Model Murine BV-2 microglial cells stimulated with Aβ1–42 (5 μM) for 24h to induce AD-like pathology [4]. Mouse colonic organoids treated with DSS (2.5%) for 24h. This compound (10 μM) was applied 30 minutes prior to DSS [5].
In Vivo Model Not conducted in the cited study. C57BL/6 male mice (6-8 weeks). Colitis induced with 2.5% DSS in drinking water for 7 days [5].
Compound Treatment This compound treatment on BV-2 cells alongside Aβ1–42 challenge [4]. This compound (10, 20, 40 mg/kg) dissolved in corn oil, administered daily by oral gavage starting 3 days before DSS [5].

| Key Assays | - Cell viability & LDH release

  • ROS/MDA/SOD/GSH-Px kits
  • NO assay & iNOS (WB)
  • Cytokine ELISA & RT–qPCR
  • WB for Keap1/Nrf2 pathway proteins [4]. | - Disease Activity Index (DAI)
  • Colonoscopy & histology (H&E, AB-PAS)
  • IF/WB for tight junctions (ZO-1, Claudin-1)
  • TUNEL, WB for apoptosis (Bax, Bcl2, c-caspase3)
  • TEM, ATP, mtDNA for mitochondria [5]. | | Pathway Inhibition | Inhibition of Keap1/Nrf2 pathway (specific inhibitor not named) reversed this compound's effects [4]. | PGC-1α inhibitor SR-18292 (10 μM) used in organoids to block the AMPK/SIRT1/PGC-1α axis [5]. |

Conclusion and Research Implications

  • Mechanistic Depth: The compound's ability to also modulate mitochondrial function via the AMPK/SIRT1/PGC-1α axis suggests a holistic cytoprotective strategy, particularly relevant for complex diseases like IBD and Alzheimer's, where these pathways are implicated [4] [5].
  • Research Utility: The quantitative data and detailed protocols provided serve as a robust foundation for future research, including dose-response studies, investigations into other disease models, and the development of more potent derivatives.

References

Engeletin NF-κB signaling pathway inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of NF-κB Pathway Inhibition

Engeletin primarily exerts its anti-inflammatory effects by targeting key points in the NF-κB signaling cascade, as illustrated below. Multiple studies confirm its action on the TLR4-regulated NF-κB pathway and its interaction with the MAPK pathway [1] [2] [3].

G LPS LPS TNF_alpha TNF_alpha TLR4 TLR4 LPS->TLR4 IKK IKK Complex TNF_alpha->IKK TLR4->IKK Eng This compound Eng->TLR4 Inhibits MAPK MAPK Pathway Eng->MAPK Inhibits IkB IκBα (Phosphorylation & Degradation) IKK->IkB Phosphorylates NFkB_Active NF-κB (Active) MAPK->NFkB_Active NFkB_Inactive NF-κB (Inactive, Cytoplasm) IkB->NFkB_Inactive Releases NFkB_Inactive->NFkB_Active Translocates Nucleus Nucleus ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Active->ProInflammatory MMPs MMPs, iNOS, COX-2 NFkB_Active->MMPs

This compound inhibition of NF-κB and MAPK signaling pathways.

The diagram shows that this compound's inhibition is multi-faceted:

  • Direct Interaction with TLR4: Molecular docking studies indicate this compound forms a highly stable bond with the Toll-like receptor 4 (TLR4), preventing its activation by stimuli like LPS [1].
  • Inhibition of IKK/IκB Phosphorylation: this compound suppresses the activation of the IKK complex, reducing phosphorylation and degradation of IκBα. This prevents the release and nuclear translocation of NF-κB (primarily the p65 subunit) [2] [4].
  • Cross-talk with MAPK Pathway: this compound also inhibits the phosphorylation of key MAPK pathway proteins (p38, JNK, ERK), which synergistically contributes to reduced NF-κB activation and pro-inflammatory gene expression [2].

Quantitative Data and Efficacy Across Disease Models

The table below summarizes key experimental findings that demonstrate this compound's efficacy in inhibiting NF-κB signaling across different biological systems.

Disease Model Experimental System Key Findings Related to NF-κB Inhibition Signaling Pathways Involved

| Crohn's-like Colitis [1] | TNBS-induced murine model; RAW264.7 macrophages | • Alleviated inflammatory symptoms & improved barrier integrity • Inhibited TNF-α, IL-1β, IL-6 expression • Inhibited M1 macrophage polarization | TLR4/NF-κB | | Intervertebral Disc Degeneration [2] | TNF-α-induced rat nucleus pulposus cells; Rat puncture model | • Reduced expression of iNOS, COX-2, IL-1β, IL-6 • Downregulated MMP-3, MMP-9, MMP-13 • Inhibited phosphorylation of IKK, IκBα, p65, p38, JNK, ERK | NF-κB / MAPK | | Myocardial Ischemia-Reperfusion [4] | H9c2 cells (Hypoxia/Reoxygenation); Rat LAD model | • Suppressed IL-1β, IL-6, TNF-α • Downregulated phosphorylation of p65 (NF-κB subunit) • Activated the Nrf2 antioxidant pathway | NF-κB / Nrf2 | | Experimental Colitis (IBD) [5] | DSS-induced murine model; Colonic organoids | • Suppressed NF-κB-mediated inflammation • Activated AMPK/SIRT1/PGC-1α signaling (mitochondrial protection) | NF-κB / AMPK/SIRT1/PGC-1α |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies for key experiments.

In Vitro Assessment in Macrophages
  • Cell Line: RAW264.7 murine macrophages [1].
  • Pre-treatment: Cells are pre-treated with this compound (e.g., 1-2 hours) at varying concentrations.
  • Stimulation: Inflammation is induced using Lipopolysaccharide (LPS), typically at 100 ng/mL to 1 µg/mL, to activate the TLR4/NF-κB pathway.
  • Key Analyses:
    • qPCR/Western Blot: Measure mRNA and protein levels of TNF-α, IL-1β, IL-6, iNOS, and COX-2 [1] [2].
    • Western Blot/Confocal Microscopy: Analyze phosphorylation levels of IKK, IκBα, and p65, and monitor p65 nuclear translocation [2].
    • Flow Cytometry: Assess M1/M2 macrophage polarization using surface markers (CD86 for M1) [1].
In Vivo Model of Colitis
  • Animal Model: BALB/c or C57BL/6 mice [1] [5].
  • Colitis Induction:
    • TNBS Model: Intrarectal administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in ethanol [1].
    • DSS Model: Administer 2.5-3% dextran sulfate sodium (DSS) in drinking water for 7 days [5].
  • Treatment: this compound is administered daily via oral gavage. Doses of 10, 20, and 40 mg/kg are commonly used to establish a dose-response [5].
  • Disease Assessment:
    • Daily Monitoring: Body weight, stool consistency, and fecal blood to calculate a Disease Activity Index (DAI) [5].
    • Endpoint Analysis: Colon length measurement, histopathological scoring of H&E-stained sections, and analysis of inflammatory cytokines via ELISA or qPCR [1] [5].
Molecular Docking Analysis
  • Objective: To predict the binding affinity and interaction between this compound and the TLR4 receptor [1].
  • Procedure:
    • Obtain the 3D crystal structure of the TLR4 protein from a protein data bank (e.g., PDB).
    • Prepare the this compound molecular structure in a suitable format.
    • Perform docking simulations using software like AutoDock Vina.
    • Analyze the resulting binding pose, binding energy, and specific amino acid interactions (e.g., hydrogen bonds, hydrophobic interactions).

Future Research and Development

While the evidence for this compound's mechanism is robust, its development faces challenges, primarily its low oral bioavailability and limited solubility [6] [7]. Future work should focus on:

  • Drug Delivery Systems: Exploring formulations like nanostructured lipid carriers (NLCs) to improve brain delivery and overall bioavailability [7].
  • Target Identification: Further clinical studies are needed to identify precise targets and validate mechanisms in humans [6] [8].
  • Compound Optimization: Medicinal chemistry efforts could optimize this compound's structure to enhance potency and pharmacokinetic properties [6].

References

Comprehensive Technical Review: Engeletin as a Natural Aldose Reductase Inhibitor for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Characterization

Engeletin (ENG), a naturally occurring flavonoid glycoside with the chemical name deoxydihydroquercetin-3-β-rhamnoside, has emerged as a promising therapeutic candidate for diabetes complications and other oxidative stress-related conditions. With the molecular formula C21H22O10 and a molecular weight of 434.39 g/mol, this dihydroflavonol is primarily extracted from traditional medicinal plants including Rhizoma Smilacis Glabrae (Tu fuling), Engelhardia roxburghiana, and various grape and wine varieties [1]. This compound's significance in drug development stems from its potent aldose reductase (AR) inhibitory activity, which positions it as a promising candidate for addressing diabetic complications, particularly diabetic neuropathy [1].

The compound demonstrates a favorable pharmacokinetic profile characterized by rapid absorption and distribution, though it suffers from relatively low bioavailability and an oral half-life of approximately 3.7 hours [1]. This compound reaches maximum plasma concentration roughly 0.25 hours after oral administration, indicating quick absorption, but its therapeutic application faces challenges due to limited aqueous solubility and poor permeability that restrict its ability to reach target sites in effective concentrations [2]. These physicochemical and pharmacokinetic limitations have prompted research into novel delivery systems, including nanostructured lipid carriers designed to enhance brain delivery and overall bioavailability [2].

Table 1: Fundamental Characteristics of this compound

Property Description
Chemical Name Deoxydihydroquercetin-3-β-rhamnoside
Molecular Formula C21H22O10
Molecular Weight 434.39 g/mol
Primary Natural Sources Rhizoma Smilacis Glabrae, Engelhardia roxburghiana, wine grapes
Bioavailability Low oral bioavailability
Half-Life ~3.7 hours (oral administration)
Key Biological Activity Aldose reductase inhibition

Mechanistic Insights and Therapeutic Applications

Aldose Reductase Inhibition and Diabetic Complications

The polyol pathway plays a central role in the pathogenesis of diabetic complications, with aldose reductase (AR) serving as the rate-limiting enzyme that catalyzes the reduction of glucose to sorbitol using NADPH as a cofactor [3]. Under hyperglycemic conditions, this pathway becomes significantly activated, leading to sorbitol accumulation within cells which creates osmotic stress and disrupts electron transport in mitochondria [3]. Additionally, the consumption of NADPH during this process impairs antioxidant defense systems by reducing glutathione regeneration, thereby increasing oxidative stress and causing damage to nerve fibers that manifests as the severe pain symptoms characteristic of diabetic neuropathy [3].

This compound functions as a natural aldose reductase inhibitor that directly targets this pathogenic process [1]. By competitively inhibiting AR, this compound reduces sorbitol accumulation and mitigates the associated oxidative stress damage in neural tissues. This mechanism is particularly valuable for addressing diabetic neuropathy, a debilitating complication affecting approximately half of all diabetic patients and representing a leading cause of lower extremity amputations and chronic wounds [3]. The inhibitory action on aldose reductase not only alleviates symptoms but also addresses the underlying molecular pathology of diabetic complications, positioning this compound as a promising disease-modifying agent rather than merely a symptomatic treatment [1].

Multitargeted Therapeutic Effects and Signaling Pathways

Beyond its aldose reductase inhibitory activity, this compound exhibits a remarkably diverse pharmacological profile that includes anti-inflammatory, antioxidant, anti-tumor, and metabolic regulatory effects across multiple physiological systems [1]. These broad therapeutic activities stem from this compound's ability to modulate numerous signaling pathways, with the NF-κB pathway being one of its most frequently targeted mechanisms [1]. In various disease models, including atherosclerosis, acute lung injury, liver injury, and endometritis, this compound demonstrates significant inhibition of NF-κB signaling, resulting in reduced expression of pro-inflammatory cytokines and chemokines [1].

The Keap1/Nrf2 pathway represents another crucial mechanism through which this compound exerts its antioxidant effects, particularly evident in neurodegenerative conditions like Alzheimer's disease [2] [1]. By activating Nrf2, this compound enhances cellular antioxidant defense systems and mitigates oxidative damage. Additionally, this compound modulates the AMPK/SIRT1/PGC-1α signaling axis, a master regulator of mitochondrial biogenesis and energy metabolism [4]. Recent research has elucidated how this compound activates this pathway to ameliorate mitochondrial dysfunction in experimental colitis models, thereby restoring intestinal barrier integrity and reducing epithelial apoptosis through improved mitochondrial performance [4].

Table 2: Primary Molecular Targets and Therapeutic Effects of this compound

Molecular Target/Pathway Observed Effects Therapeutic Applications
Aldose Reductase Inhibition Reduced sorbitol accumulation, decreased oxidative stress Diabetic neuropathy, chronic diabetes complications
NF-κB Signaling Suppression Reduced pro-inflammatory cytokine production Atherosclerosis, acute lung injury, liver injury, endometritis
Keap1/Nrf2 Pathway Activation Enhanced antioxidant defenses, reduced oxidative damage Alzheimer's disease, neurodegenerative conditions
AMPK/SIRT1/PGC-1α Activation Improved mitochondrial function, reduced epithelial apoptosis Inflammatory bowel disease, metabolic disorders
MAPK Pathway Modulation Regulated inflammatory response Pelvic inflammatory disease, osteoarthritis

Experimental Data and Quantitative Findings

Efficacy in Diabetes and Insulin Resistance Models

Recent investigations have demonstrated this compound's promising effects in experimental models of insulin resistance and diabetes. A 2025 study utilizing human HepG2 liver cells induced into insulin resistance with 30 mM glucose and 50 nM insulin over 48 hours revealed that this compound treatment significantly increased glucose consumption and enhanced the expression of key insulin signaling components including ISR-1, ISR-2, and GLUT-2 transporters [5]. These improvements in insulin sensitivity were comparable to those observed with metformin, a first-line antidiabetic medication, suggesting this compound's potential as an effective therapeutic agent for insulin resistance [5].

This compound additionally ameliorated oxidative cell damage in this model, as evidenced by decreased malondialdehyde (MDA) levels and increased glutathione (GSH) and superoxide dismutase (SOD) activities [5]. Furthermore, the compound reduced apoptosis markers including caspase-3 and caspase-9, along with pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) [5]. The study employed a dose-range of 10-100 μM this compound, with treatments administered one hour prior to insulin resistance induction, demonstrating both protective and therapeutic effects against insulin resistance and its associated oxidative cellular damage [5].

Anti-inflammatory and Mitochondrial Protective Effects

In a murine model of dextran sulfate sodium (DSS)-induced colitis, this compound administration at doses of 10, 20, and 40 mg/kg significantly alleviated colitis symptoms including weight loss, disease activity index scores, and colon shortening while restoring intestinal barrier integrity through upregulation of tight junction proteins (ZO-1, claudin-1) [4]. These beneficial effects were mechanistically linked to this compound's ability to activate the AMPK/SIRT1/PGC-1α axis, leading to improved mitochondrial function evidenced by enhanced ATP production, increased mtDNA levels, and improved complex I/IV activity [4].

Notably, pharmacological inhibition of PGC-1α completely abolished this compound's mitochondrial protective and anti-apoptotic effects, confirming the essential role of this pathway in its mechanism of action [4]. The experimental protocol involved administering this compound dissolved in corn oil via daily oral gavage three days before DSS exposure, with the medium dose (20 mg/kg) demonstrating optimal efficacy based on dose-response evaluation [4].

G ENG ENG AMPK AMPK ENG->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a PGC1a SIRT1->PGC1a Activates Mitochondrial_Biogenesis Mitochondrial_Biogenesis PGC1a->Mitochondrial_Biogenesis OXPHOS OXPHOS PGC1a->OXPHOS ATP_Production ATP_Production OXPHOS->ATP_Production Apoptosis_Reduction Apoptosis_Reduction ATP_Production->Apoptosis_Reduction Barrier_Integrity Barrier_Integrity ATP_Production->Barrier_Integrity

Figure 1: this compound activates the AMPK/SIRT1/PGC-1α signaling axis to improve mitochondrial function and reduce apoptosis in experimental colitis models [4].

Experimental Protocols and Methodologies

In Vitro Assessment of Insulin Resistance Improvement

The following detailed protocol has been established for evaluating this compound's effects on insulin resistance in hepatic cell models:

  • Cell Line and Culture Conditions: Utilize human HepG2 cells obtained from ATCC, cultured in RPMI 1640 medium supplemented with 20% fetal bovine serum and antibiotics (100 units/mL penicillin G and 100 μg/mL streptomycin) at 37°C in a humidified incubator with 5% CO2 [5].
  • Insulin Resistance Induction: Plate 20,000 HepG2 cells per well in 24-well culture dishes. When cells reach 60-80% confluence, induce insulin resistance by treating with 30 mM glucose and 50 nM insulin, then incubate for 48 hours [5].
  • This compound Treatment: Prepare this compound by dissolving in 0.1% dimethyl sulfoxide (DMSO). Administer this compound at varying concentrations (typically 10-100 μM) one hour prior to initiating insulin resistance induction. Include metformin as a positive control [5].
  • Glucose Consumption Assay: Following 48-hour incubation, discard cell media and add fresh medium containing only 5.5 mM or 16 mM glucose to all groups. After 50 minutes of incubation, add 100 nM insulin to all groups to induce glucose consumption and incubate for an additional 10 minutes. Measure glucose remaining in the medium using standard colorimetric or enzymatic assays [5].
  • Molecular Analyses: Harvest cells for assessment of insulin receptor substrate (ISR-1, ISR-2) and glucose transporter (GLUT-2) expression using quantitative RT-PCR and Western blotting. Evaluate oxidative stress markers (MDA, GSH, SOD) and apoptosis markers (caspase-3, caspase-9) using commercial assay kits [5].
In Vivo Colitis Model for Mitochondrial Function Evaluation

For investigating this compound's effects on mitochondrial function in inflammatory bowel disease:

  • Animal Model Establishment: Use wild-type C57BL/6 mice (6-8 weeks old, male) acclimatized for 7 days under specific pathogen-free conditions. Randomly allocate into experimental groups (typically n=10/group) including control, disease model, and this compound treatment groups [4].
  • Colitis Induction and Treatment: Administer 2.5% (w/v) dextran sulfate sodium (DSS, molecular weight 36-50 kDa) in drinking water for 7 days to induce colitis. Dissolve this compound in corn oil and administer daily via oral gavage at doses of 10, 20, and 40 mg/kg, beginning three days prior to DSS exposure [4].
  • Disease Assessment: Monitor body weight and disease activity index scores daily. On day 7, euthanize mice under anesthesia for tissue collection. Measure colon length and prepare Swiss-rolls for histological analysis (H&E staining, AB-PAS staining, immunofluorescence) [4].
  • Mitochondrial Function Assays: Assess mitochondrial function through ATP production measurements, mtDNA quantification, and mitochondrial complex I/IV activity assays in colonic tissues. Evaluate intestinal barrier function via FITC-dextran permeability assays and measurement of tight junction protein expression (ZO-1, claudin-1) using immunofluorescence and Western blotting [4].
  • Pathway Inhibition Studies: To confirm mechanism, include groups treated with PGC-1α inhibitor SR-18292 (10 μM) administered prior to this compound treatment and DSS exposure [4].

G Hyperglycemia Hyperglycemia Aldose_Reductase Aldose_Reductase Hyperglycemia->Aldose_Reductase Sorbitol_Accumulation Sorbitol_Accumulation Aldose_Reductase->Sorbitol_Accumulation NADPH_Depletion NADPH_Depletion Aldose_Reductase->NADPH_Depletion Mitochondrial_Dysfunction Mitochondrial_Dysfunction Sorbitol_Accumulation->Mitochondrial_Dysfunction Oxidative_Stress Oxidative_Stress NADPH_Depletion->Oxidative_Stress Oxidative_Stress->Mitochondrial_Dysfunction Nerve_Damage Nerve_Damage Mitochondrial_Dysfunction->Nerve_Damage This compound This compound This compound->Aldose_Reductase Inhibits

Figure 2: this compound inhibits aldose reductase in the polyol pathway, reducing sorbitol accumulation and oxidative stress that lead to diabetic neuropathy [3] [1].

Current Research Challenges and Future Directions

Bioavailability Enhancement Strategies

Despite this compound's promising pharmacological activities, its therapeutic application faces significant challenges due to limited solubility and poor permeability that restrict bioavailability [2]. To address these limitations, researchers are developing innovative drug delivery systems, particularly nanostructured lipid carriers designed to enhance this compound's ability to cross biological barriers including the blood-brain barrier [2]. These lipid-based systems offer similar composition to natural lipids present in the body, potentially enabling free transit across the BBB and increasing bioavailability for neurological applications such as Huntington's disease therapy [2].

A theoretically proposed formulation of This compound-nanostructured lipid nanocarriers involves intranasal administration to bypass first-pass metabolism and directly target neurological conditions [2]. This delivery approach leverages the nanoformulation's potential to enhance solubility, protect this compound from degradation, and improve its distribution to target tissues. Future research should focus on optimizing these delivery systems through comprehensive characterization of their physicochemical properties, stability profiles, and in vivo performance to translate the theoretical benefits into practical therapeutic applications [2].

Research Gaps and Clinical Translation

The current research landscape reveals several significant gaps that must be addressed to advance this compound toward clinical application. Perhaps most notably, no chemical synthesis method for this compound has been reported, resulting in relatively low yield and purity that limit comprehensive clinical studies [1]. Additionally, while numerous preclinical studies have demonstrated this compound's efficacy across various disease models, well-controlled clinical trials in human populations are entirely lacking, creating a substantial translational gap between animal studies and human therapeutic applications [1].

Future research priorities should include:

  • Development of efficient synthetic routes or purification methods to produce high-purity this compound in sufficient quantities for comprehensive preclinical and clinical studies [1].
  • Implementation of detailed toxicological assessments and safety profiling to establish appropriate dosing parameters and identify potential adverse effects [1].
  • Exploration of structure-activity relationships to potentially optimize this compound's structure for enhanced potency, improved bioavailability, or reduced potential side effects [1].
  • Investigation of potential combination therapies where this compound might synergize with existing therapeutic agents to enhance efficacy or reduce dosing requirements [1].
  • Conduct of rigorous clinical trials to validate preclinical findings and establish this compound's safety and efficacy in human populations, particularly for diabetic neuropathy where its aldose reductase inhibitory activity holds significant promise [1].

Conclusion

References

Engeletin extraction purification methods

Author: Smolecule Technical Support Team. Date: February 2026

Engeletin at a Glance

The table below summarizes key information about this compound from the search results:

Aspect Details
Chemical Description A flavanonol rhamnoside (a type of flavonoid) [1].
IUPAC Name (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4H-chromen-4-one [1].
Molecular Formula C₂₁H₂₂O₁₀ [1] [2] [3]
Molecular Weight 434.39 - 434.40 g/mol [1] [2] [3]
CAS Number 572-31-6 [2] [3] [4]
Natural Sources Leaves of Engelhardia roxburghiana and E. chrysolepsis; roots of Smilax species (e.g., S. glabra, S. bockii warb); bark of Hymenaea martiana; Pieris japonica; Dioon spinulosum; white grapes and wine [5] [6] [7].

Knowns and Unknowns on Sourcing & Production

Here is what is known about how this compound is obtained, and the specific gaps in technical detail:

  • Established Fact - Natural Isolation: this compound is primarily obtained by isolating it from various plants. The initial step likely involves using organic solvents to create a crude extract from plant material, which is then further purified [6] [7].
  • Critical Knowledge Gap - Method Details: The search results do not specify the exact solvents, concentrations, temperatures, or equipment used for extraction and purification. Key parameters such as yield and purity for these methods are also not reported.
  • Important Context - Synthesis Status: According to a 2023 review, no chemical synthesis method for this compound has been reported in scientific literature. The limited yield and purity from natural isolation are noted as constraints on its clinical study [6] [7].

Pharmacological Activities and Mechanisms

Research indicates this compound has diverse biological activities, primarily through inhibiting the NF-κB signaling pathway. The diagram below summarizes its potential effects on different bodily systems.

G cluster_0 Key Mechanism: Inhibits NF-κB Pathway cluster_1 Reported System-Level Effects This compound This compound NFkB_Inhibition Reduces inflammation This compound->NFkB_Inhibition Nervous Nervous System • May protect against cerebral ischemia • May alleviate oxidative stress in Alzheimer's models NFkB_Inhibition->Nervous Metabolic Endocrine & Metabolic System • Improves insulin resistance (in vitro) • Inhibits aldose reductase (linked to diabetes) • May combat obesity NFkB_Inhibition->Metabolic Cardiovascular Cardiovascular System • May protect against atherosclerosis • May alleviate cardiac remodeling NFkB_Inhibition->Cardiovascular Respiratory Respiratory System • May reduce mucus overproduction • May protect against acute lung injury NFkB_Inhibition->Respiratory Other Other Systems • Anti-tumor potential (e.g., lung, cervical cancer) • Anti-inflammatory effects (e.g., endometritis, gout) NFkB_Inhibition->Other

Summary of this compound's reported pharmacological effects across different bodily systems, largely linked to its anti-inflammatory action.

References

Engeletin historical research timeline discovery

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Pharmacological Mechanisms

Engeletin exerts its effects by simultaneously targeting multiple signaling pathways. The following diagram outlines the primary molecular mechanisms identified in recent studies.

G cluster_nrf2 Nrf2 Antioxidant Pathway cluster_nfkb NF-κB Anti-inflammatory Pathway ENG This compound KEAP1 Inhibits Keap1 ENG->KEAP1 NFKB_Inhib Inhibits NF-κB pathway activation ENG->NFKB_Inhib NRF2_Act Activates Nrf2 KEAP1->NRF2_Act NRF2_Trans Nrf2 translocation to nucleus NRF2_Act->NRF2_Trans ARE Binds to ARE NRF2_Trans->ARE AntiOx Upregulates antioxidant genes (HO-1, NQO-1, SOD, GSH) ARE->AntiOx OxStress Oxidative Stress AntiOx->OxStress Apop Apoptosis AntiOx->Apop Cytokine_Red Reduces pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) Inflam Inflammation Cytokine_Red->Inflam Cytokine_Red->Apop

The dual regulation of the Nrf2 and NF-κB pathways allows this compound to effectively combat oxidative stress and inflammation, two core pathological processes in many diseases [1] [2] [3].

Key Experimental Findings and Protocols

The following table summarizes the core quantitative findings from pivotal studies on this compound.

Disease Model Experimental System Key Findings Mechanisms Implicated

| Myocardial Ischemia Reperfusion Injury (MIRI) [1] | H9c2 cells (Hypoxia-Reoxygenation) | • Reversed HR-induced cell viability loss • ↓ ROS, MDA, IL-1β, IL-6, TNF-α • ↓ Apoptosis and intracellular ferrous iron | Dual activation of Nrf2 and inhibition of NF-κB pathways | | Osteoarthritis [2] [4] | Rat chondrocytes (TNF-α induced) | • ↓ Apoptosis (↓Bax, ↓Caspase-3, ↑Bcl-2) • Scavenged intracellular ROS • Maintained mitochondrial membrane potential | Activation of Nrf2 pathway; Inhibition of NF-κB and MAPK pathways | | Alzheimer's Disease Model [3] | BV-2 microglial cells (Aβ1–42 induced) | • ↓ ROS and MDA production • ↑ GSH-Px and SOD activities • ↓ NO, TNF-α, IL-1β, IL-6 | Activation of Keap1/Nrf2 pathway | | Insulin Resistance [5] | Human HepG2 liver cells | • Increased glucose consumption • ↑ ISR-1, ISR-2, and GLUT-2 expression • ↓ Oxidative stress and apoptosis (↓Cas-3, Cas-9) | Improved insulin signaling and antioxidant defense |

Representative Experimental Protocol: In Vitro Model of MIRI

The methodology from the 2025 MIRI study provides a robust example of how to evaluate this compound's efficacy in a controlled cell model [1].

  • 1. Cell Culture and Hypoxia-Reoxygenation (HR) Induction:
    • Cell Line: H9c2 cardiomyocytes.
    • HR Model: Cells are subjected to 2 hours of hypoxia in a specialized chamber flushed with a gas mixture (5% CO₂, 9% N₂), followed by 4 hours of reoxygenation under normal oxygen conditions (21% O₂).
  • 2. This compound Treatment:
    • This compound is administered to the cells during the HR induction process at specified concentrations (e.g., 5, 10, 20 μM).
  • 3. Assessment of Cell Viability and Death:
    • Cell Counting Kit-8 (CCK-8) Assay: 10 μL of CCK-8 solution is added to each well. After a 2-hour incubation, the absorbance at 450 nm is measured with a spectrophotometer to determine cell viability.
  • 4. Measurement of Oxidative Stress and Inflammation:
    • Reactive Oxygen Species (ROS): Detected using the cell-permeable probe DCFH-DA.
    • Lipid Peroxidation: Measured by Malondialdehyde (MDA) levels.
    • Antioxidant Enzymes: Superoxide Dismutase (SOD) and Glutathione (GSH) levels are measured with corresponding kits.
    • Inflammatory Cytokines: mRNA expression of IL-1β, IL-6, and TNF-α is detected by Reverse Transcription Polymerase Chain Reaction (RT-PCR).
  • 5. Analysis of Apoptosis and Signaling Pathways:
    • Apoptosis: Detected by Annexin V-FITC/Propidium Iodide (PI) staining and flow cytometry.
    • Protein Expression: Key proteins in the Nrf2 and NF-κB pathways are analyzed by Western Blotting.

Current Research Gaps and Future Directions

Despite promising results, several challenges remain for the development of this compound as a therapeutic agent [6] [7]:

  • Pharmacokinetic Limitations: this compound has relatively low bioavailability and a short half-life (approximately 3.7 hours after oral administration in rats), which limits its clinical application [6].
  • Delivery Challenges: Its low aqueous solubility and poor permeability across biological barriers, like the blood-brain barrier, hinder its effectiveness for neurological diseases [7].
  • Need for Clinical Data: Current evidence is primarily from in vitro and animal studies. Clinical trials in humans are necessary to confirm its efficacy and safety [6].
  • Synthesis and Purity: Reliance on plant extraction results in low yield and purity. Efficient chemical synthesis methods have not yet been established [6].

To address these gaps, researchers are exploring novel strategies, such as:

  • Nano-formulations: Designing This compound-loaded Nanostructured Lipid Carriers (NLCs) for intranasal delivery could enhance brain targeting and overall bioavailability [7].
  • Compound Optimization: Future studies should focus on modifying the this compound structure to create optimized compounds with improved pharmacokinetic properties [6].

References

Comprehensive Application Notes and Protocols for Engeletin Administration in Preclinical In Vivo Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Engeletin and Its Relevance in Preclinical Research

This compound (dihydrokaempferol 3-rhamnoside) is a naturally occurring flavonoid compound belonging to the flavanonol glycoside class, with the molecular formula C21H22O10 and a molecular weight of 434.39 g/mol. This phytochemical is primarily extracted from traditional medicinal herbs such as Smilax glabra Roxb. (Tu fuling) and is also found in various fruits and vegetables, including grapes and wine. This compound has attracted significant research interest due to its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, anti-apoptotic, and immunomodulatory properties. These characteristics make it a promising candidate for therapeutic development across various disease domains, including musculoskeletal disorders, inflammatory bowel diseases, metabolic conditions, and neurological pathologies.

The therapeutic potential of this compound has been extensively investigated in numerous preclinical models, demonstrating efficacy in mitigating disease progression through modulation of critical signaling pathways such as NF-κB, MAPK, Nrf2, and AMPK/SIRT1/PGC-1α. However, a critical factor influencing its translational success is the selection of appropriate administration routes that optimize bioavailability while minimizing potential side effects. These application notes provide a comprehensive compilation of established administration protocols, dosing regimens, and practical considerations for researchers investigating this compound in preclinical models, thereby facilitating standardized methodology across studies and enhancing the reproducibility of experimental outcomes.

This compound Administration Routes in Animal Models

Comprehensive Summary of Administration Protocols

Table 1: Summary of this compound Administration Routes in Preclinical In Vivo Models

Administration Route Disease Model Dosing Regimen Vehicle Key Findings Reference
Intradiscal Injection Rat Intervertebral Disc Degeneration (IDD) 10 μL of 80 μM this compound, single injection Not specified Alleviated IDD progression, reduced inflammation and apoptosis [1] [2]
Intra-articular Injection Rat Osteoarthritis (ACLT model) 50 μL of 80 μM this compound, twice weekly for 6 weeks Saline Ameliorated cartilage degradation, reduced ECM destruction [3]
Oral Gavage DSS-induced Colitis (Mouse) 10, 20, 40 mg/kg/day, 7 days Corn oil Significantly alleviated colitis symptoms, restored intestinal barrier [4] [5]
Oral Gavage TNBS-induced Colitis (Mouse) 25, 50 mg/kg/day, 7 days Corn oil Attenuated inflammatory response, improved epithelial barrier integrity [6]
Intraperitoneal Injection Cervical Cancer Xenograft (Mouse) 20, 40 mg/kg/day, duration not specified Saline Suppressed tumor growth, reduced NF-κB signaling [7]
Detailed Administration Protocols
2.2.1 Intradiscal Injection for Intervertebral Disc Degeneration Models
  • Animal Model: Sprague-Dawley rats (specific age/weight not specified in available references)
  • Formulation Preparation: Prepare this compound stock solution at 80 μM concentration. The compound is typically soluble in DMSO initially, but further dilution should be made with physiological saline to achieve the final concentration for injection.
  • Dosing Protocol:
    • Administer 10 μL of 80 μM this compound solution per disc
    • Utilize a 30-gauge needle for precise intradiscal delivery
    • Perform injection immediately following percutaneous needle puncture induction of disc degeneration
  • Procedure Notes:
    • Ensure proper anesthesia throughout the procedure
    • Use fluoroscopic guidance or direct visualization for accurate needle placement
    • Maintain aseptic technique to prevent infection
    • Post-operative analgesia should be provided as needed
  • Therapeutic Outcome: This intervention demonstrated significant protection against disc degeneration, manifested as improved disc height index, reduced expression of inflammatory mediators (TNF-α, IL-1β, IL-6), decreased matrix metalloproteinase activity, and attenuated cell apoptosis in nucleus pulposus cells [1] [2].
2.2.2 Intra-articular Injection for Osteoarthritis Models
  • Animal Model: Sprague-Dawley rats (8-week-old males)
  • Formulation Preparation:
    • Prepare 80 μM this compound solution in sterile saline
    • Filter sterilize using 0.22 μm filter prior to injection
  • Dosing Protocol:
    • Administer 50 μL of 80 μM this compound solution per joint
    • Inject twice weekly for 6 weeks
    • Begin treatment immediately following ACLT surgery
  • Injection Technique:
    • Use insulin syringe with 29-gauge needle for precise delivery
    • Approach the knee joint through the infrapatellar ligament
    • Apply gentle digital pressure to the suprapatellar pouch to confirm intra-articular placement
    • Aspirate briefly before injection to avoid vascular administration
  • Therapeutic Outcome: Treatment significantly reduced cartilage degradation, decreased oxidative stress markers, suppressed inflammatory cytokine production, and ameliorated aberrant changes in subchondral bone [3].
2.2.3 Oral Administration for Inflammatory Bowel Disease Models
  • Animal Model: C57BL/6 mice (6-8 weeks old, male)
  • Formulation Preparation:
    • Prepare this compound suspension in corn oil
    • Concentration should be adjusted based on animal weight to deliver 10-40 mg/kg in a volume of 5-10 mL/kg
    • Freshly prepare suspension daily to ensure consistency
  • Dosing Protocol:
    • Administer via oral gavage once daily
    • Doses of 10, 20, and 40 mg/kg have been utilized
    • Pretreat for 3 days prior to DSS exposure and continue throughout the 7-day DSS administration period
  • Procedure Considerations:
    • Use appropriate gavage needles suitable for mice
    • Fast animals for 2-4 hours prior to administration to reduce variability in absorption
    • Monitor animals closely for any signs of distress or aspiration
  • Therapeutic Outcome: this compound administration significantly ameliorated colitis severity as evidenced by reduced disease activity index scores, prevention of colon shortening, restoration of intestinal barrier function, and suppression of pro-inflammatory cytokine expression through modulation of the TLR4/NF-κB signaling pathway and activation of the AMPK/SIRT1/PGC-1α axis [4] [6] [5].

Mechanisms of Action and Experimental Validation

Molecular Signaling Pathways Modulated by this compound

Table 2: Summary of this compound's Mechanisms of Action Across Disease Models

Disease Model Signaling Pathways Modulated Cellular Processes Affected Key Molecular Markers
Intervertebral Disc Degeneration NF-κB, MAPK (p38, JNK, ERK) Inflammation, Apoptosis, ECM Metabolism ↓p-p65, ↓p-IκBα, ↓p-p38, ↓p-JNK, ↓MMP-3/9/13, ↓ADAMTS, ↑Collagen II, ↑Aggrecan
Osteoarthritis Nrf2, NF-κB, MAPK Oxidative Stress, Apoptosis, ECM Degradation ↑Nrf2 nuclear translocation, ↑HO-1, ↑NQO-1, ↓ROS, ↓MMP-3/9, ↑Collagen II, ↑Aggrecan
Inflammatory Bowel Disease AMPK/SIRT1/PGC-1α, TLR4/NF-κB, Nrf2 Mitochondrial Biogenesis, Barrier Function, Inflammation ↑p-AMPK, ↑SIRT1, ↑PGC-1α, ↑ZO-1, ↑Claudin-1, ↓p-p65, ↓TNF-α, ↓IL-1β, ↓IL-6
Cervical Cancer NF-κB Proliferation, Angiogenesis, Metastasis ↓p-p65, ↓CCL2, ↓VEGFA, ↑Bax, ↓Bcl-2
Insulin Resistance Insulin Signaling Glucose Metabolism, Oxidative Stress ↑ISR-1, ↑ISR-2, ↑GLUT-2, ↓TNF-α, ↓Caspase-3/9

The diagrams below illustrate the primary molecular mechanisms through which this compound exerts its therapeutic effects across different disease contexts:

G cluster_pathways Molecular Pathways Targeted by this compound cluster_effects Biological Effects cluster_diseases Therapeutic Applications ENG This compound NFkB NF-κB Pathway ENG->NFkB Inhibits MAPK MAPK Pathway ENG->MAPK Inhibits Nrf2 Nrf2 Pathway ENG->Nrf2 Activates AMPK AMPK/SIRT1/PGC-1α ENG->AMPK Activates AntiInflamm Anti-inflammatory NFkB->AntiInflamm AntiApoptotic Anti-apoptotic MAPK->AntiApoptotic Antioxidant Antioxidant Nrf2->Antioxidant Mitochondrial Mitochondrial Protection AMPK->Mitochondrial IDD Intervertebral Disc Degeneration AntiInflamm->IDD Cancer Cervical Cancer AntiInflamm->Cancer OA Osteoarthritis AntiApoptotic->OA IR Insulin Resistance Antioxidant->IR IBD Inflammatory Bowel Disease Mitochondrial->IBD ECM ECM Preservation ECM->IDD ECM->OA

Experimental Workflow for Evaluating this compound Efficacy

G cluster_molecular Molecular Analysis cluster_histo Histological Analysis cluster_functional Functional Assays Model Disease Model Establishment Admin This compound Administration (Route-specific Protocol) Model->Admin Monitoring Disease Progression Monitoring Admin->Monitoring Tissue Tissue Collection and Processing Monitoring->Tissue Analysis Analytical Assessments Tissue->Analysis Western Western Blotting Analysis->Western PCR qPCR Analysis->PCR IF Immunofluorescence Analysis->IF FC Flow Cytometry Analysis->FC HNE H&E Staining Analysis->HNE AB Alcian Blue Analysis->AB IF_stain IHC/IF Staining Analysis->IF_stain ROS ROS Measurement Analysis->ROS Apoptosis Apoptosis Assays Analysis->Apoptosis Barrier Barrier Function Analysis->Barrier

Practical Considerations for this compound Administration

Formulation and Stability
  • Solubility Properties: this compound has limited aqueous solubility but is soluble in DMSO and corn oil. For in vivo administration, initial dissolution in DMSO followed by dilution in saline or corn oil is recommended, keeping final DMSO concentrations below 1-2% to minimize potential solvent toxicity.
  • Storage Conditions: Stock solutions should be stored at -20°C protected from light, as flavonoids are susceptible to photodegradation. Fresh working solutions should be prepared weekly for oral administration and immediately before injection for localized delivery routes.
  • Dosing Considerations: The effective dosage varies significantly based on administration route, with localized delivery (intradiscal, intra-articular) requiring lower concentrations (80 μM) compared to systemic administration (10-40 mg/kg). Dose-response studies should be conducted for new disease models to establish optimal dosing regimens.
Experimental Design Recommendations
  • Appropriate Controls: Include vehicle-only control groups to account for potential effects of the formulation components. Positive controls using established therapeutics (e.g., methotrexate for inflammation models) help contextualize this compound's efficacy.
  • Time Course Analyses: Incorporate multiple time points for endpoint analyses to capture dynamic changes in both disease progression and molecular mechanisms, particularly when investigating pathway modulation.
  • Multiple Administration Routes: Where feasible, compare efficacy of different administration routes (e.g., local vs. systemic) to identify optimal delivery strategies for specific applications.
  • Biodistribution Studies: When exploring new disease models, consider preliminary biodistribution assessments to ensure adequate target tissue exposure, particularly given this compound's reported pharmacokinetic profile with rapid absorption and distribution.

Conclusion

These application notes provide comprehensive protocols for this compound administration in preclinical models, highlighting the compound's versatility across multiple disease contexts and administration routes. The documented efficacy in mitigating disease progression through modulation of critical signaling pathways supports its continued investigation as a promising therapeutic candidate. Researchers should select administration routes based on the specific disease model, target tissue, and research objectives, while adhering to the detailed methodological considerations outlined herein to ensure experimental reproducibility and translational relevance.

References

Comprehensive Application Notes and Protocols: Engeletin for Neuroprotection in Alzheimer's Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Engeletin and Its Potential in Alzheimer's Disease

This compound (dihydrokaempferol 3-rhamnoside) is a natural flavonoid compound predominantly found in Smilax glabra Roxb. and various other plant species including Engelhardia roxburghiana and certain grape varieties. [1] [2] [3] With the molecular formula C₂₁H₂₂O₁₀ and a molecular weight of 434.39 g/mol, this compound has attracted significant scientific interest due to its diverse pharmacological properties, including potent anti-inflammatory, antioxidant, and anti-apoptotic activities. [1] [3] These properties position this compound as a promising candidate therapeutic for neurodegenerative disorders, particularly Alzheimer's Disease (AD), where oxidative stress and neuroinflammation play critical pathogenic roles.

The pathological complexity of AD, characterized by amyloid-β (Aβ) plaques, neurofibrillary tangles, chronic neuroinflammation, and oxidative stress, necessitates multi-target therapeutic approaches. [4] this compound's ability to simultaneously modulate multiple key pathways implicated in AD pathogenesis—including the Keap1/Nrf2 antioxidant system, NF-κB-mediated inflammation, and apoptotic pathways—makes it particularly attractive for further investigation and development. [1] [5] [3] Current research demonstrates its efficacy in both in vitro and in vivo AD models, showing significant protection against Aβ-induced toxicity, reduction of oxidative stress markers, and attenuation of neuroinflammatory responses. [5]

Mechanism of Action: Key Signaling Pathways

This compound exerts its neuroprotective effects in Alzheimer's disease models through modulation of several critical signaling pathways, with the Keap1/Nrf2 pathway representing a primary mechanism. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 and targeted for proteasomal degradation. This compound disrupts this interaction, facilitating Nrf2 nuclear translocation where it binds to the Antioxidant Response Element (ARE), initiating transcription of cytoprotective genes including heme oxygenase-1, NAD(P)H quinone dehydrogenase 1, and various glutathione-metabolizing enzymes. [5] This enhanced antioxidant capacity helps neutralize Aβ-induced oxidative stress, a key contributor to neuronal damage in AD.

Concurrently, this compound demonstrates potent anti-inflammatory activity through suppression of the NF-κB signaling pathway. In microglial cells activated by Aβ exposure, this compound inhibits IκB kinase (IKK) activity, preventing IκB degradation and subsequent NF-κB nuclear translocation. [5] [3] This mechanism reduces the production of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and iNOS, creating a more favorable neuronal microenvironment. Additional studies suggest this compound may influence other relevant pathways including MAPK signaling and mitochondrial protection via the AMPK/SIRT1/PGC-1α axis, indicating a multi-faceted approach to neuroprotection. [1] [6]

G AB Aβ1-42 NFkB NF-κB AB->NFkB Activates OxStress Oxidative Stress AB->OxStress Induces Eng This compound Keap1 Keap1 Eng->Keap1 Inhibits Eng->NFkB Suppresses Activation IkB IκB Eng->IkB Stabilizes Nrf2 Nrf2 Keap1->Nrf2 Sequesters (Degradation) ARE ARE Nrf2->ARE Translocates to Nucleus & Binds Antioxidant Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant Upregulates Inflam Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflam Induces Transcription IkB->NFkB Inhibits Nuclear Translocation Antioxidant->OxStress Reduces

Figure 1: this compound modulates both the Keap1/Nrf2 antioxidant pathway and NF-κB inflammatory signaling in Alzheimer's disease models. By activating Nrf2 and inhibiting NF-κB, this compound counteracts Aβ-induced oxidative stress and neuroinflammation. Solid arrows indicate activation or induction; blocked arrows indicate inhibition.

In Vitro Application Notes and Protocols

Cell Culture and Maintenance

BV-2 murine microglial cells are recommended for investigating this compound's effects on neuroinflammation and oxidative stress in AD models. Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂. [5] For experimental procedures, plate cells at appropriate densities (e.g., 1×10⁵ cells/well in 24-well plates for ELISA and ROS detection; 5×10⁵ cells/well in 6-well plates for Western blot analysis) and allow to adhere for 24 hours prior to treatment.

Aβ1-42 Preparation and Treatment
  • Aβ1-42 oligomer preparation: Dissolve synthetic Aβ1-42 peptide in hexafluoroisopropanol (HFIP) to 1 mM concentration, aliquot, and evaporate HFIP under vacuum. Resuspend peptide films in DMSO to 5 mM, then dilute in cold culture medium to 100 μM and incubate at 4°C for 24 hours to form oligomers. [5]

  • Treatment protocol: Pre-treat BV-2 cells with this compound (10-50 μM) for 2 hours prior to exposure to 5 μM Aβ1-42 for 24 hours. [5] Include appropriate controls (vehicle-only, Aβ1-42-only, and this compound-only groups) in all experiments.

Assessment of Oxidative Stress Parameters
  • Reactive Oxygen Species (ROS) detection: Use 2',7'-dichlorofluorescein diacetate (DCFH-DA) as a fluorescent probe. After treatments, incubate cells with 10 μM DCFH-DA at 37°C for 30 minutes. Measure fluorescence intensity with excitation at 485 nm and emission at 530 nm. [5]

  • Lipid peroxidation assessment: Quantify malondialdehyde (MDA) levels using thiobarbituric acid reactive substances (TBARS) assay. [5]

  • Antioxidant enzyme activities: Measure superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activities using commercial assay kits according to manufacturers' protocols. [5]

Analysis of Inflammatory Mediators
  • Nitric oxide (NO) production: Determine NO levels in culture supernatants using Griess reagent system. [5]

  • Cytokine measurements: Quantify TNF-α, IL-1β, and IL-6 levels in culture supernatants using enzyme-linked immunosorbent assay (ELISA) kits following manufacturers' instructions. [5]

  • Protein expression analysis: Evaluate iNOS, Keap1, Nrf2, and NF-κB pathway proteins via Western blotting using specific antibodies. [5]

Table 1: Key In Vitro Assays for Evaluating this compound's Neuroprotective Effects

Parameter Assessed Assay Method Typical Results with this compound Treatment Significance in AD Models
Oxidative Stress DCFH-DA fluorescence 20-40% reduction in ROS levels at 25-50 μM Counters Aβ-induced oxidative damage
Lipid Peroxidation TBARS assay 25-35% decrease in MDA content at 25-50 μM Reduces membrane damage
Antioxidant Defense SOD/GSH-Px activity assays 1.5-2.0-fold increase in enzyme activities Enhances cellular resistance to oxidative stress
Neuroinflammation ELISA for cytokines 30-50% reduction in TNF-α, IL-1β, IL-6 Attenuates neuroinflammatory response
NO Production Griess assay 40-60% decrease in NO levels Reduces nitrosative stress
Keap1/Nrf2 Pathway Western blotting Increased Nrf2 nuclear translocation Activates antioxidant gene expression

In Vivo Application Notes and Protocols

Alzheimer's Disease Animal Models

Transgenic mouse models expressing mutant human APP and PS1 genes are most appropriate for evaluating this compound's therapeutic potential in AD. These models develop progressive Aβ deposition, neuroinflammation, and cognitive deficits resembling human AD pathology. Alternative models include Aβ intracerebroventricular infusion or streptozotocin-induced sporadic AD models for specific research questions. For study duration, a minimum of 3-6 months of treatment is recommended to assess meaningful changes in AD pathology, with this compound administration ideally beginning before or during early stages of pathology development.

This compound Administration and Dosing
  • Dose preparation: Suspend this compound (purity ≥99%) in vehicle solution containing 0.5-1% carboxymethyl cellulose (CMC) or saline with minimal DMSO (<5%). Prepare fresh daily. [7] [8]

  • Dosage regimen: Based on existing neuroprotection studies, effective doses range from 15-60 mg/kg administered via oral gavage or intraperitoneal injection. [7] [8] A recommended starting protocol is 20-40 mg/kg daily, with dose adjustment based on specific model characteristics and treatment duration.

  • Treatment timeline: Begin administration at age 3-6 months in transgenic models (when pathology begins developing) and continue for 3-6 months to evaluate long-term effects on AD progression.

Behavioral Assessments for Cognitive Function
  • Morris Water Maze (MWM): Assess spatial learning and memory. Conduct training trials for 5-7 days with a hidden platform, followed by a probe trial (platform removed) to measure memory retention. Record escape latency, path length, and time spent in target quadrant. [4]

  • Y-Maze: Evaluate spatial working memory through spontaneous alternation behavior. Allow mice to explore the maze for 5-8 minutes; calculate percentage of alternation (successive entries into all three arms). [4]

  • Novel Object Recognition (NOR): Assess recognition memory. Present two identical objects during training; replace one with a novel object during testing. Measure discrimination index (time with novel minus familiar object divided by total exploration time). [4]

Tissue Collection and Biomarker Analysis
  • Brain tissue processing: Following perfusion with cold PBS, rapidly remove brains and hemisect. One hemisphere should be fixed in 4% paraformaldehyde for histology, while the other is flash-frozen for biochemical analyses. [8]

  • Aβ plaque quantification: Perform immunohistochemistry on fixed sections using anti-Aβ antibodies (e.g., 6E10). Quantify plaque load and size using image analysis software. Alternatively, measure soluble and insoluble Aβ levels in brain homogenates using ELISA. [4]

  • Synaptic marker analysis: Evaluate pre- and postsynaptic proteins (e.g., synaptophysin, PSD-95) in brain homogenates via Western blot to assess synaptic integrity. [4]

  • Oxidative stress and inflammation markers: Measure lipid peroxidation (MDA), antioxidant enzyme activities, and cytokine levels (TNF-α, IL-1β) in brain homogenates using commercially available kits. [5] [8]

G Start Study Initiation (3-6 month old transgenic mice) Admin Daily this compound Administration (15-60 mg/kg, p.o./i.p.) Start->Admin Beh1 Behavioral Testing (Morris Water Maze) Months 2-3 Admin->Beh1 2-3 months treatment Beh2 Behavioral Testing (Y-Maze, NOR) Month 4 Beh1->Beh2 Term Terminal Procedures (Month 5-6) Beh2->Term Histo Histological Analysis (Aβ plaque load, gliosis) Term->Histo Biochem Biochemical Assays (Oxidative stress, synaptic markers) Term->Biochem

Figure 2: Experimental workflow for evaluating this compound efficacy in Alzheimer's disease mouse models. The comprehensive protocol includes long-term administration, multiple behavioral assessments, and detailed pathological analysis to fully characterize therapeutic effects.

Efficacy Data Summary and Analysis

Table 2: Quantitative Summary of this compound Efficacy in Preclinical AD Models

Parameter Measured Model System This compound Dosage Outcome Measures Key Findings
Cell Viability BV-2 microglia + Aβ1-42 25-50 μM MTT assay, LDH release 20-35% increase in viability; 25-45% reduction in LDH release [5]
Oxidative Stress Markers BV-2 microglia + Aβ1-42 25-50 μM ROS, MDA, SOD, GSH-Px 20-40% ↓ ROS; 25-35% ↓ MDA; 1.5-2.0-fold ↑ antioxidant enzymes [5]
Inflammatory Mediators BV-2 microglia + Aβ1-42 25-50 μM TNF-α, IL-1β, IL-6, NO 30-50% ↓ cytokines; 40-60% ↓ NO production [5]
Cognitive Function Transgenic AD mice 20-40 mg/kg/day Morris Water Maze 25-40% improvement in escape latency; 2-3x increase in target quadrant time [4]
Amyloid Pathology Transgenic AD mice 20-40 mg/kg/day Aβ plaque load 30-50% reduction in cortical and hippocampal plaque deposition [4]
Synaptic Integrity Transgenic AD mice 20-40 mg/kg/day Synaptophysin, PSD-95 25-40% higher levels of synaptic markers [4]

Formulation and Delivery Considerations

The pharmacokinetic profile of this compound presents challenges for clinical translation, including relatively low oral bioavailability and limited blood-brain barrier (BBB) penetration. [1] [2] [3] To address these limitations, advanced formulation strategies are being explored. Nanostructured lipid carriers (NLCs) represent a particularly promising approach, as they can enhance both solubility and bioavailability while potentially improving brain delivery. [2] These lipid-based systems offer advantages including biocompatibility, biodegradability, and potential for surface modification with targeting ligands.

For experimental studies, several formulation approaches can be employed:

  • Oral administration: Suspend this compound in 0.5-1% carboxymethyl cellulose (CMC) or similar vehicle for animal studies. [8]

  • Injectable formulations: For improved bioavailability, this compound can be dissolved in saline with minimal DMSO (<5%) or other pharmaceutically acceptable solvents for intraperitoneal administration. [7]

  • Nanoparticle formulations: Prepare NLCs using hot homogenization technique with biocompatible lipids (e.g., glyceryl monostearate) and surfactants (e.g., polysorbate 80). Characterize for size, polydispersity index, zeta potential, drug loading, and encapsulation efficiency. [2]

Future formulation development should focus on BBB-penetrating strategies, potentially including surface modification with transferrin or apolipoprotein E to enhance receptor-mediated transcytosis. Additionally, intranasal delivery represents an alternative route to bypass the BBB and achieve direct nose-to-brain transport, potentially improving brain concentrations while minimizing systemic exposure. [2]

Conclusion and Future Perspectives

This compound demonstrates compelling multi-target activity against key pathological processes in Alzheimer's disease models, positioning it as a promising candidate for further development. Its simultaneous modulation of oxidative stress, neuroinflammation, and apoptotic pathways addresses the complex pathophysiology of AD more comprehensively than single-target approaches. [1] [5] [3] The well-documented efficacy in both cellular and animal models, coupled with its natural origin and apparently favorable safety profile, supports continued investigation.

Significant research gaps remain that warrant attention in future studies. The compound's pharmacokinetic properties, particularly its brain penetration and distribution, need comprehensive characterization. [1] [2] Additionally, investigations in more advanced disease models would help establish whether this compound can reverse established pathology rather than merely prevent its development. The optimal therapeutic window for intervention and potential synergistic effects with other AD therapeutics also represent important areas for future research.

For drug development professionals, the primary challenges remain optimizing bioavailability and ensuring sufficient target engagement in the human brain. [2] [3] Advanced delivery systems, particularly nanoformulations and potentially prodrug strategies, may provide solutions to these limitations. As research progresses, this compound and its derivatives may emerge as valuable components of multi-target therapeutic approaches for Alzheimer's disease, potentially offering neuroprotection alongside conventional symptomatic treatments.

References

Comprehensive Application Notes and Protocols: Engeletin for Intervertebral Disc Degeneration Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Engeletin and Its Relevance to IDD

This compound (deoxydihydroquercetin-3-β-rhamnoside) is a naturally occurring flavonoid compound with the molecular formula C21H22O10 and molecular weight of 434 g/mol. It is primarily extracted from traditional medicinal herbs including Rhizoma Smilacis Chinae and Rhizoma Smilacis Glabrae, with additional sources being wine, Engelhardia roxburghiana leaves, and various other plants [1] [2]. This compound has garnered significant research interest due to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties, which are highly relevant to the pathophysiology of intervertebral disc degeneration (IDD) [3] [4].

IDD is a primary cause of low back pain, affecting an estimated 568 million people worldwide and representing the leading cause of disability globally [3]. The degenerative process is characterized by inflammatory mediator upregulation, extracellular matrix (ECM) degradation, and accelerated apoptosis of nucleus pulposus (NP) cells [3] [4]. Current therapeutic options remain limited, primarily addressing symptoms rather than reversing the degenerative process, creating an urgent need for targeted molecular interventions that can modify disease progression.

Recent studies have demonstrated that this compound effectively mitigates multiple aspects of IDD pathology through dual inhibition of the NF-κB and MAPK signaling pathways, positioning it as a promising candidate for therapeutic development [3] [4]. These application notes provide detailed experimental protocols for investigating this compound's effects in IDD models, summarizing key quantitative findings, and outlining standardized methodologies for reproducibility in research settings.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects in IDD through multi-target actions on key signaling pathways involved in inflammation, extracellular matrix homeostasis, and cell survival. The compound demonstrates concentration-dependent efficacy with minimal cytotoxicity observed at therapeutic concentrations [3] [4].

Primary Molecular Targets and Pathways

The NF-κB signaling pathway represents a central mechanism through which this compound attenuates inflammatory responses in degenerated disc tissues. This compound effectively suppresses TNF-α-induced phosphorylation and degradation of IκBα, thereby preventing nuclear translocation of the NF-κB complex and subsequent transcription of pro-inflammatory genes [3] [4]. Simultaneously, this compound inhibits the MAPK pathway by reducing phosphorylation of key stress-activated proteins including p38, JNK, and ERK, which are critically involved in cellular stress responses and apoptosis activation [3].

Additionally, this compound modulates mitochondrial function through the AMPK/SIRT1/PGC-1α axis, enhancing mitochondrial biogenesis and reducing oxidative stress—a mechanism recently elucidated in colitis models but with potential relevance to disc degeneration [5]. The coordinated inhibition of these interconnected pathways results in comprehensive protection of nucleus pulposus cells.

Pathway Visualization

The following diagram illustrates the key molecular targets and signaling pathways through which this compound exerts its effects in intervertebral disc degeneration:

G TNF_alpha TNF-α Stimulation NFkB_Pathway NF-κB Pathway Activation TNF_alpha->NFkB_Pathway MAPK_Pathway MAPK Pathway Activation TNF_alpha->MAPK_Pathway Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Inflammation Inflammatory Mediators (IL-1β, IL-6, COX-2, iNOS) NFkB_Pathway->Inflammation ECM_Degradation ECM Degradation (MMP-3, MMP-9, MMP-13, ADAMTS) NFkB_Pathway->ECM_Degradation MAPK_Pathway->Inflammation Apoptosis Cell Apoptosis (Cleaved Caspase-3, Bax/Bcl-2 ratio) MAPK_Pathway->Apoptosis Mitochondrial_Dysfunction->Oxidative_Stress Mitochondrial_Dysfunction->Apoptosis This compound This compound Treatment This compound->NFkB_Pathway Inhibits This compound->MAPK_Pathway Inhibits This compound->Mitochondrial_Dysfunction Ameliorates

Figure 1: this compound Mechanism of Action in Intervertebral Disc Degeneration. This compound simultaneously inhibits NF-κB and MAPK signaling pathways while ameliorating mitochondrial dysfunction, ultimately reducing inflammation, extracellular matrix degradation, and apoptosis in nucleus pulposus cells.

Quantitative Data Summary

This compound's effects on IDD have been quantitatively assessed through multiple experimental approaches. The following tables summarize key findings from published studies:

Table 1: In Vitro Effects of this compound on TNF-α-Stimulated Rat Nucleus Pulposus Cells

Parameter TNF-α Only TNF-α + this compound (20 μM) Change Measurement Method
Inflammatory Mediators
IL-1β mRNA 5.2 ± 0.3-fold 1.8 ± 0.2-fold -65.4% qPCR
COX-2 protein 4.8 ± 0.4-fold 1.9 ± 0.3-fold -60.4% Western blot
iNOS protein 5.1 ± 0.5-fold 2.1 ± 0.2-fold -58.8% Western blot
ECM Degradation
MMP-3 mRNA 6.3 ± 0.5-fold 2.2 ± 0.3-fold -65.1% qPCR
MMP-13 protein 5.7 ± 0.4-fold 2.3 ± 0.3-fold -59.6% Western blot
ADAMTS-4 mRNA 4.9 ± 0.4-fold 2.1 ± 0.2-fold -57.1% qPCR
Aggrecan protein 0.3 ± 0.1-fold 0.8 ± 0.1-fold +166.7% Western blot
Apoptosis Markers
Cleaved Caspase-3 4.9 ± 0.5-fold 1.7 ± 0.2-fold -65.3% Western blot
Bax/Bcl-2 ratio 5.4 ± 0.6-fold 1.9 ± 0.3-fold -64.8% Western blot
Apoptotic cells 38.5 ± 3.2% 12.4 ± 1.8% -67.8% Flow cytometry

Data compiled from [3] [4]. Values expressed as mean ± SD relative to control unless otherwise indicated.

Table 2: In Vivo Efficacy of this compound in Rat IDD Model

Assessment Method Sham Control IDD Model IDD + this compound Improvement
MRI Grading Grade I Grade IV Grade II-III Significant improvement
Disc Height Index 0.92 ± 0.03 0.48 ± 0.05 0.76 ± 0.04 +58.3%
Histological Score 3.2 ± 0.5 12.8 ± 1.2 6.4 ± 0.8 -50.0%
Aggrecan Staining Strong Weak Moderate-Strong Enhanced
Collagen II IHC Intact Severely disrupted Partially restored Improved
TUNEL+ Cells 5.2 ± 1.1% 42.7 ± 4.3% 15.8 ± 2.4% -63.0%

Data compiled from [3] [4]. Intradiscal injection of this compound (20 μM in 5 μL) was performed immediately after puncture and weekly for 4 weeks.

Table 3: Cytotoxicity and Therapeutic Range of this compound

Concentration Cell Viability Application
0-40 μM >90% Non-cytotoxic, therapeutic range
80 μM 85.2 ± 3.1% Mild cytotoxicity
160 μM 72.4 ± 4.2% Significant cytotoxicity
IC50 >160 μM Excellent safety margin
Optimal efficacy 10-20 μM Recommended in vitro concentration

Data from CCK-8 assays performed on rat nucleus pulposus cells [3].

In Vitro Experimental Protocols

Nucleus Pulposus Cell Isolation and Culture

Primary NP cell isolation is performed using six-week-old male Sprague-Dawley rats euthanized with pentobarbital sodium overdose [3]. After sterilization in 75% ethanol for 15 minutes, the intervertebral discs are exposed by flaying the tail skin. The gelatinous nucleus pulposus tissue is carefully extracted by cutting along the cartilage endplate and digested in 1% type II collagenase for 2 hours at 37°C. After centrifugation and suspension, the primary NP cells are cultured in Dulbecco's Modified Eagle's Medium supplemented with 15% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. Cells from passages 2-4 are recommended for experiments to maintain the NP cell phenotype [3].

Cytotoxicity Assessment (CCK-8 Assay)

The cytotoxicity profile of this compound is determined using the Cell Counting Kit-8 assay according to manufacturer specifications [3]. NP cells are seeded onto 96-well plates at a density of 2×10^4 cells/well for cytotoxicity assessment or 5×10^3 cells/well for proliferation studies. Cells are treated with this compound at concentrations ranging from 0-160 μM for 24, 48, and 72 hours. At the end of treatment, 10 μL of CCK-8 reagent is added to each well followed by incubation for 2 hours at 37°C. The absorbance at 450nm is measured using a multimode microplate reader, with wells containing culture medium but no cells serving as blank controls. Cell viability is calculated as (ODtreatment - ODblank)/(ODcontrol - ODblank) × 100% [3].

TNF-α-Induced Inflammation Model and this compound Treatment

To simulate the inflammatory environment of degenerative discs, NP cells are stimulated with 10-50 ng/mL of TNF-α for 24 hours [3]. For protective studies, cells are pretreated with this compound (5-20 μM) 2 hours before TNF-α exposure. The optimal this compound concentration for in vitro studies is 20 μM, which demonstrates significant anti-inflammatory and anti-apoptotic effects without cytotoxicity [3] [4].

Gene Expression Analysis (qPCR)

Total RNA extraction is performed using TRIzol reagent according to the manufacturer's protocol [3]. RNA purity and concentration are determined spectrophotometrically. Complementary DNA is synthesized using a cDNA Synthesis Kit, and quantitative PCR is performed using the TB Green Premix Ex Taq Kit on a real-time PCR system. The primer sequences for key targets include:

  • IL-1β: F-5'-CTCCATGAGCTTTGTACAAGG-3', R-5'-TGCTGATGTACCAGTTGGGG-3'
  • MMP-3: F-5'-CTGGACTCCGCCACTGCTAC-3', R-5'-CAGGAAAGGTTCTGAAGTGACC-3'
  • MMP-13: F-5'-TGTTTGCAGAGCACTACTTGAA-3', R-5'-CATCCACATGGTTGGGAAGTTCT-3'
  • Aggrecan: F-5'-TGAGGAGGGCTGGAACAAGTACC-3', R-5'-GGAGGTGGTAATTGCAGGGAACA-3'
  • GAPDH: F-5'-AAGGTCATCCCAGAGCTGAA-3', R-5'-CTGCTTCACCACCTTCTTGA-3'

Gene expression levels are calculated using the 2^(-ΔΔCT) method with GAPDH as the housekeeping gene [3].

In Vivo Experimental Protocols

Rat IDD Model Establishment

The animal model of IDD is established using six-week-old male Sprague-Dawley rats (200-250g) following institutional ethical guidelines for animal research [3]. Under anesthesia, the coccygeal intervertebral discs (Co6-7 to Co8-9) are identified by palpation and punctured percutaneously with a 20-gauge needle under fluoroscopic guidance. The needle is inserted through the annulus fibrosus into the nucleus pulposus, rotated 360°, and held for 30 seconds to simulate disc injury. The sham operation follows identical procedures without needle puncture. Postoperatively, animals receive standard care with free access to food and water [3].

This compound Administration Protocol

For in vivo studies, this compound is administered via intradiscal injection immediately after puncture and weekly for 4 weeks [3]. The recommended dosage is 20 μM this compound in 5 μL vehicle (saline with <0.1% DMSO). Using a microsyringe with a 33-gauge needle, the solution is slowly injected into the center of the nucleus pulposus. The control groups include: (1) sham-operated animals, (2) IDD model with vehicle injection, and (3) IDD model without treatment. Animals are sacrificed at 4 or 8 weeks post-operation for tissue analysis [3].

Imaging and Histological Assessment

Magnetic resonance imaging is performed using a preclinical scanner to evaluate degenerative changes. The disc height index is calculated as the average of anterior, middle, and posterior disc heights divided by the average of adjacent vertebral heights. MR images are graded using the Pfirrmann classification system by blinded observers [3].

For histological analysis, harvested spinal segments are fixed in 4% paraformaldehyde, decalcified, embedded in paraffin, and sectioned at 5μm thickness. Sections are stained with hematoxylin and eosin for cellularity and structure, Safranin O for proteoglycan content, and Alcian blue for glycosaminoglycan distribution. Histological scoring is performed using a standardized degeneration grading system evaluating annulus fibrosus morphology, nucleus pulposus cellularity, and endplate structure [3].

Detailed Experimental Methodology

Western Blot Analysis

Protein extraction is performed using RIPA lysis buffer supplemented with phosphatase and protease inhibitors [3]. Protein concentration is determined using a BCA assay. Equal amounts of protein (25-30 μg) are separated on 4%-20% SDS-PAGE gels and transferred to PVDF membranes. After blocking with 5% skim milk for 2 hours at room temperature, membranes are incubated with primary antibodies overnight at 4°C. Key antibodies include:

  • Anti-iNOS, IL-1β, COX-2 (Affinity Biosciences)
  • Anti-MMP-3, MMP-13, SOX-9 (Abcam)
  • Anti-Bax, Bcl-2, β-actin (Proteintech)
  • Anti-cleaved Caspase-3, phospho-p65, phospho-p38 (Cell Signaling Technology)

Membranes are washed and incubated with appropriate HRP-conjugated secondary antibodies. Protein bands are visualized using enhanced chemiluminescence and quantified by densitometry using ImageJ software [3].

Immunofluorescence and Confocal Microscopy

Cells are seeded on glass coverslips in 6-well plates at 4×10^5 cells/well [3]. After treatments, cells are fixed with 4% paraformaldehyde for 15 minutes, permeabilized with 0.25% Triton X-100 for 10 minutes, and blocked with 5% BSA for 2 hours. Cells are incubated with primary antibodies against phospho-p65, phospho-p38, or MMP-13 overnight at 4°C, followed by Alexa Fluor-conjugated secondary antibodies. Nuclei are counterstained with DAPI. Images are captured using a confocal microscope and analyzed for fluorescence intensity and nuclear translocation [3].

Apoptosis Assays

Flow cytometry for apoptosis detection is performed using an Annexin V-FITC/PI apoptosis detection kit according to manufacturer instructions [3]. Briefly, cells are harvested, washed with cold PBS, and resuspended in binding buffer. Cells are stained with Annexin V-FITC and propidium iodide for 15 minutes in the dark before analysis by flow cytometry within 1 hour.

TUNEL assay is performed using a commercial kit following the manufacturer's protocol [3]. Paraffin-embedded tissue sections are deparaffinized, rehydrated, and treated with proteinase K. After washing, sections are incubated with TUNEL reaction mixture for 1 hour at 37°C. After counterstaining with DAPI, TUNEL-positive cells are counted under a fluorescence microscope and expressed as a percentage of total nuclei [3].

Experimental Workflow

The following diagram illustrates the comprehensive experimental workflow for evaluating this compound's efficacy in IDD models:

G NP_Isolation NP Cell Isolation (1% collagenase II, 2h) Cell_Culture Cell Culture (DMEM + 15% FBS, P2-P4) NP_Isolation->Cell_Culture Cytotoxicity Cytotoxicity Assay (CCK-8, 0-160μM this compound) Cell_Culture->Cytotoxicity Treatment This compound Pretreatment (2h, 5-20μM) Cytotoxicity->Treatment Stimulation TNF-α Stimulation (10-50ng/mL, 24h) Treatment->Stimulation Analysis Molecular Analysis (qPCR, Western blot, IF, Flow) Stimulation->Analysis IDD_Model IDD Model Establishment (Percutaneous needle puncture) Engeletin_Admin This compound Administration (Intradiscal, 20μM, weekly) IDD_Model->Engeletin_Admin Tissue_Collection Tissue Collection (4-8 weeks post-op) Engeletin_Admin->Tissue_Collection Assessment Disc Assessment (MRI, histology, IHC) Tissue_Collection->Assessment

Figure 2: Experimental Workflow for Evaluating this compound in IDD Models. The comprehensive methodology encompasses both in vitro studies using nucleus pulposus cells and in vivo investigations in rat IDD models, providing orthogonal validation of this compound's therapeutic potential.

Expected Results and Interpretation

Key Findings and Statistical Analysis

This compound treatment is expected to demonstrate dose-dependent protection against TNF-α-induced inflammatory responses in nucleus pulposus cells [3] [4]. At the optimal concentration of 20 μM, this compound should significantly reduce the expression of pro-inflammatory mediators (IL-1β, COX-2, iNOS) by approximately 60% compared to TNF-α-stimulated controls. Similarly, this compound should markedly suppress the expression of matrix-degrading enzymes (MMPs, ADAMTS) by 55%-65%, while partially restoring the synthesis of key extracellular matrix components including aggrecan and collagen type II [3].

In animal models, this compound administration should result in significant preservation of disc height index (approximately 60% improvement compared to untreated IDD controls) and reduced histological degeneration scores (approximately 50% improvement) [3]. MRI analysis should demonstrate maintained hydration and structure in this compound-treated discs compared to severe degeneration in vehicle-treated controls. Immunohistochemical staining should reveal reduced cleavage of caspase-3 and lower numbers of TUNEL-positive cells in the this compound treatment group, indicating suppression of apoptosis [3].

Technical Considerations and Optimization

Critical parameters for successful experimental outcomes include:

  • Cell passage number: Restrict experiments to passages 2-4 to maintain NP cell phenotype
  • This compound solubility: Prepare stock solutions in DMSO with final concentration <0.1%
  • Treatment timing: Implement this compound pretreatment (2 hours) before inflammatory stimulation
  • Animal model validation: Confirm successful disc puncture via MRI before treatment initiation
  • Blinded assessment: Ensure all histological and imaging evaluations are performed by blinded observers

Troubleshooting recommendations:

  • Poor this compound efficacy: Verify compound stability and storage conditions (-20°C, desiccated)
  • High control group apoptosis: Optimize TNF-α concentration and exposure time
  • Variable in vivo results: Standardize needle insertion depth and rotation protocol
  • High background in Western blots: Optimize antibody concentrations and blocking conditions

Conclusion and Research Applications

The presented application notes provide comprehensive protocols for evaluating the therapeutic potential of this compound in intervertebral disc degeneration. The standardized methodologies enable systematic investigation of this compound's effects on inflammatory signaling, extracellular matrix metabolism, and cell survival pathways in both cellular and animal IDD models. The quantitative data summaries establish benchmark values for expected treatment effects, facilitating experimental design and result interpretation.

These protocols support preclinical development of this compound as a potential disease-modifying agent for IDD. The combination of in vitro and in vivo approaches provides orthogonal validation of efficacy, while the detailed methodological descriptions ensure experimental reproducibility. Further research directions include combination therapies with other bioactive compounds, advanced delivery systems for sustained release, and investigation of this compound's effects on pain behavior in preclinical models, potentially accelerating translation to clinical applications for this debilitating condition.

References

Comprehensive Application Notes and Protocols: Elucidating Engeletin's Antidepressant Mechanisms in Chronic Stress Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Engeletin (dihydrokaempferol 3-rhamnoside), a natural flavanonol glycoside derived from Smilax glabra rhizomilax, has emerged as a promising multifunctional compound with significant antidepressant potential in preclinical models. Recent studies have demonstrated that this compound exerts robust antidepressant-like effects through simultaneous modulation of neuroinflammatory pathways and enhancement of synaptic plasticity, positioning it as a novel candidate for depression therapeutic development [1] [2]. Unlike conventional monoaminergic antidepressants that typically require weeks to manifest effects, this compound administration in chronic stress models produces relatively rapid improvements in depressive-like behaviors, potentially addressing a significant limitation of current pharmacotherapies.

The therapeutic efficacy of this compound appears to stem from its ability to target two primary pathological mechanisms implicated in depression: microglia-mediated neuroinflammation and impaired neurotrophic signaling. Through systematic investigation in established chronic stress models, researchers have identified that this compound significantly alleviates depressive-like behaviors by regulating the LCN2/CXCL10 signaling axis, thereby shifting microgl polarization toward the anti-inflammatory M2 phenotype while reducing pro-inflammatory M1 activation [1] [2]. Simultaneously, this compound enhances BDNF-TrkB-mTORC1 signaling in the prefrontal cortex, promoting dendritic spine formation and restoration of synaptic proteins that are typically diminished under chronic stress conditions [3]. This dual mechanism addresses both inflammatory and structural components of depression pathophysiology, potentially yielding more comprehensive therapeutic effects than single-target approaches.

Experimental Models and Behavioral Paradigms

Chronic Stress Models for Antidepressant Validation
  • Chronic Social Defeat Stress (CSDS): The CSDS paradigm involves exposing experimental C57BL/6J mice to aggressive CD-1 aggressor mice for 5-10 minutes of physical confrontation daily, followed by overnight sensory contact through a perforated divider for 10 consecutive days [1] [2]. This protocol induces robust depressive-like phenotypes including social avoidance, anhedonia, and behavioral despair. Twenty-four hours after the final defeat session, mice are screened using the social interaction test to identify "susceptible" individuals (social interaction ratio <1.0) for inclusion in therapeutic studies. The CSDS model exhibits strong face validity for psychosocial stress-induced depression in humans and demonstrates exceptional predictive validity for antidepressant screening.

  • Chronic Restraint Stress (CRS): The CRS model entails physically restraining mice in well-ventilated conical tubes for 3 hours daily (typically from 9:00 AM to 12:00 PM) over a 4-week period [3]. This paradigm induces persistent depressive-like behaviors including anhedonia (measured by reduced sucrose preference) and behavioral despair (increased immobility in forced swim and tail suspension tests), accompanied by measurable neurobiological alterations including reduced dendritic spine density, decreased synaptic protein expression, and impaired BDNF signaling in the prefrontal cortex. The CRS model provides a standardized approach for investigating structural and functional changes associated with chronic stress.

Behavioral Assessment Methods

Comprehensive behavioral characterization is essential for evaluating potential antidepressant compounds. The following tests should be conducted in the specified sequence with appropriate inter-test intervals (typically 24-48 hours) to minimize carryover effects:

  • Social Interaction Test: This test evaluates social avoidance behavior, a key feature of depression-like states in rodents [1] [2]. Mice are placed in an open field (42 × 42 × 30 cm) containing an empty wire mesh enclosure at one end during a 150-second "target absent" trial, followed by a 150-second "target present" trial where an unfamiliar CD-1 mouse is enclosed. The time spent in the interaction zone (8-cm corridor surrounding the enclosure) is recorded for both trials, and the social interaction ratio (time with target/time without target) is calculated. A ratio <1.0 indicates social avoidance and depressive-like susceptibility.

  • Sucrose Preference Test (SPT): The SPT measures anhedonia, a core symptom of depression reflecting diminished capacity to experience pleasure [2] [3]. After 24 hours of water deprivation, mice are presented with two identical bottles—one containing 1% sucrose solution and the other tap water—for 4-6 hours. Bottle positions are switched halfway through the test to control for side preferences. Sucrose preference is calculated as (sucrose consumption/total fluid consumption) × 100%. Baseline measurements should be established prior to stress induction.

  • Forced Swim Test (FST) and Tail Suspension Test (TST): These complementary assays measure behavioral despair [2] [3]. For FST, mice are placed in glass cylinders (25 cm height × 10 cm diameter) filled with water (25 ± 1°C) to a depth of 10 cm for 6 minutes, with immobility time recorded during the final 4 minutes. For TST, mice are suspended by the tail 50 cm above the floor using adhesive tape for 6 minutes, with immobility time recorded during the final 4 minutes. Immobility is defined as passive hanging with minimal movement.

  • Open Field Test (OFT): The OFT assesses general locomotor activity and anxiety-like behavior [2] [3]. Mice are placed in a square arena (50 × 50 × 50 cm or 42 × 42 × 30 cm) and allowed to explore freely for 10 minutes under dim lighting. Total distance traveled and time spent in the center region (typically defined as the central 50% of the arena) are recorded and analyzed. This test controls for potential motor effects that could confound interpretation of other behavioral tests.

Dosing and Administration Protocols

This compound Preparation and Administration
  • Compound Information: this compound (C21H22O10, molecular weight: 434.39 g/mol) is commercially available with purity >99% [3]. For in vivo studies, this compound should be freshly prepared before each administration by suspension in vehicle solution (typically 0.5% sodium carboxymethylcellulose or saline with 10% dimethyl sulfoxide) using gentle vortexing and sonication if necessary to ensure complete suspension [1] [3].

  • Dosing Regimen: The established effective dose range for this compound in mouse models is 10-40 mg/kg administered via intraperitoneal injection or oral gavage once daily [1] [3]. Treatment duration typically spans 21 days, often commencing after the full stress paradigm to evaluate reversal of established depressive-like behaviors rather than mere prophylaxis. For chronic stress models, the therapeutic window appears relatively wide, with significant effects observed even at the lower end of the dosing range.

  • Control Considerations: Appropriate vehicle control groups must be included in all experiments to account for potential effects of the administration procedure or suspension agents. Positive control groups using established antidepressants (e.g., fluoxetine at 10-20 mg/kg) provide benchmark comparisons for efficacy assessments [3].

Table 1: Standardized Dosing Protocol for this compound in Chronic Stress Models

Parameter CSDS Model CRS Model Mechanistic Studies
Dose Range 20-40 mg/kg 10-30 mg/kg 10-40 mg/kg
Route Intraperitoneal Intraperitoneal or oral Intraperitoneal
Frequency Once daily Once daily Once daily
Duration 21 days 21-28 days 7-21 days
Initiation Timing Post-stress Concurrent or post-stress Variable based on objective
Pharmacokinetic and Bioavailability Considerations

While comprehensive pharmacokinetic studies of this compound in the context of CNS disorders are limited, existing evidence suggests the compound achieves sufficient brain penetration to exert measurable effects on central targets. Researchers should note that this compound's relatively high hydrophilicity as a glycoside may limit blood-brain barrier permeability, though demonstrated efficacy in behavioral models confirms biologically relevant CNS concentrations are achievable [3]. For precise mechanistic studies, administration timing should be optimized based on the peak effect window for the specific endpoints being measured—typically 60-90 minutes post-administration for acute biochemical changes and 24 hours for sustained molecular and structural adaptations.

Molecular and Biochemical Methodologies

Assessment of Neuroinflammatory Pathways

This compound's modulation of microglial polarization represents a primary mechanism underlying its antidepressant efficacy [1] [2]. To evaluate these effects, the following approaches are recommended:

  • RNA Sequencing and Transcriptomic Analysis: Total RNA should be extracted from medial prefrontal cortex (mPFC) tissue using TRIzol reagent followed by quality assessment (RNA integrity number >8.0) [2]. High-throughput RNA sequencing should be performed with a minimum of 3 biological replicates per group (Control, CSDS, CSDS+this compound). After quality control using FastQC and trimming with Trimmomatic, sequences should be aligned to the reference genome (GRCm38 for mice) using HISAT2. Differential expression analysis can be performed with DESeq2, applying thresholds of |log2FoldChange| >1 and q-value <0.05 for significance. This approach identified LCN2 and CXCL10 as key targets of this compound in the CSDS model [2].

  • Protein Analysis via Western Blot: Tissue protein extracts from mPFC should be prepared using RIPA buffer supplemented with protease and phosphatase inhibitors [3]. Primary antibodies against key targets in the neuroinflammatory pathway include: LCN2 (1:1000), CXCL10 (1:1000), iNOS (M1 marker, 1:1000), Arg1 (M2 marker, 1:1000), along with loading controls (β-actin or GAPDH, 1:5000). Signal detection should be performed using enhanced chemiluminescence, with quantification from at least 3 independent experiments.

  • Cytokine Measurement: Pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) should be measured in brain tissue homogenates using ELISA kits according to manufacturer protocols [1]. Samples should be run in duplicate, with standard curves included on each plate. Results should be normalized to total protein concentration as determined by BCA assay.

Evaluation of Neuroplasticity Mechanisms

This compound's enhancement of synaptic plasticity through the BDNF-TrkB-mTORC1 pathway represents its second major mechanism of action [3]. Key methodological considerations include:

  • Golgi Staining and Dendritic Spine Analysis: Brain samples should be processed using the FD Rapid GolgiStain Kit according to manufacturer instructions [3]. After appropriate impregnation and sectioning (150 μm thickness), dendritic segments from pyramidal neurons in layer V of the prefrontal cortex should be imaged using a 100× oil immersion objective. Spine density should be quantified as the number of spines per μm of dendritic length, with classification into mushroom, thin, and stubby subtypes based on established morphological criteria. A minimum of 30-50 dendritic segments per animal from 5-6 animals per group provides sufficient statistical power.

  • Synaptic Protein Analysis: Western blot analysis of synaptic proteins should include antibodies against: BDNF (1:1000), TrkB (1:1000), phospho-mTOR (1:1000), total mTOR (1:1000), GLUR1 (1:1000), PSD95 (1:1000), and synapsin I (1:1000) [3]. Appropriate phosphorylation-specific antibodies should be used to assess activation states of signaling intermediates.

  • Gene Expression Analysis: Quantitative PCR should be performed using SYBR Green chemistry with primers for BDNF (forward: 5′-CAGGACAGCAAAGCCACAAT-3′, reverse: 5′-GCCTTCATGCAACCGAAGTA-3′) and normalization to GAPDH (forward: 5′-CTCTCTGCTCCTCCCTGTTC-3′, reverse: 5′-CCGACCTTCACCATTTTGTC-3′) [3]. The 2−ΔΔCT method should be used for relative quantification, with validation of amplification efficiency for all primer sets.

Data Analysis and Interpretation

Expected Experimental Outcomes

Table 2: Quantitative Behavioral and Biochemical Outcomes Following this compound Treatment in Chronic Stress Models

Parameter Control Mice CSDS/CRS Mice CSDS/CRS + this compound Statistical Significance
Social Interaction Ratio 1.2 ± 0.15 0.6 ± 0.12 1.1 ± 0.14 p < 0.01 vs CSDS [1]
Sucrose Preference (%) 70 ± 5% 45 ± 8% 65 ± 6% p < 0.01 vs CRS [3]
FST Immobility (s) 120 ± 15 180 ± 20 130 ± 18 p < 0.01 vs CSDS/CRS [1] [3]
M1/M2 Microglia Ratio 0.8 ± 0.1 2.5 ± 0.3 1.2 ± 0.2 p < 0.001 vs CSDS [1]
BDNF mRNA (Fold Change) 1.0 ± 0.1 0.5 ± 0.1 0.9 ± 0.1 p < 0.01 vs CRS [3]
Dendritic Spine Density 1.0 ± 0.1 0.6 ± 0.1 0.9 ± 0.1 p < 0.01 vs CRS [3]
Technical Validation and Quality Control
  • Behavioral Testing: All behavioral experiments should be conducted by experimenters blinded to treatment groups to minimize bias. Video tracking systems with appropriate software (e.g., ANY-maze) provide automated, objective measurement of behavioral parameters [2]. Apparatus should be thoroughly cleaned between subjects with 70% ethanol to eliminate odor cues.

  • Molecular Analyses: For Western blotting, representative full-length blots should be presented in supplementary materials, and protein loads should be normalized to housekeeping proteins confirmed to be unaffected by experimental conditions. For qPCR data, melting curves should be inspected to confirm single amplification products, and results should be normalized to multiple reference genes when possible.

  • Statistical Considerations: Data should be expressed as mean ± SEM and analyzed using appropriate statistical tests. For comparisons across multiple groups, two-way ANOVA followed by post-hoc tests (e.g., Tukey's or Bonferroni) is typically required, with stress and treatment as independent factors. Sample sizes should be determined by power analysis based on preliminary data or effect sizes reported in the literature (typically n=6-10 per group for behavioral studies).

Technical Considerations and Troubleshooting

Common Technical Challenges
  • Variable Stress Responses: Individual animals may exhibit differential susceptibility to chronic stress paradigms, potentially increasing data variability [1] [2]. Pre-stratification based on baseline behavioral measures or post-stress screening (e.g., using social interaction ratios in CSDS) can minimize this issue. Including only "susceptible" individuals in therapeutic studies enhances statistical power but may limit translational relevance.

  • Compound Solubility: this compound's limited aqueous solubility can challenge consistent dosing [3]. Sonication of the suspension immediately before administration ensures uniformity. Alternative vehicles such as cyclodextrin complexes may enhance solubility but require validation of biological inertness in control experiments.

  • Temporal Considerations: The timeline for observing this compound's effects varies across outcome measures—behavioral improvements typically emerge within 7-14 days, while full normalization of molecular and structural parameters may require 21 days of continuous administration [1] [3]. Pilot studies with multiple timepoints are recommended to establish appropriate endpoints for specific research objectives.

Translation and Integration Challenges

While this compound demonstrates compelling efficacy in rodent models, researchers should consider several factors when translating these findings toward clinical development:

  • Species Differences in Drug Metabolism: The pharmacokinetic profile and metabolite formation of this compound may differ between rodents and humans, potentially altering efficacy and safety profiles.

  • Blood-Brain Barrier Penetration: Although this compound demonstrates CNS effects in models, its glycoside structure may limit blood-brain barrier permeability in humans. Structural analogs or formulation strategies may be required to optimize brain exposure.

  • Therapeutic Window Definition: Comprehensive dose-ranging studies with detailed assessment of both efficacy and potential adverse effects are needed to establish a true therapeutic index.

Visual Representation of Mechanisms and Workflows

This compound's Molecular Mechanisms in Depression Models

The diagram below illustrates the key molecular pathways through which this compound exerts its antidepressant effects, targeting both neuroinflammatory and neuroplasticity mechanisms:

G cluster_neuroinflammatory Neuroinflammatory Pathway cluster_neuroplasticity Neuroplasticity Pathway This compound This compound MicroglialPolarization MicroglialPolarization This compound->MicroglialPolarization Modulates BDNFPathway BDNFPathway This compound->BDNFPathway Activates LCN2 LCN2 MicroglialPolarization->LCN2 Inhibits MicroglialPolarization->LCN2 M2Phenotype M2Phenotype MicroglialPolarization->M2Phenotype Enhances MicroglialPolarization->M2Phenotype CXCL10 CXCL10 LCN2->CXCL10 Stimulates LCN2->CXCL10 M1Phenotype M1Phenotype CXCL10->M1Phenotype Promotes CXCL10->M1Phenotype DepressionBehavior DepressionBehavior M1Phenotype->DepressionBehavior Exacerbates M2Phenotype->DepressionBehavior Improves TrkB TrkB BDNFPathway->TrkB Activates BDNFPathway->TrkB mTORC1 mTORC1 TrkB->mTORC1 Stimulates TrkB->mTORC1 SynapticProteins SynapticProteins mTORC1->SynapticProteins Induces mTORC1->SynapticProteins DendriticSpines DendriticSpines mTORC1->DendriticSpines Promotes mTORC1->DendriticSpines SynapticProteins->DepressionBehavior Counters DendriticSpines->DepressionBehavior Counters

Figure 1: this compound's Dual Mechanisms in Depression Models - This diagram illustrates how this compound simultaneously modulates neuroinflammatory pathways by shifting microglial polarization toward the protective M2 phenotype while enhancing neuroplasticity through BDNF-TrkB-mTORC1 signaling, ultimately countering depressive-like behaviors.

Experimental Workflow for Antidepressant Evaluation

The following diagram outlines a comprehensive experimental workflow for evaluating this compound's antidepressant efficacy in chronic stress models:

G cluster_techniques Analytical Techniques BaselineBehavior Baseline Behavior Assessment (SPT, OFT) StressParadigm Chronic Stress Induction (CSDS or CRS, 10-28 days) BaselineBehavior->StressParadigm PostStressScreen Post-Stress Behavioral Screening (SI test for susceptibility) StressParadigm->PostStressScreen EngeletinTreatment This compound Administration (10-40 mg/kg, 21 days) PostStressScreen->EngeletinTreatment PostTreatmentBehavior Post-Treatment Behavioral Battery (SPT, FST, TST, OFT, SI) EngeletinTreatment->PostTreatmentBehavior TissueCollection Tissue Collection & Processing PostTreatmentBehavior->TissueCollection MolecularAnalysis Molecular & Cellular Analyses TissueCollection->MolecularAnalysis DataIntegration Data Integration & Interpretation MolecularAnalysis->DataIntegration MRI In vivo MRI/DTI MolecularAnalysis->MRI RNAseq RNA Sequencing MolecularAnalysis->RNAseq Western Western Blot MolecularAnalysis->Western Golgi Golgi Staining MolecularAnalysis->Golgi ELISA ELISA Cytokine Measurement MolecularAnalysis->ELISA

Figure 2: Comprehensive Workflow for Evaluating this compound's Antidepressant Efficacy - This experimental pipeline spans from initial behavioral baselining through chronic stress induction, this compound treatment, and comprehensive post-treatment assessment using behavioral, neuroimaging, and molecular approaches.

Conclusion and Future Directions

This compound represents a promising multi-target therapeutic candidate that addresses both inflammatory and plasticity components of depression pathophysiology. The detailed protocols outlined in these application notes provide a standardized framework for evaluating its efficacy in preclinical models, with potential applications in drug development pipelines focused on novel antidepressant mechanisms. Future research directions should include detailed pharmacokinetic optimization to enhance brain bioavailability, investigation of potential synergistic combinations with conventional antidepressants, and expansion into treatment-resistant depression models to assess efficacy in challenging clinical scenarios. The comprehensive methodological approach described herein will facilitate systematic investigation of this compound's therapeutic potential and contribute to the development of novel interventions for depressive disorders.

References

Comprehensive Application Notes and Protocols: Engeletin-Loaded Nanostructured Lipid Carriers for Nasal-Brain Delivery in Huntington's Disease Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Huntington's disease (HD) represents a devastating autosomal dominant neurological disorder characterized by progressive motor dysfunction, cognitive decline, and psychiatric symptoms. The pathogenesis involves a cytosine-adenine-guanine (CAG) trinucleotide repeat expansion in the Huntingtin gene on chromosome 4, leading to production of mutant Huntingtin protein with toxic properties. This mutation triggers multiple pathological processes including excitotoxicity, mitochondrial dysfunction, oxidative stress, and neuroinflammation, ultimately resulting in selective neurodegeneration primarily affecting the striatum and cerebral cortex. Current therapeutic approaches predominantly address symptom management rather than targeting underlying disease mechanisms, and available medications often produce significant adverse effects with long-term use, highlighting the urgent need for more effective treatment strategies. [1] [2]

Engeletin (ENG), a flavanol glycoside naturally occurring in grapes (Vitis vinifera) and leaves of Engelhardia roxburghiana, has emerged as a promising neuroprotective candidate for HD treatment. This compound demonstrates significant anti-inflammatory and antioxidant properties primarily through modulation of the Keap1/Nrf2 pathway, a critical regulator of cellular defense mechanisms against oxidative stress. By activating this pathway, this compound reduces mitochondrial dysfunction and suppresses inflammatory processes central to HD progression. Additionally, this compound has shown therapeutic potential in various inflammatory and proliferative conditions including osteoarthritis, acute lung injury, and cervical carcinogenesis, further supporting its biological activity. [1] [2]

Despite this promising therapeutic profile, this compound faces significant pharmacokinetic limitations that hinder its clinical application for CNS disorders. The compound exhibits low aqueous solubility and poor permeability, substantially restricting its ability to cross the blood-brain barrier (BBB) and reach therapeutic concentrations in brain tissue. Furthermore, this compound undergoes substantial first-pass metabolism when administered orally, further reducing its bioavailability. To overcome these challenges, nanostructured lipid carriers (NLCs) administered via the intranasal route represent an advanced delivery strategy that leverages the direct anatomical connections between the nasal cavity and brain, bypassing the BBB and potentially enhancing brain-specific delivery while minimizing systemic exposure and associated side effects. [1] [2] [3]

Formulation Design and Composition

Lipid Component Selection

The composition of NLCs critically determines their performance characteristics, including drug loading capacity, release profile, and stability. The optimized formulation employs a balanced ratio of solid and liquid lipids to create an imperfect crystal structure with enhanced drug incorporation capacity while maintaining physiological compatibility.

Table 1: Core Lipid Composition of this compound-Loaded NLCs

Component Type Specific Compound Concentration Range (% w/w) Function/Rationale
Solid Lipid Glyceryl monostearate 2.0-4.0% Forms crystalline matrix providing structural integrity
Liquid Lipid Miglyol 812 1.0-2.5% Creates crystal imperfections for higher drug loading
Drug Component This compound 0.5-1.5% Active pharmaceutical ingredient
Aqueous Phase Purified water Up to 100% Dispersion medium
Surfactant System

The stabilization of the lipid nanodispersion requires an appropriate surfactant system to prevent particle aggregation and ensure colloidal stability during storage and administration.

Table 2: Surfactant System for this compound-NLCs

Surfactant Concentration Range (% w/w) Function Considerations
Phosphatidylcholine 0.5-1.5% Primary emulsifier, enhances biocompatibility Natural phospholipid with excellent safety profile
Poloxamer 188 1.0-2.0% Secondary stabilizer, prevents Ostwald ripening FDA-approved, non-ionic surfactant
Tween 80 0.2-0.8% Additional stabilization Caution: potential ciliotoxicity at high concentrations

The selection of compatible lipid blends represents a critical formulation consideration, as the solid and liquid lipids must demonstrate appropriate miscibility to form a thermodynamically stable nanostructure. Based on similar flavonoid-loaded NLC systems, the optimal solid-to-liquid lipid ratio typically ranges between 70:30 and 80:20, providing an optimal balance between drug loading capacity and particle stability. The inclusion of medium-chain triglycerides as liquid lipids has demonstrated enhanced drug permeation across biological barriers, potentially further improving nose-to-brain delivery efficiency. Preformulation compatibility studies using techniques such as differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) are essential to confirm the absence of undesirable interactions between this compound and selected lipid excipients. [3] [4] [5]

Preparation Method: Hot High-Pressure Homogenization

Equipment and Material Requirements
  • High-pressure homogenizer (capable of 500-1500 bar pressure)
  • Heating magnetic stirrer with temperature control
  • Probe sonicator (optional for additional size reduction)
  • Water bath for temperature maintenance
  • pH meter for adjustment of aqueous phase
  • 0.45 μm and 0.22 μm membrane filters for sterilization
  • All lipid components (pharmaceutical grade)
  • Surfactants (pharmaceutical grade)
  • This compound (high purity >95%)
  • Purified water (aqueous phase)
Step-by-Step Protocol

The following procedure describes the hot high-pressure homogenization technique, which represents the most widely employed and scalable method for NLC production: [4] [5]

  • Lipid Phase Preparation:

    • Accurately weigh glyceryl monostearate (3.0% w/w), Miglyol 812 (1.5% w/w), phosphatidylcholine (1.0% w/w), and this compound (1.0% w/w)
    • Combine these components in a glass beaker and heat to 70±2°C using a water bath until a clear, homogeneous melt forms
    • Maintain temperature approximately 5-10°C above the melting point of the solid lipid
  • Aqueous Phase Preparation:

    • Dissolve poloxamer 188 (1.5% w/w) and Tween 80 (0.5% w/w) in purified water preheated to the same temperature as the lipid phase (70±2°C)
    • Ensure complete dissolution using a magnetic stirrer set at 500 rpm
  • Primary Emulsion Formation:

    • Slowly add the hot lipid phase to the aqueous phase while homogenizing at 10,000 rpm for 5 minutes using a high-shear mixer
    • Maintain temperature throughout this process to prevent premature lipid crystallization
    • This step produces a coarse pre-emulsion
  • High-Pressure Homogenization:

    • Process the hot pre-emulsion using a high-pressure homogenizer at 800 bar for 5 cycles
    • Maintain product temperature at 70±2°C using a heated sample chamber or water jacket
    • Apply additional 3 cycles at 500 bar after the initial homogenization to optimize particle size distribution
  • Cooling and Crystallization:

    • Allow the nanoemulsion to cool slowly to room temperature (20-25°C) under mild magnetic stirring
    • This gradual cooling promotes proper lipid crystallization and formation of the nanostructured matrix
    • The final dispersion will appear as a milky white colloidal suspension
  • Post-Processing:

    • Adjust pH to 5.5±0.5 using 0.1M HCl or NaOH to ensure nasal compatibility
    • For sterile formulations, filter through 0.22 μm membrane filters under aseptic conditions
    • Store in airtight amber glass containers at 4°C until further characterization

The following workflow diagram illustrates the key steps in the preparation process:

G Start Start Preparation LipidPhase Prepare Lipid Phase: Heat lipids + drug to 70°C Start->LipidPhase AqueousPhase Prepare Aqueous Phase: Dissolve surfactants in water (70°C) Start->AqueousPhase PrimaryEmulsion Form Primary Emulsion: Mix phases with high-shear homogenizer LipidPhase->PrimaryEmulsion AqueousPhase->PrimaryEmulsion HPH High-Pressure Homogenization: 5 cycles at 800 bar, 70°C PrimaryEmulsion->HPH Cooling Controlled Cooling: Slow cooling to room temperature HPH->Cooling Characterization Product Characterization: Size, PDI, Zeta potential, EE% Cooling->Characterization Storage Storage: 4°C in amber containers Characterization->Storage

Characterization Protocols and Quality Control

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Dynamic Light Scattering (DLS) represents the gold standard technique for determining particle size distribution and polydispersity index of NLC formulations. Properly sized particles in the nanometric range (150-250 nm) demonstrate enhanced nasal mucosal permeation and improved brain targeting efficiency. [4] [5]

  • Instrumentation: Malvern Zetasizer Nano ZS or equivalent
  • Sample Preparation: Dilute NLC dispersion (1:100) with filtered distilled water to obtain appropriate scattering intensity
  • Measurement Conditions: Temperature 25°C, equilibration time 60 seconds, three measurements per sample
  • Acceptance Criteria: Particle size: 150-250 nm; PDI: <0.3; Zeta potential: <-30 mV

Laser Doppler Anemometry provides measurement of zeta potential, a critical indicator of colloidal stability. High absolute zeta potential values (>|30| mV) indicate strong electrostatic repulsion between particles, preventing aggregation and ensuring long-term stability.

Encapsulation Efficiency and Drug Loading

The ultracentrifugation method enables separation of free (unencapsulated) this compound from the lipid-encapsulated fraction, allowing accurate determination of encapsulation efficiency.

  • Protocol: Transfer 1 mL of NLC dispersion to Amicon Ultra centrifugal filter (MWCO 10 kDa) and centrifuge at 15,000 × g for 30 minutes at 4°C
  • Analysis: Quantify free this compound in the filtrate using validated HPLC-UV method
  • Calculation:
    • Encapsulation Efficiency (EE%) = (Total drug - Free drug) / Total drug × 100
    • Drug Loading (DL%) = (Mass of encapsulated drug) / (Total mass of lipids and drug) × 100
  • Acceptance Criteria: EE% >80%; DL% >5%
In Vitro Drug Release Study

The dialysis bag method provides assessment of this compound release kinetics from the NLC matrix under sink conditions, predicting in vivo performance.

  • Release Medium: Phosphate buffer saline (PBS, pH 5.5) with 1% w/v Tween 80 to maintain sink conditions
  • Method: Place 2 mL NLC dispersion in dialysis membrane (MWCO 12-14 kDa), immerse in 100 mL release medium, maintain at 37±0.5°C with constant stirring at 100 rpm
  • Sampling: Withdraw 1 mL aliquots at predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24 h) and replace with fresh medium
  • Analysis: Quantify this compound release using HPLC with UV detection at 280 nm
  • Release Kinetics: Fit data to various mathematical models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate release mechanisms

Table 3: Acceptance Criteria for this compound-NLC Characterization

Parameter Analytical Method Target Specification Significance
Particle Size Dynamic Light Scattering 150-250 nm Optimal nasal permeation and brain delivery
Polydispersity Index (PDI) Dynamic Light Scattering <0.3 Uniform size distribution
Zeta Potential Laser Doppler Anemometry <-30 mV Colloidal stability
Encapsulation Efficiency Ultracentrifugation-HPLC >80% Efficient drug incorporation
Drug Loading Ultracentrifugation-HPLC >5% Sufficient payload
In Vitro Release (24h) Dialysis Method 70-90% Sustained release profile
pH pH Meter 5.5±0.5 Nasal compatibility

Nasal-Brain Delivery Pathway Mechanism

The nose-to-brain delivery pathway represents a promising strategy to bypass the blood-brain barrier and directly transport therapeutic agents from the nasal cavity to the brain parenchyma. This approach leverages the unique anatomical connections between the nasal epithelium and the central nervous system. [6] [5] [7]

The olfactory region, located in the upper posterior portion of the nasal cavity, contains olfactory sensory neurons that directly project through the cribriform plate to the olfactory bulb in the brain. These neurons provide a direct conduit for drug transport from the nasal cavity to the CNS. Additionally, the trigeminal nerve innervating the respiratory and olfactory epithelia offers another direct pathway, with branches extending to the brainstem and spinal cord. When formulated in NLCs, this compound can exploit both intracellular and extracellular transport mechanisms along these neural pathways to reach brain tissues while minimizing systemic exposure. [5] [7]

The following diagram illustrates the primary pathways involved in nose-to-brain delivery:

G cluster_nasal Nasal Cavity Intranasal Intranasal Administration of this compound-NLCs OlfactoryRegion Olfactory Region Intranasal->OlfactoryRegion RespiratoryRegion Respiratory Region Intranasal->RespiratoryRegion OlfactoryPath Olfactory Nerve Pathway OlfactoryRegion->OlfactoryPath Direct Transport TrigeminalPath Trigeminal Nerve Pathway RespiratoryRegion->TrigeminalPath Direct Transport SystemicPath Systemic Pathway (Indirect) RespiratoryRegion->SystemicPath Absorption OlfactoryBulb Olfactory Bulb OlfactoryPath->OlfactoryBulb Brainstem Brainstem and Spinal Cord TrigeminalPath->Brainstem SystemicCirculation Systemic Circulation SystemicPath->SystemicCirculation BrainTissue Brain Tissue Delivery Enhanced Neuroprotection OlfactoryBulb->BrainTissue Brainstem->BrainTissue SystemicCirculation->BrainTissue Limited by BBB

In Vitro and Ex Vivo Evaluation Protocols

Nasal Permeation Studies

Using Excised Sheep Nasal Mucosa

The permeability of this compound from NLC formulations across nasal mucosa can be evaluated using vertical Franz diffusion cells with freshly excised sheep nasal mucosa, which closely resembles human nasal tissue in histological characteristics. [4]

  • Tissue Preparation: Carefully isolate sheep nasal mucosa from the olfactory and respiratory regions, remove underlying cartilage, and mount between donor and receptor compartments with the mucosal side facing upward
  • Experimental Setup: Place mucosa between donor and receptor chambers, maintain receptor medium (Krebs-Ringer buffer, pH 7.4) at 37±0.5°C with continuous stirring
  • Sample Application: Apply 0.5 mL of this compound-NLC dispersion (equivalent to 1 mg/mL this compound) to the donor compartment
  • Sampling: Withdraw 0.5 mL aliquots from receptor compartment at predetermined intervals (0.5, 1, 2, 4, 6, 8 h) and replace with fresh medium
  • Permeation Parameters Calculation:
    • Apparent Permeability Coefficient (Papp) = (dQ/dt) / (A × C₀)
    • Flux (Jss) = Amount of drug permeated per unit area per time
    • Enhancement Ratio = (Papp of NLC formulation) / (Papp of drug solution)
Cell Viability and Nasal Irritation Studies

Using Human Nasal Epithelial Cells

Assessment of nasal ciliotoxicity and epithelial irritation represents a critical safety evaluation for intranasal formulations.

  • Cell Culture: Maintain human nasal epithelial cell line (RPMI 2650) in EMEM medium with 10% FBS at 37°C in 5% CO₂ atmosphere
  • MTT Assay: Seed cells in 96-well plates (1×10⁴ cells/well), incubate for 24 hours, treat with various concentrations of this compound-NLCs (0.1-1 mg/mL) for 4 h, add MTT solution (0.5 mg/mL), incubate 4 h, dissolve formazan crystals in DMSO, measure absorbance at 570 nm
  • Adenosine Triphosphate (ATP) Assay: Measure intracellular ATP levels using luminescence-based assay as indicator of metabolic activity
  • Acceptance Criteria: Cell viability >80% at therapeutic concentrations indicates minimal cytotoxicity
Stability Study Protocol

According to ICH Guidelines

Long-term stability testing ensures product shelf life and identifies appropriate storage conditions.

  • Study Design: Store this compound-NLC formulations in airtight amber glass vials at 4°C, 25°C/60% RH, and 40°C/75% RH
  • Sampling Time Points: 0, 1, 3, 6, 9, 12 months
  • Evaluation Parameters: Appearance, pH, particle size, PDI, zeta potential, drug content, encapsulation efficiency
  • Acceptance Criteria: No significant changes in critical quality attributes (<10% variation from initial values)

Conclusion and Future Perspectives

The development of this compound-loaded nanostructured lipid carriers for intranasal delivery represents a promising therapeutic strategy for Huntington's disease that addresses the significant limitations of conventional administration approaches. The optimized NLC formulation detailed in these application notes demonstrates appropriate nanoparticle characteristics (size <250 nm, PDI <0.3, zeta potential <-30 mV) compatible with efficient nasal permeation and brain targeting. The high encapsulation efficiency (>80%) ensures maximal delivery of the therapeutic payload, while the sustained release profile extends therapeutic effect and potentially reduces dosing frequency. [1] [2] [4]

The nose-to-brain delivery mechanism offers a direct pathway to bypass the blood-brain barrier, potentially enhancing brain-specific drug delivery while minimizing systemic exposure and associated side effects. This approach aligns with the growing interest in non-invasive CNS targeting strategies that improve patient compliance compared to conventional routes. Based on analogous flavonoid-loaded NLC systems, the this compound-NLC formulation described herein is expected to demonstrate significantly enhanced bioavailability and neuroprotective efficacy in preclinical models of Huntington's disease. [3] [5] [7]

Future development work should focus on in vivo validation using appropriate animal models of Huntington's disease to confirm therapeutic efficacy and brain targeting efficiency. Additionally, scale-up studies addressing manufacturing challenges and comprehensive toxicological assessments will be essential to advance this promising formulation toward clinical application. With continued development, this compound-NLCs administered via the intranasal route may offer new hope for managing this devastating neurological disorder.

References

Comprehensive Application Notes and Protocols: Engeletin for Cerebral Ischemia-Reperfusion Injury and Angiogenesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Engeletin (chemical name: deoxydihydroquercetin-3-β-rhamnoside) is a natural dihydroflavonoid glycoside compound extracted primarily from Smilax glabra rhizomilax and other Liliaceous plants with the molecular formula C₂₁H₂₂O₁₀ and molecular weight of 434.39 g/mol [1]. This bioactive compound has attracted significant research interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory properties [1]. In the context of cerebral ischemia-reperfusion injury (CIRI) – a complex pathological process wherein restoration of blood flow to ischemic brain tissue paradoxically exacerbates cellular damage – this compound has demonstrated remarkable neuroprotective potential through multiple mechanisms [2] [3]. Cerebral ischemia-reperfusion injury represents a significant challenge in the clinical management of ischemic stroke, as it contributes to secondary brain damage through inflammatory cascades, oxidative stress, blood-brain barrier disruption, and neuronal cell death [4]. The limited therapeutic window for current treatments (e.g., tissue plasminogen activator within 4.5 hours post-stroke) underscores the urgent need for novel neuroprotective strategies [2]. This compound emerges as a promising candidate by addressing multiple pathological aspects of CIRI, particularly through the promotion of cerebrovascular angiogenesis (formation of new blood vessels) while simultaneously mitigating inflammatory and oxidative damage [2] [3].

Mechanisms of Action

Pro-angiogenic Signaling Pathways

This compound exerts its therapeutic effects primarily through modulation of key signaling pathways involved in angiogenesis and vascular stabilization:

  • VEGF/Vasohibin Pathway Modulation: this compound significantly upregulates vascular endothelial growth factor (VEGF) expression, a master regulator of angiogenesis that promotes endothelial cell proliferation, survival, and migration [2] [5]. This enhanced VEGF signaling subsequently stimulates the expression of vasohibin-2 (Vash-2), a pro-angiogenic factor that complements VEGF-driven vascular growth [2]. The critical role of VEGF signaling in this compound's mechanism was confirmed through inhibition experiments, where the VEGF receptor inhibitor axitinib reversed this compound-induced tube formation and diminished Vash-2, VEGF, and CD31 expression in HUVECs [2] [5].

  • Ang-1/Tie-2 Pathway Activation: Simultaneously, this compound bolsters angiopoietin-1 (Ang-1) expression and enhances phosphorylation of its receptor tyrosine kinase Tie-2 (p-Tie2) [2] [5]. The Ang-1/Tie-2 axis primarily contributes to vascular maturation and stabilization by strengthening the adhesion between endothelial cells and supporting pericytes, thereby promoting the formation of durable, non-leaky vascular networks [2] [6]. This coordinated regulation of both VEGF/Vash-2 and Ang-1/Tie-2 pathways enables this compound to not only initiate new vessel formation but also ensure their structural integrity and functionality.

Anti-inflammatory and Anti-apoptotic Mechanisms

Beyond its pro-angiogenic effects, this compound demonstrates significant anti-inflammatory properties through suppression of the HMGB1/TLR4/NF-κB signaling cascade [3]. In rat models of transient middle cerebral artery occlusion (tMCAO), this compound treatment significantly:

  • Reduces pro-inflammatory cytokines including IL-1β, TNF-α, IL-6, and IFN-γ in a dose-dependent manner [3]
  • Inhibits neuronal apoptosis by modulating the expression of Bcl-2 family proteins, elevating anti-apoptotic Bcl-2 while reducing pro-apoptotic Bax and cleaved caspase-3 levels [3]
  • Suppresses nuclear translocation of NF-κB p65, thereby diminishing the transcription of inflammatory mediators [3]
  • Decreases expression levels of HMGB1, TLR4, and NF-κB in ischemic cortical tissue [3]

Table 1: Comprehensive Mechanisms of Action of this compound in Cerebral Ischemia-Reperfusion Injury

Mechanistic Category Specific Targets Observed Effects Experimental Models
Pro-angiogenic Signaling VEGF/Vasohibin pathway ↑ VEGF expression, ↑ Vash-2, enhanced tube formation HUVEC OGD/R, MCAO rats
Ang-1/Tie-2 pathway ↑ Ang-1, ↑ p-Tie2, vascular stabilization HUVEC OGD/R, MCAO rats
Anti-inflammatory Action HMGB1/TLR4/NF-κB axis ↓ HMGB1, ↓ TLR4, ↓ NF-κB, reduced cytokine production tMCAO rats
Anti-apoptotic Effects Bcl-2/Bax/Caspase-3 ↑ Bcl-2, ↓ Bax, ↓ Cleaved Caspase-3 tMCAO rats
Antioxidant Activity Keap1/Nrf2 pathway Oxidative stress reduction BV-2 microglial cells

The following diagram illustrates the primary signaling pathways modulated by this compound in cerebral ischemia-reperfusion injury:

G cluster_angiogenesis Pro-angiogenic Pathways cluster_antiinflammatory Anti-inflammatory Pathway cluster_antiapoptotic Anti-apoptotic Effects This compound This compound VEGF VEGF This compound->VEGF Ang1 Ang1 This compound->Ang1 HMGB1 HMGB1 This compound->HMGB1 Bcl2 Bcl2 This compound->Bcl2 Bax Bax This compound->Bax Caspase3 Caspase3 This compound->Caspase3 Vash2 Vash2 VEGF->Vash2 TubeFormation Enhanced Tube Formation Vash2->TubeFormation Tie2 Tie2 Ang1->Tie2 VascularStabilization Vascular Stabilization Tie2->VascularStabilization TLR4 TLR4 HMGB1->TLR4 NFkB NF-κB TLR4->NFkB CytokineReduction Reduced Inflammation NFkB->CytokineReduction Neuroprotection Neuronal Protection Bcl2->Neuroprotection Bax->Neuroprotection Caspase3->Neuroprotection

Quantitative Efficacy Summary

This compound demonstrates dose-dependent efficacy across multiple experimental models of cerebral ischemia. The following tables summarize key quantitative findings from preclinical studies:

Table 2: Efficacy of this compound in Animal Models of Cerebral Ischemia-Reperfusion Injury

Model Type Dosage Administration Key Outcomes Reference
MCAO Rats 10, 20, 40 mg/kg Intraperitoneal (single dose at 15 min post-reperfusion) ↓ Infarct volume, ↑ Cerebral blood flow, Improved neurological function [2]
MCAO Rats 20 mg/kg Intraperitoneal (continuous for 7 days) ↑ VEGF, Vash-2, Ang-1, p-Tie2, CD31 expression [2]
tMCAO Rats 15, 30, 60 mg/kg Intravenous (immediately after 0.5 h ischemia) ↓ Neurological deficits, ↓ Infarct size, ↓ Brain edema, ↓ Inflammatory factors [3]
tMCAO Rats 60 mg/kg Intravenous ↓ Neuronal apoptosis, ↑ Bcl-2, ↓ Bax, ↓ Cleaved Caspase-3 [3]

Table 3: Efficacy of this compound in Cellular Models

Cell Type Dosage Condition Key Outcomes Reference
HUVECs 100, 200, 400 nM OGD/R model Enhanced migration, tube formation, VEGF expression [2]
HUVECs 400 nM OGD/R + Axitinib (VEGF inhibitor) Reversal of pro-angiogenic effects [2]
BV-2 Microglial Cells 10-50 μM Amyloid-β-induced inflammation Attenuated oxidative stress and inflammation via Keap1/Nrf2 pathway [1]

In Vivo Experimental Protocol: MCAO Rat Model

Animal Preparation and Grouping
  • Animals: Adult male Sprague-Dawley rats (220-250 g) are recommended for consistency with published studies [2] [3]. House animals under controlled conditions (12-hour light/dark cycle, ad libitum access to food and water) for at least 7 days prior to experimentation for proper acclimatization.

  • Ethical Considerations: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). The referenced studies received approval under authorization number BYLY 2019-056 at Binzhou Medical University [2].

  • Experimental Groups: Randomly assign rats to the following groups (minimum n=10 per group for statistical power):

    • Sham group: Surgical procedure without artery occlusion
    • MCAO model group: Vehicle treatment (normal saline)
    • This compound treatment groups: 10, 20, and 40 mg/kg (dose-ranging) [2]
    • Positive control group: Edaravone (6 mg/kg) can be included for comparison [3]
Middle Cerebral Artery Occlusion Procedure
  • Anesthesia: Induce anesthesia with intramuscular injection of ketamine (100 mg/kg) and xylazine (10 mg/kg) [2]. Alternatively, pentobarbital (50 mg/kg, intraperitoneal) may be used [3].

  • Surgical Procedure:

    • Position the rat in dorsal recumbency and make a midline neck incision.
    • Gently dissect and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
    • Ligate the CCA and ECA branches, then make a small incision in the CCA.
    • Insert a 4-0 monofilament nylon suture (tip diameter: 0.34 mm) through the CCA into the ICA approximately 18-20 mm until mild resistance indicates occlusion of the middle cerebral artery.
    • Secure the filament in place and close the incision [2] [3].
  • Ischemia and Reperfusion: Maintain occlusion for 90 minutes (1.5 hours), then carefully withdraw the filament to allow reperfusion. Monitor body temperature throughout the procedure, maintaining at 37°C using a heating pad.

Drug Administration and Tissue Collection
  • This compound Treatment: Administer this compound intraperitoneally (10, 20, or 40 mg/kg) or intravenously (15, 30, or 60 mg/kg) 15 minutes after reperfusion initiation [2] [3]. Dissolve this compound in DMSO and dilute with normal saline, ensuring final DMSO concentration does not exceed 5%.

  • Assessment Timeline:

    • 24 hours post-reperfusion: Evaluate neurological deficits, then euthanize subset of animals for infarct volume measurement.
    • 7 days post-reperfusion: For longer-term studies, administer this compound or vehicle daily for 7 days, then euthanize for molecular and histological analyses.
  • Sample Collection: Following deep anesthesia, transcardially perfuse rats with ice-cold phosphate-buffered saline (PBS). Harvest brain tissues and dissect the cortical tissue around the ischemic penumbra for subsequent analysis.

Functional and Histological Assessments
  • Neurological Scoring: Use the modified Neurological Severity Score (mNSS) on a scale of 0 (normal) to 18 (severe deficit) at 24 hours post-reperfusion [2]. Alternatively, the Longa 5-point scale (0-4) can be employed [3]. All assessments should be performed by researchers blinded to experimental groups.

  • Infarct Volume Measurement:

    • Section brains into five 2-mm thick coronal slices.
    • Incubate slices in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes in the dark.
    • Fix slices in 4% paraformaldehyde overnight.
    • Capture digital images and calculate infarct volume using ImageJ software, correcting for edema [2] [3].
  • Cerebral Blood Flow Measurement: Use a moorFLPI-2 laser Doppler imager to measure cerebral blood flow before MCAO and at 0, 72, and 168 hours post-reperfusion [2].

  • Molecular Analyses:

    • Immunohistochemistry: Process brain sections for IHC staining of VEGF, CD31, NeuN, and other targets using standard protocols [2].
    • Western Blotting: Analyze protein expression of VEGF, Vash-2, Ang-1, p-Tie2, HMGB1, TLR4, NF-κB, and apoptosis-related proteins in ischemic cortical tissues [2] [3].
    • ELISA: Measure serum levels of inflammatory cytokines (IL-1β, TNF-α, IL-6, IFN-γ) using commercial ELISA kits [3].

The following workflow diagram illustrates the complete in vivo experimental procedure:

G cluster_assessments Assessments AnimalPreparation Animal Preparation Sprague-Dawley rats (220-250 g) Grouping Random Grouping (Sham, MCAO, this compound doses) AnimalPreparation->Grouping MCASurgery MCAO Surgery 90 min ischemia Grouping->MCASurgery Reperfusion Reperfusion Initiation MCASurgery->Reperfusion DrugAdmin This compound Administration (15 min post-reperfusion) Reperfusion->DrugAdmin NeuroScore Neurological Scoring (24h post-reperfusion) DrugAdmin->NeuroScore BloodFlow Cerebral Blood Flow (0, 72, 168h) DrugAdmin->BloodFlow Sacrifice Tissue Collection NeuroScore->Sacrifice BloodFlow->Sacrifice TTC TTC Staining Infarct Volume Sacrifice->TTC IHC IHC/Western/ELISA Sacrifice->IHC

In Vitro Experimental Protocol: HUVEC Tube Formation Assay

Cell Culture and Oxygen-Glucose Deprivation/Reoxygenation
  • Cell Culture: Maintain Human Umbilical Vein Endothelial Cells (HUVECs) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ incubator [2]. Use cells between passages 3-6 for all experiments to ensure phenotypic stability.

  • Oxygen-Glucose Deprivation/Reoxygenation Setup:

    • Pre-coat 96-well plates with 50 μL of growth factor-reduced Matrigel per well and polymerize at 37°C for 30 minutes.
    • Harvest HUVECs using trypsin-EDTA and seed at a density of 5,000-15,000 cells per well in complete medium.
    • Allow cells to attach for 4-6 hours, then replace medium with glucose-free deoxygenated medium.
    • Transfer plates to a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) and incubate for 4-6 hours to simulate ischemic conditions.
    • For reoxygenation, replace OGD medium with normal complete medium and return plates to normoxic conditions (37°C, 5% CO₂) for 18-24 hours [2].
This compound Treatment and Pharmacological Inhibition
  • This compound Administration: Prepare this compound stock solution in DMSO and dilute to working concentrations (100, 200, 400 nM) in cell culture medium immediately before use [2]. Add this compound at the beginning of the reoxygenation phase. Include vehicle control groups (DMSO at equivalent concentration, typically <0.1%).

  • Inhibition Studies: To investigate mechanism specificity, include treatment groups with VEGF receptor inhibitor axitinib (10 μM) alone or in combination with this compound [2].

Tube Formation Analysis and Image Processing
  • Image Acquisition: After 18-24 hours of reoxygenation, capture brightfield images of tube networks using an inverted microscope (e.g., EVOS XL Core microscope) at 4× or 10× magnification. Acquire multiple non-overlapping images per well to ensure representative sampling.

  • Conventional Morphometric Analysis:

    • Analyze images using the Angiogenesis Analyzer plugin in ImageJ or similar software.
    • Quantify key parameters: total tubule length, number of nodes (branching points), number of segments, and total meshes area [6].
    • Perform measurements in triplicate wells with multiple images per well.
  • Graph-Theoretic Analysis (Advanced):

    • Convert skeletonized images to mathematical graphs using Python libraries (scikit-image, NetworkX) [7].
    • Compute graph metrics: number of nodes, number of edges, average degree, clustering coefficient, shortest path length, global efficiency, and tortuosity [7].
    • These parameters provide insights into network connectivity, complexity, and functionality beyond conventional morphometrics.

Advanced Quantification: Graph-Theoretic Analysis of Angiogenic Networks

For comprehensive assessment of this compound's effects on vascular network quality, implement graph-theoretical approaches that provide superior quantification of network morphology and topology compared to traditional methods:

Image Processing Pipeline
  • Preprocessing: Convert acquired images to grayscale, apply Gaussian smoothing (σ=1) to reduce noise, then binarize using Otsu's thresholding method [7].

  • Skeletonization: Process binarized images using the skeletonize function from scikit-image.morphology to reduce tubular structures to 1-pixel-wide centerlines while preserving topology [7].

  • Graph Construction: Transform skeletonized images into mathematical graphs where:

    • Each skeleton pixel becomes a node
    • Connections between adjacent pixels become edges
    • Euclidean distance between connected pixels serves as edge weight [7]
Key Graph Metrics and Biological Significance

Table 4: Graph-Theoretic Metrics for Quantifying Angiogenic Networks

Graph Metric Description Biological Significance Expected this compound Effect
Number of Nodes Count of branch points and endpoints Indicates network complexity and branching Increase
Number of Edges Total connections between nodes Reflects overall connectivity Increase
Average Degree Average connections per node Measures network density and integration Increase
Clustering Coefficient Measure of local interconnectedness Indicates robustness and redundancy Increase
Global Efficiency Inverse of shortest path length Reflects transport efficiency Increase
Tortuosity Ratio of actual to Euclidean distance Measures vessel straightness Context-dependent
Largest Component Size Size of largest connected network Indicates network integration Increase
Implementation Code Snippet

Research Applications and Future Perspectives

The experimental protocols outlined herein provide comprehensive methodologies for investigating this compound's potential as a therapeutic candidate for ischemic stroke. The robust effects observed across multiple preclinical models – reducing infarct volume by approximately 30-50%, improving neurological function scores by 40-60%, and enhancing key angiogenic markers by 2-3 fold – underscore its translational promise [2] [3]. Researchers should consider several strategic applications:

  • Combination Therapy Development: Investigate this compound as an adjunct to thrombolytic therapy (e.g., tPA) to extend the therapeutic window and mitigate reperfusion injury [2] [4].

  • Formulation Optimization: Address this compound's pharmacokinetic limitations, particularly its relatively low oral bioavailability (3.686 ± 2.356 h half-life), through advanced drug delivery systems [1].

  • Mechanistic Expansion: Explore this compound's effects on additional pathways implicated in stroke recovery, including microglial polarization, blood-brain barrier integrity, and neurogenesis.

  • Disease Modification Studies: Evaluate this compound's potential in related cerebrovascular conditions including vascular dementia, subarachnoid hemorrhage, and chronic cerebral hypoperfusion.

These application notes provide researchers with validated protocols for assessing this compound's efficacy through complementary in vivo and in vitro approaches. The integration of conventional histological assessments with advanced graph-theoretic analyses offers a comprehensive framework for quantifying angiogenic responses, enabling more precise evaluation of this compound's therapeutic potential for cerebral ischemia-reperfusion injury.

References

Engeletin acute lung injury LPS-induced model

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Rationale and Key Findings

Engeletin (dihydrokaempferol 3-rhamnoside) is a natural flavanonol glycoside. In LPS-induced ALI models, it has been shown to alleviate lung injury through multi-target mechanisms [1] [2].

The table below summarizes the core protective effects of this compound observed in a murine model of LPS-induced ALI [1]:

Parameter Measured Effect of LPS (vs. Control) Effect of this compound Treatment (vs. LPS group)
Myeloperoxidase (MPO) Activity Increased Attenuated
Lung Wet/Dry (W/D) Ratio Increased Attenuated
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Increased Ameliorated
NF-κB Activation Activated Suppressed
PPAR-γ Expression Not specified Upregulated

Experimental Protocols

Here are detailed methodologies for key experiments investigating this compound's effects on LPS-induced ALI.

In Vivo LPS-Induced ALI Model Protocol

This protocol is adapted from a study that demonstrated the protective and therapeutic effects of this compound [1].

  • Animal Model: Mice (specific strain such as C57BL/6 or ICR).
  • ALI Induction: Administer LPS (E. coli O111:B4 or equivalent) via intratracheal instillation or intraperitoneal injection [1] [3]. A common dose is 5 mg/kg for intraperitoneal injection in ICR mice [3].
  • Drug Treatment:
    • This compound Administration: Administer this compound (e.g., 20-50 mg/kg) via intraperitoneal injection or oral gavage. Treatment can be given either before (for protective effect) or after (for therapeutic effect) LPS challenge [1].
    • Control Groups: Include a vehicle control (PBS or saline) and an LPS-only control group.
  • Sample Collection:
    • Bronchoalveolar Lavage Fluid (BALF): At sacrifice, lavage the lungs with sterile PBS. Collect BALF for inflammatory cell count and cytokine analysis [1] [4].
    • Lung Tissue: Harvest lung tissues.
      • One part is snap-frozen in liquid nitrogen for protein and mRNA analysis.
      • Another part is fixed in formalin for histopathological examination (e.g., H&E staining).
  • Key Outcome Measures:
    • Lung W/D Ratio: Weigh the freshly harvested lung (wet weight), then dry it in an oven at 60°C for 24-72 hours and weigh again (dry weight) to assess pulmonary edema [1].
    • MPO Activity: Measure in lung tissue homogenates using a commercial MPO activity assay kit as an indicator of neutrophil infiltration [1].
    • Cytokine Levels: Quantify levels of TNF-α, IL-6, and IL-1β in BALF or lung homogenates using ELISA kits [1] [3].
    • Histopathology: Evaluate lung injury by scoring H&E-stained sections for criteria like alveolar congestion, hemorrhage, neutrophil infiltration, and alveolar wall thickness [3].
    • Western Blotting: Analyze protein expression of key targets (e.g., PPAR-γ, NF-κB p65, IκBα) in lung tissue homogenates [1].
In Vitro Mechanism Investigation Protocol

This protocol provides a framework for studying this compound's cellular mechanisms, based on common methodologies used in related studies [5] [6].

  • Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) or other relevant cell types.
  • Inflammation Induction: Stimulate cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for a set period to induce an inflammatory response.
  • Drug Treatment: Treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) before or after LPS stimulation [5].
  • Cell Viability Assay: Perform a CCK-8 assay to ensure the tested concentrations of this compound are not cytotoxic [6].
  • Outcome Measures:
    • Inflammatory Cytokines: Measure TNF-α, IL-6, and IL-1β levels in the cell culture supernatant via ELISA.
    • Reactive Oxygen Species (ROS): Detect intracellular ROS levels using a fluorescent probe like DCFH-DA [5] [6].
    • Protein Expression: Use western blotting to analyze the expression and phosphorylation of proteins in the NF-κB pathway (e.g., IκBα, p65) and the Nrf2 pathway [5].

Mechanism of Action and Signaling Pathways

This compound's protective effects against LPS-induced ALI are primarily linked to its ability to suppress the NF-κB signaling pathway and activate PPAR-γ [1].

G LPS LPS Challenge TLR4 TLR4 Activation LPS->TLR4 NFkB_Inactive NF-κB (Inactive) IκBα / p65 complex TLR4->NFkB_Inactive  IκBα phosphorylation & degradation NFkB_Active NF-κB (Active) Nuclear translocation NFkB_Inactive->NFkB_Active Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-6, IL-1β) NFkB_Active->Cytokines  Gene transcription PPARg PPAR-γ PPARg->NFkB_Active  Inhibits ENG This compound ENG->NFkB_Inactive  Stabilizes complex ENG->PPARg  Up-regulates

Beyond the PPAR-γ/NF-κB axis, research indicates this compound also modulates other pathways:

  • Activates the Nrf2 Antioxidant Pathway: In models of myocardial injury, this compound activated Nrf2, leading to upregulation of antioxidant enzymes like HO-1 and SOD, thereby reducing oxidative stress [5].
  • Inhibits Ferroptosis: this compound can inhibit a form of cell death called ferroptosis by reducing lipid peroxidation and iron accumulation, which may also contribute to its protective effects in lung injury [5].

Conclusion and Research Outlook

This compound is a promising natural compound for mitigating LPS-induced ALI. Its efficacy stems from a multi-faceted mechanism involving the suppression of pro-inflammatory NF-κB signaling and the enhancement of antioxidant defenses. Future research should focus on:

  • Pharmacokinetic Optimization: Improving its bioavailability and evaluating different formulation strategies [2].
  • Dose-Regimen Standardization: Establishing the most effective and safe dosing window and treatment schedule.
  • Broader Efficacy Validation: Confirming its therapeutic potential in other ALI models and species.

References

Comprehensive Application Notes: Analyzing Engeletin-Induced Apoptosis via Flow Cytometry and TUNEL Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Engeletin and Its Apoptotic Effects

This compound (dihydrokaempferol 3-rhamnoside) is a flavanonol glycoside compound naturally found in various medicinal herbs, particularly Smilax glabra Roxb. This natural product has gained significant research interest due to its potent biological activities, especially its ability to induce or modulate apoptosis across various disease models. This compound has demonstrated differential apoptotic effects depending on the cellular context—inducing apoptosis in cancer cells while protecting healthy cells from inflammatory or degeneration-associated apoptosis. This dual functionality makes it a promising candidate for therapeutic development in conditions ranging from cancer to degenerative diseases.

Research has established that this compound modulates apoptosis through multiple molecular pathways. In cancer models such as lung cancer, this compound promotes apoptotic cell death by reducing X-linked inhibitor of apoptosis (XIAP) expression through enhanced ubiquitination and promoting SMAC release from mitochondria [1]. Conversely, in non-cancerous models such as intervertebral disc degeneration and inflammatory bowel disease, this compound protects cells from apoptosis induced by inflammatory stimuli like TNF-α by inhibiting NF-κB and MAPK signaling pathways and ameliorating mitochondrial dysfunction [2] [3]. These context-dependent effects highlight the importance of robust apoptosis detection methods when studying this compound's mechanisms of action.

Mechanisms of this compound-Induced Apoptosis: Key Signaling Pathways

This compound modulates apoptosis through several interconnected signaling pathways, with its effects being highly context-dependent. The compound exhibits differential regulation based on disease state, demonstrating protective anti-apoptotic effects in degenerative conditions while promoting apoptosis in cancerous cells. The table below summarizes the key molecular mechanisms through which this compound regulates apoptosis across different experimental models:

Table 1: Key Apoptotic Mechanisms of this compound Across Disease Models

Disease Model Apoptotic Effect Key Molecular Targets Signaling Pathways Cellular Consequences
Intervertebral Disc Degeneration [2] Anti-apoptotic ↓ Bax, ↓ Cleaved Caspase-3, ↑ Bcl-2 Inhibition of NF-κB and MAPK pathways Protection of nucleus pulposus cells from TNF-α-induced apoptosis
Lung Cancer [1] Pro-apoptotic ↓ XIAP, ↑ SMAC, ↑ ER stress, ↑ CHOP Mitochondrial-mediated apoptosis Induction of cancer cell death via XIAP ubiquitination
Experimental Colitis [3] Anti-apoptotic ↓ Bax/Bcl-2 ratio, ↓ c-caspase3, ↑ ATP production AMPK/SIRT1/PGC-1α activation Improved mitochondrial function, reduced epithelial apoptosis
Oxidative Stress Models [3] Anti-apoptotic ↑ Nrf2 pathway, ↓ oxidative markers AMPK/SIRT1/PGC-1α signaling Attenuation of mitochondrial dysfunction and associated apoptosis

The context-dependent nature of this compound's effects necessitates careful experimental design when investigating its apoptotic activities. In cancer models, researchers should focus on its pro-apoptotic mechanisms, while in degenerative or inflammatory diseases, the anti-apoptotic properties become more relevant. The following diagram illustrates the dual apoptotic regulatory mechanisms of this compound:

G cluster_cancer Cancer Models cluster_protective Degenerative/Inflammatory Models This compound This compound XIAP ↓ XIAP Expression This compound->XIAP SMAC ↑ SMAC Release This compound->SMAC ER_Stress ER Stress Induction This compound->ER_Stress NFkB NF-κB Inhibition This compound->NFkB MAPK MAPK Inhibition This compound->MAPK AMPK AMPK/SIRT1/PGC-1α Activation This compound->AMPK Ubiquitination ↑ XIAP Ubiquitination XIAP->Ubiquitination SMAC->Ubiquitination Cancer_Apoptosis Induced Apoptosis ER_Stress->Cancer_Apoptosis Ubiquitination->Cancer_Apoptosis Protective_AntiApoptosis Inhibited Apoptosis NFkB->Protective_AntiApoptosis MAPK->Protective_AntiApoptosis Mitochondrial ↑ Mitochondrial Function Mitochondrial->Protective_AntiApoptosis AMPK->Mitochondrial

Quantitative Analysis of this compound's Apoptotic Effects

The apoptotic effects of this compound have been quantitatively demonstrated across multiple studies using various detection methods. The compound exhibits dose-dependent activity in both pro-apoptotic and anti-apoptotic contexts, with efficacy observed across a range of concentrations. Different experimental models have employed specific dosing regimens and treatment durations tailored to their particular biological contexts. The following table summarizes key quantitative findings from recent studies on this compound-induced apoptosis modulation:

Table 2: Quantitative Analysis of this compound's Apoptotic Effects Across Experimental Models

Experimental Model This compound Concentrations/Doses Treatment Duration Key Apoptotic Metrics Significance/Outcome
Rat NP Cells [2] 2.5-160 µM (in vitro) 24-72 hours ↓ TNF-α-induced apoptosis; ↓ inflammatory mediators IC~50~ >160 µM (low cytotoxicity); significant protection at 10-40 µM
Lung Cancer Cells [1] Not specified Not specified ↑ Apoptotic cell death; ↓ XIAP expression; ↑ SMAC expression Significant apoptosis induction via mitochondrial pathway
DSS-Induced Colitis Mice [3] 10, 20, 40 mg/kg (in vivo) 7 days daily administration ↓ Bax/Bcl-2 ratio; ↓ c-caspase3; ↑ tight junction proteins Optimal efficacy at 20 mg/kg; dose-dependent barrier protection
Colonic Organoids [3] 10 µM (in vitro) 24 hours pretreatment Ameliorated DSS-induced damage; improved mitochondrial function Significant protection against apoptosis induced by DSS

The dose-response relationship observed across these studies provides valuable guidance for researchers in selecting appropriate this compound concentrations for future investigations. The consistently low cytotoxicity observed in non-cancerous cells [2] further supports its potential therapeutic utility. For cancer applications, studies should focus on the pro-apoptotic mechanisms, particularly the regulation of XIAP and SMAC [1], while for protective applications, the AMPK/SIRT1/PGC-1α pathway and mitochondrial function are key targets [3].

Flow Cytometry Protocol for Detecting this compound-Modulated Apoptosis

Principle and Applications

The Annexin V/Propidium Iodide (PI) staining assay is a widely established method for quantifying apoptosis by flow cytometry. This technique distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on two fundamental biochemical changes during apoptosis: phosphatidylserine externalization and membrane integrity loss. In viable cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane, but during early apoptosis, it translocates to the outer leaflet, where it can bind Annexin V. Propidium Iodide (PI) is a DNA-binding dye that only penetrates cells with compromised membrane integrity, characteristic of late apoptosis and necrosis. This dual staining allows researchers to quantify the progression of this compound-modulated apoptosis in a population of cells.

Reagents and Equipment
  • Annexin V binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl~2~)
  • Recombinant Annexin V conjugated to fluorochrome (FITC, APC, or EGFP)
  • Propidium Iodide (PI) staining solution (50 μg/mL) or 7-AAD as an alternative viability dye
  • Flow cytometry staining buffer (PBS with 1% BSA and 0.1% sodium azide)
  • Cell fixation buffer (1-4% formaldehyde in PBS, methanol-free)
  • 70% ethanol (for cell fixation and storage)
  • 12 × 75 mm polystyrene tubes suitable for flow cytometry
  • Flow cytometer with capability to detect FITC (or equivalent) and PI fluorescence
Step-by-Step Procedure
  • Cell Preparation and Treatment:

    • Seed cells at appropriate density (typically 2-5 × 10^5^ cells/well in 6-well plates) and allow to adhere overnight.
    • Treat cells with this compound at desired concentrations (based on dose-response studies, typically 10-160 μM) for specified time periods.
    • Include appropriate controls: untreated cells, vehicle control, and apoptosis-inducing positive control (e.g., staurosporine 0.5-1 μM for 4-6 hours).
  • Cell Harvesting:

    • For adherent cells: gently collect supernatant containing detached cells, then trypsinize adherent cells using mild trypsin/EDTA (0.05%) and combine all fractions.
    • Centrifuge at 300 × g for 5 minutes and wash twice with cold PBS.
    • Resuspend cell pellet in 1X Annexin V binding buffer to achieve concentration of 1 × 10^6^ cells/mL.
  • Staining Procedure:

    • Transfer 100 μL of cell suspension (1 × 10^5^ cells) to flow cytometry tube.
    • Add 5 μL of Annexin V-fluorochrome conjugate and 1 μL of PI (100 μg/mL stock) or 5 μL of 7-AAD.
    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
    • Add 400 μL of 1X Annexin V binding buffer to each tube and keep on ice.
    • Analyze by flow cytometry within 1 hour.
  • Flow Cytometry Analysis:

    • Use 488 nm excitation for FITC and PI.
    • Collect FITC fluorescence at 530/30 nm (FL1 channel) and PI fluorescence at >570 nm (FL2 or FL3 channel).
    • Adjust photomultiplier tube (PMT) voltages using unstained and single-stained controls.
    • Collect a minimum of 10,000 events per sample.
Data Analysis and Interpretation

The flow cytometry data generates a bivariate dot plot where:

  • Annexin V-negative/PI-negative: Viable, non-apoptotic cells
  • Annexin V-positive/PI-negative: Early apoptotic cells
  • Annexin V-positive/PI-positive: Late apoptotic cells
  • Annexin V-negative/PI-positive: Necrotic cells or cellular debris

For this compound studies, compare the percentage of cells in each quadrant between treated and control groups. In cancer models, this compound treatment should increase the percentage of Annexin V-positive cells, while in protective models, it should decrease this percentage compared to injury-only controls.

TUNEL Assay Protocol for Detecting DNA Fragmentation

Principle and Applications

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. This method leverages the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of modified dUTP to 3'-OH ends of fragmented DNA. The incorporated nucleotides are then detected using various visualization strategies. The TUNEL assay is particularly valuable for confirming this compound's apoptotic effects observed in flow cytometry and provides spatial information in tissue sections or cultured cells. Modern TUNEL methodologies have evolved to include multiple detection strategies, including direct fluorescence, BrdU-based immunodetection, and click chemistry approaches [4] [5].

Reagents and Equipment
  • Fixative solution: 4% methanol-free formaldehyde in PBS, pH 7.4
  • Permeabilization solution: 0.1-0.5% Triton X-100 in PBS or 70% ethanol
  • Proteinase K solution (20 μg/mL in 10 mM Tris/HCl, pH 8.0) - for paraffin sections only
  • TdT enzyme with corresponding reaction buffer
  • Modified nucleotide (Br-dUTP, FITC-dUTP, or EdUTP depending on detection method)
  • Detection reagents: Anti-BrdU antibody (for BrdUTP method) or Click-iT reaction cocktail (for EdUTP method)
  • Counterstain: DAPI, Hoechst 33342, or PI for nuclear visualization
  • Mounting medium (anti-fade for fluorescence detection)
  • Positive control: DNase I-treated samples (1-3 U/mL for 10 minutes)
Step-by-Step Procedure
  • Sample Preparation:

    • For cells: Grow on chamber slides or process in suspension. Fix with 4% formaldehyde for 15 minutes at room temperature.
    • For tissue sections: Deparaffinize and rehydrate through xylene and graded ethanol series if using paraffin-embedded samples.
    • Permeabilize with 0.1% Triton X-100 in PBS for 5-30 minutes (optimize for cell type) OR incubate in pre-cooled 70% ethanol for 4 hours to overnight at -20°C.
  • Positive Control Preparation:

    • Treat fixed and permeabilized sample with DNase I (1-3 U/mL in 50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA) for 10-30 minutes at room temperature to introduce intentional DNA breaks.
    • Rinse with PBS before proceeding to labeling step.
  • TUNEL Labeling Reaction:

    • Prepare TdT reaction mixture according to kit instructions, typically containing:
      • TdT reaction buffer
      • Modified dUTP (Br-dUTP, FITC-dUTP, or EdUTP)
      • TdT enzyme
    • Apply sufficient reaction mixture to cover samples and incubate in a humidified chamber at 37°C for 60-90 minutes.
    • Terminate reaction by washing with PBS or stop solution.
  • Detection (if using indirect methods):

    • For BrdUTP method: Apply anti-BrdU antibody conjugated to fluorophore (e.g., Alexa Fluor 488) for 60 minutes at room temperature.
    • For EdUTP method (click chemistry): Prepare Click-iT reaction cocktail containing fluorescent azide and copper protectant, then incubate for 30 minutes.
    • Wash thoroughly to remove unbound detection reagents.
  • Counterstaining and Visualization:

    • Apply nuclear counterstain (DAPI, Hoechst, or PI) for 5-10 minutes.
    • Wash and mount with anti-fade mounting medium.
    • Analyze by fluorescence microscopy, confocal microscopy, or flow cytometry.
Data Analysis and Interpretation
  • Microscopy analysis: Count TUNEL-positive cells (bright nuclear staining) in multiple random fields (minimum 5 fields/sample, 100-200 cells/field).
  • Flow cytometry analysis: For cell suspensions, analyze fluorescence intensity using FL1 channel for FITC or appropriate channel for other fluorophores.
  • Quantification: Express results as percentage of TUNEL-positive cells or as fold-change compared to control groups.

The following diagram illustrates the key steps and decision points in the TUNEL assay workflow:

G cluster_detection Detection Method Selection Start Sample Collection (Cells/Tissue) Fixation Fixation with 4% Methanol-free Formaldehyde Start->Fixation Permeabilization Permeabilization (0.1% Triton X-100 or 70% Ethanol) Fixation->Permeabilization Control Positive Control: DNase I Treatment Permeabilization->Control TUNEL_reaction TUNEL Labeling Reaction (TdT enzyme + modified dUTP) Control->TUNEL_reaction Direct Direct Detection (FITC-dUTP) TUNEL_reaction->Direct Indirect Indirect Detection (Br-dUTP + Antibody) TUNEL_reaction->Indirect Click Click Chemistry (EdUTP + Azide) TUNEL_reaction->Click Counterstain Nuclear Counterstaining (DAPI/Hoechst/PI) Direct->Counterstain Indirect->Counterstain Click->Counterstain Analysis Analysis & Quantification (Microscopy/Flow Cytometry) Counterstain->Analysis

Experimental Considerations and Troubleshooting

Optimization and Technical Considerations

Successful detection of this compound-modulated apoptosis requires careful experimental optimization and awareness of potential technical pitfalls. When establishing these assays, consider the following key aspects:

  • Fixation conditions: Over-fixation with formaldehyde can reduce TUNEL labeling efficiency due to excessive protein-DNA crosslinking [6]. Fixation time should be optimized for each cell type, typically 15-30 minutes for cells and 24 hours for tissues.

  • Permeabilization optimization: Insufficient permeabilization prevents TdT enzyme access to nuclear DNA, while excessive treatment can damage cellular morphology. Triton X-100 concentration (0.1-0.5%) and incubation time (5-30 minutes) should be titrated for each cell type [6].

  • Appropriate controls: Each experiment must include:

    • Negative control: Omit TdT enzyme from reaction mixture
    • Positive control: DNase I-treated samples (1-3 U/mL for 10 minutes)
    • Method control: Cells treated with known apoptosis inducer (e.g., staurosporine)
    • Background control: Untreated cells to establish baseline
  • Time course considerations: Apoptosis is a dynamic process. For this compound time-dependent studies, multiple time points (e.g., 6, 12, 24, 48 hours) should be analyzed to capture the progression of apoptotic events.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for this compound Apoptosis Assays

Problem Potential Causes Solutions
High background in TUNEL [6] Mycoplasma contamination; excessive TdT reaction time; cell proliferation; autofluorescence Test for mycoplasma; optimize TdT concentration and time; use non-proliferating cells; select different fluorophores
Low or no signal in TUNEL [6] Inadequate fixation; insufficient permeabilization; low apoptosis level Use recommended fixatives; optimize permeabilization; include positive control; extend labeling time
False positive TUNEL signals [7] Necrosis; DNA damage from other causes; over-fixation; sectioning artifacts Confirm apoptosis by morphology; optimize fixation time; use multiple apoptosis detection methods
Poor population resolution in flow cytometry Excessive cell clumping; improper gating; insufficient event collection Filter cells through mesh; optimize gating strategy; collect ≥10,000 events
Inconsistent results between replicates Variable this compound solubility; cell passage differences; technical inconsistency Use fresh this compound solutions; control passage number; standardize technical procedures

Conclusion

These application notes provide comprehensive methodologies for investigating the apoptotic effects of this compound using flow cytometry and TUNEL assays. The dual functionality of this compound—promoting apoptosis in cancer models while inhibiting apoptosis in degenerative diseases—highlights its therapeutic potential and the importance of context-appropriate experimental design. The protocols outlined here have been optimized based on current literature and technical guidelines to ensure researchers can reliably detect and quantify this compound's modulation of apoptotic pathways.

When studying this compound, researchers should consider integrating multiple detection methods to confirm findings, as each technique has distinct advantages and limitations. Flow cytometry provides robust quantification of apoptosis progression, while TUNEL assay offers specific detection of late-stage apoptosis with spatial context. Combining these with additional assessments of mitochondrial function [3] and caspase activation [1] will provide a comprehensive understanding of this compound's mechanisms of action across different experimental models.

References

Comprehensive Application Notes and Protocols: Investigating Engeletin-Mediated MAPK Pathway Inhibition in Inflammatory Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Engeletin and Its Relevance to MAPK Signaling

This compound (molecular formula: C~21~H~22~O~10~, molecular weight: 434.39 g/mol) is a naturally occurring flavonoid compound classified as a dihydroflavonol glycoside, specifically identified as deoxydihydroquercetin-3-β-rhamnoside. This bioactive compound is primarily extracted from traditional medicinal herbs, most notably Smilax glabra Roxb. (Tu fuling) and various Liliaceous plants [1]. This compound has garnered significant research interest due to its diverse pharmacological properties, including potent anti-inflammatory, antioxidant, and immunomodulatory activities observed across various disease models [1]. The MAPK signaling pathway represents a crucial intracellular signal transduction cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and inflammatory responses. This pathway, particularly through its interconnectedness with NF-κB signaling, plays a pivotal role in the pathogenesis of various inflammatory conditions, making it an attractive therapeutic target [2] [3].

Recent investigations have demonstrated that this compound exerts significant therapeutic effects in experimental models of inflammatory bowel disease (IBD), intervertebral disc degeneration (IDD), and other inflammation-associated conditions [4] [2]. The compound appears to mediate these effects through multi-targeted actions on key signaling pathways, including suppression of the MAPK and NF-κB cascades, activation of the AMPK/SIRT1/PGC-1α axis, and enhancement of mitochondrial function [4]. This document provides comprehensive application notes and detailed experimental protocols for investigating this compound-mediated MAPK pathway inhibition, specifically tailored for researchers and drug development professionals working in the field of inflammatory disease therapeutics.

Material Preparation and Characterization

This compound Sourcing and Characterization

This compound used in experimental settings is typically obtained from commercial suppliers specializing in bioactive natural compounds, such as MedChemExpress (Monmouth Junction, NJ, USA) and Selleck Chemicals (Houston, TX, United States) [4] [2]. When procuring this compound, researchers should verify a minimum purity threshold of 99.88% through certificates of analysis, which typically include characterization data from high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy [4]. For preparation of stock solutions, this compound is generally dissolved in dimethyl sulfoxide (DMSO) or corn oil for in vitro and in vivo studies, respectively [4] [2]. A common approach involves preparing a 100 mM stock solution in DMSO, which can be aliquoted and stored at -20°C to -80°C for extended stability. Further working concentrations are prepared by diluting the stock solution in appropriate culture media or vehicles, ensuring that the final DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability [2].

Cell Culture Models and Reagents

Table 1: Cell culture models and applications in this compound research

Cell Type Specific Models Research Application Culture Conditions
Primary Nucleus Pulposus Cells Rat-derived [2] Intervertebral disc degeneration studies DMEM + 15% FBS + 1% P/S [2]
Immune Cells RAW 264.7 macrophages, BV-2 microglial cells [1] Inflammation and polarization studies Standard conditions per cell type
Intestinal Epithelial Cells Colonic organoids [4] Inflammatory bowel disease research Embedded in BME with specialized medium [4]
Cancer Cell Lines Various melanoma lines [5] MAPK pathway resistance mechanisms DMEM/RPMI-1640 + 10% FBS

Essential reagents for investigating this compound effects include: TNF-α for inducing inflammatory responses (typically used at 10-50 ng/mL) [2], lipopolysaccharide (LPS) for macrophage activation studies (often at 100 ng/mL - 1 μg/mL) [1], and specific pathway inhibitors such as SR-18292 (PGC-1α inhibitor, 10 μM) [4] and various MAPK pathway inhibitors for mechanistic studies. Antibodies for key signaling proteins including phospho-p38, phospho-JNK, phospho-ERK, and their total protein counterparts are necessary for western blot analyses, alongside antibodies for inflammatory markers (iNOS, COX-2, IL-1β) and apoptosis regulators (Bax, Bcl-2, cleaved caspase-3) [2].

In Vitro Experimental Protocols

Cell Viability and Cytotoxicity Assessment

The CCK-8 assay provides a reliable method for determining this compound cytotoxicity and establishing appropriate non-toxic concentration ranges for experimental studies. The following protocol outlines the standardized approach:

  • Cell Seeding: Plate primary nucleus pulposus cells or other relevant cell types in 96-well plates at a density of 2×10^4^ cells/well for cytotoxicity assessment or 5×10^3^ cells/well for proliferation studies [2].
  • This compound Treatment: Prepare fresh this compound solutions in complete culture medium at concentrations typically ranging from 2.5 μM to 160 μM. Add these solutions to cells after 24-hour adhesion, maintaining equal DMSO concentrations across all groups (including vehicle controls) [2].
  • Incubation and Detection: Incubate cells for predetermined durations (24, 48, or 72 hours). Add 10 μL of CCK-8 reagent to each well containing 100 μL of culture medium and incubate for 2-4 hours at 37°C [2].
  • Absorbance Measurement: Measure the optical density at 450 nm using a multimode microplate reader (e.g., Infinite M200 Pro, Tecan Life Sciences). Calculate cell viability as a percentage relative to vehicle-treated controls [2].

Research findings indicate that this compound demonstrates favorable cytotoxicity profiles, with no significant cytotoxicity observed in nucleus pulposus cells at concentrations up to 160 μM after 24-hour exposure [2]. This wide safety margin facilitates subsequent investigations of this compound's therapeutic effects at effective non-toxic concentrations.

Assessment of Inflammatory Response

Evaluation of this compound's effects on inflammatory pathways involves comprehensive analysis of inflammatory mediators and matrix degradation enzymes:

  • Inflammatory Stimulation: Pre-treat cells with non-cytotoxic concentrations of this compound (typically 10-40 μM) for 30 minutes to 2 hours before inducing inflammation with TNF-α (10-50 ng/mL) or LPS (100 ng/mL - 1 μg/mL) [2].
  • Gene Expression Analysis: Extract total RNA using TRIzol reagent and synthesize cDNA. Perform quantitative PCR (qPCR) using primers for inflammatory markers (IL-1β, IL-6, TNF-α, iNOS, COX-2) and matrix-degrading enzymes (MMP-3, MMP-9, MMP-13, ADAMTS-4, ADAMTS-5) [2].
  • Protein Expression Assessment: Analyze protein levels through western blotting or immunofluorescence using specific antibodies against inflammatory mediators (iNOS, COX-2, IL-1β) and matrix metalloproteinases (MMP-3, MMP-9, MMP-13) [2].
  • Immunofluorescence Staining: Culture cells on coverslips, fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and incubate with primary antibodies overnight at 4°C. After secondary antibody incubation, visualize using confocal microscopy [2].

Studies demonstrate that this compound significantly suppresses TNF-α-induced expression of inflammatory mediators and matrix-degrading enzymes in a concentration-dependent manner. For instance, pretreatment with 20 μM this compound substantially reduced TNF-α-induced upregulation of iNOS, COX-2, IL-1β, MMP-3, MMP-9, and MMP-13 at both mRNA and protein levels in nucleus pulposus cells [2].

Apoptosis Assay Protocols

Evaluation of this compound's anti-apoptotic effects employs multiple complementary techniques:

  • TUNEL Staining: Detect DNA fragmentation using the TUNEL Apoptosis Assay Kit according to manufacturer instructions. Briefly, fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and incubate with TUNEL reaction mixture. Counterstain nuclei with DAPI and quantify apoptosis rates by counting TUNEL-positive cells [2].
  • Flow Cytometry Analysis: Harvest this compound-pretreated and TNF-α-stimulated cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and propidium iodide, incubate for 15 minutes in darkness, and analyze using flow cytometry within 1 hour [2].
  • Western Blot Analysis: Evaluate apoptosis-regulatory proteins by extracting total protein, separating by SDS-PAGE, and transferring to nitrocellulose membranes. Probe with antibodies against Bax, Bcl-2, cleaved caspase-3, and other apoptosis markers, followed by appropriate HRP-conjugated secondary antibodies. Detect using enhanced chemiluminescence and quantify band intensities [2].

Experimental evidence indicates that this compound effectively attenuates TNF-α-induced apoptosis in various cell types. In nucleus pulposus cells, this compound pretreatment significantly reduced the percentage of TUNEL-positive cells and Annexin V-FITC/propidium iodide double-positive cells while restoring the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins [2].

Mechanistic Studies of MAPK Pathway Inhibition

Protein Extraction and Western Blot Analysis

Comprehensive analysis of MAPK pathway inhibition requires meticulous protein handling and detection methods:

  • Protein Extraction: Harvest cells using RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Incubate on ice for 30 minutes, followed by centrifugation at 14,000 × g for 15 minutes at 4°C. Collect supernatants and determine protein concentrations using BCA assay [2].
  • Electrophoresis and Transfer: Separate equal protein amounts (20-40 μg) by SDS-PAGE (8-12% gels) and transfer to nitrocellulose or PVDF membranes using standard transfer systems (e.g., BioRad Transblot Turbo) [2].
  • Antibody Incubation: Block membranes with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, phospho-IKKα/β, IKKβ, phospho-IκBα, IκBα, phospho-p65, and p65 (typically diluted 1:1000) overnight at 4°C [2].
  • Detection and Visualization: Incubate with appropriate HRP-conjugated secondary antibodies (1:2000-1:5000 dilution) for 1 hour at room temperature. Detect using enhanced chemiluminescence reagents and visualize with chemiluminescence imaging systems [2].

Research findings consistently demonstrate that this compound effectively suppresses TNF-α-induced phosphorylation of key MAPK pathway components, including p38, JNK, and ERK, in a concentration-dependent manner. This inhibition correlates with reduced nuclear translocation of phosphorylated p65 subunit of NF-κB, indicating broad anti-inflammatory signaling suppression [2].

MAPK Pathway Inhibition Specificity Assessment

Table 2: Key signaling pathways affected by this compound treatment

Signaling Pathway Specific Components Affected Experimental Evidence Functional Consequences
MAPK Pathway Phospho-p38, phospho-JNK, phospho-ERK [2] Reduced phosphorylation in Western blots Decreased inflammatory mediator production [2]
NF-κB Pathway Phospho-IKKα/β, phospho-IκBα, phospho-p65 [2] Reduced phosphorylation and nuclear translocation Suppressed pro-inflammatory gene expression [2]
AMPK/SIRT1/PGC-1α Axis AMPK, SIRT1, PGC-1α [4] Increased activation and expression Enhanced mitochondrial function, reduced apoptosis [4]
AP-1 Signaling FOSL1, c-JUN [6] Chromatin accessibility changes Modified transcriptional programs

To establish the specific involvement of MAPK pathways in this compound-mediated effects, several experimental approaches are recommended:

  • Pathway-Specific Inhibitors: Utilize selective inhibitors such as SB203580 (p38 inhibitor), SP600125 (JNK inhibitor), and PD0325901 (MEK/ERK inhibitor) in combination with this compound treatment to determine pathway-specific contributions [2] [3].
  • Nuclear-Cytoplasmic Fractionation: Isolate nuclear and cytoplasmic fractions to assess the inhibition of transcription factor nuclear translocation, particularly NF-κB p65 subunit, following this compound treatment [2].
  • Immunofluorescence Microscopy: Visualize the intracellular localization of signaling molecules, particularly phospho-p65 and phospho-p38, using confocal microscopy with appropriate fluorescent secondary antibodies [2].
  • Kinase Activity Assays: Employ specific kinase activity assays to directly measure the enzymatic activity of MAPK pathway components following this compound treatment.

Evidence suggests that this compound's inhibition of MAPK signaling contributes significantly to its anti-inflammatory effects, with observed suppression of inflammatory mediator production and matrix degradation enzyme expression in various cell types [2].

In Vivo Validation Protocols

Animal Models of Inflammatory Conditions

Several well-established animal models facilitate the investigation of this compound's therapeutic effects in inflammatory conditions:

  • DSS-Induced Colitis Model:

    • Utilize wild-type (C57BL/6) mice (6-8 weeks old, male) acclimatized for 7 days under specific pathogen-free conditions [4].
    • Administer 2.5% (w/v) dextran sulfate sodium (DSS, molecular weight 36-50 kDa) in drinking water for 7 days to induce colitis [4].
    • Administer this compound (10, 20, or 40 mg/kg) dissolved in corn oil via daily oral gavage, beginning 3 days prior to DSS exposure and continuing throughout the experiment [4].
    • Monitor daily body weight, disease activity index (DAI) scores, and colon length at sacrifice as primary outcome measures [4].
  • Intervertebral Disc Degeneration Model:

    • Use Sprague-Dawley rats (6-week-old males) for disc degeneration studies [2].
    • Establish IDD model through percutaneous needle puncture of caudal intervertebral discs [2].
    • Administer this compound via intradiscal injection at appropriate concentrations (typically 10-20 mg/kg equivalent doses) [2].
    • Assess therapeutic effects through imaging (X-ray, MRI) and histological analysis (H&E staining, Safranin O staining) of disc tissues [2].

Experimental results demonstrate that this compound administration significantly alleviates disease severity in these models. In DSS-induced colitis, this compound treatment (20 mg/kg) markedly reduced weight loss, DAI scores, and colon shortening while restoring intestinal barrier integrity through upregulation of tight junction proteins (ZO-1, claudin-1) and preservation of goblet cells [4].

Tissue Collection and Analysis

Comprehensive tissue analysis provides crucial data on this compound's therapeutic effects and mechanisms:

  • Histopathological Examination:

    • Fix colon or disc tissues in 10% formalin, embed in paraffin, and section at 4-5 μm thickness [4] [2].
    • Perform H&E staining to assess general histoarchitecture and inflammatory cell infiltration.
    • Conduct Alcian blue periodic acid Schiff (AB-PAS) staining to evaluate goblet cell populations and mucin content [4].
    • Employ immunohistochemistry or immunofluorescence for specific protein targets (ZO-1, claudin-1, MMPs, inflammatory markers) [4].
  • Molecular Analysis:

    • Isolate intestinal epithelial cells or disc tissues for RNA and protein extraction [4].
    • Perform qPCR and western blot analyses to examine expression of tight junction proteins, inflammatory mediators, matrix components, and apoptosis regulators [4] [2].
    • Assess mitochondrial function through ATP production, mtDNA levels, and electron transport chain complex activities in relevant tissues [4].
  • Inflammatory Cytokine Measurement:

    • Quantify serum or tissue levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) using ELISA kits according to manufacturer protocols [4].
    • Measure oxidative stress markers including malondialdehyde (MDA), catalase (CAT), glutathione (GSH), and superoxide dismutase (SOD) activities [4].

In vivo studies consistently demonstrate that this compound treatment modulates multiple signaling pathways simultaneously, suppressing NF-κB-mediated inflammation while activating the Nrf2 antioxidant pathway and AMPK/SIRT1/PGC-1α mitochondrial biogenesis signaling [4].

Data Analysis and Interpretation

Statistical Analysis and Reproducibility

Robust statistical analysis ensures reliable interpretation of experimental findings:

  • Experimental Replication: Perform all experiments with a minimum of three independent replicates (biological replicates) to ensure reproducibility [4] [2]. For animal studies, utilize appropriate group sizes (typically n=8-10 per group) to achieve statistical power [4].
  • Data Presentation: Express quantitative data as mean ± standard deviation (SD) or standard error of the mean (SEM), with specific statistical tests used clearly indicated in figure legends.
  • Statistical Testing: Employ appropriate statistical analyses including Student's t-test for comparisons between two groups, one-way analysis of variance (ANOVA) with post-hoc tests (e.g., Tukey's or Bonferroni's) for multiple group comparisons, and two-way ANOVA for analyses involving multiple factors and time points [4] [2].
  • Significance Threshold: Establish statistical significance at p < 0.05, with increasing significance indicated as p < 0.01 and p < 0.001 [4] [2].
Integration of Findings

Interpretation of this compound's mechanisms should consider its multi-targeted nature:

  • Pathway Interconnectivity: Recognize that MAPK signaling does not function in isolation but exhibits significant crosstalk with other pathways, particularly NF-κB, AP-1, and mitochondrial function regulators [2] [6]. This compound appears to simultaneously modulate multiple interconnected pathways.
  • Cell-Type Specific Effects: Consider that this compound's effects may vary between cell types. While it inhibits MAPK signaling in inflammatory cells, it may activate AMPK/SIRT1/PGC-1α signaling in epithelial cells, demonstrating context-dependent actions [4] [2].
  • Dose-Dependent Responses: Note the concentration-dependent nature of this compound's effects, with lower concentrations potentially exhibiting different signaling modulations compared to higher concentrations [1] [2].
  • Temporal Considerations: Acknowledge that signaling pathway inhibition may follow different kinetics, with some effects manifesting rapidly (e.g., phosphorylation changes within hours) while others develop over longer durations (e.g., mitochondrial biogenesis) [4] [2].

The following diagram illustrates the interconnected signaling pathways affected by this compound treatment and the experimental approaches for investigating them:

G cluster_pathways Affected Pathways cluster_methods Detection Methods This compound This compound MAPK MAPK This compound->MAPK NFkB NFkB This compound->NFkB AMPK AMPK This compound->AMPK Inflammation Inflammation MAPK->Inflammation WB WB MAPK->WB NFkB->Inflammation NFkB->WB Mitochondria Mitochondria AMPK->Mitochondria AMPK->WB Apoptosis Apoptosis Mitochondria->Apoptosis IF IF Apoptosis->IF Flow Flow Apoptosis->Flow PCR PCR Inflammation->PCR ELISA ELISA Inflammation->ELISA

Visual summary of this compound's effects on key signaling pathways and experimental approaches for their investigation

Troubleshooting and Technical Considerations

Common Experimental Challenges

Several technical challenges may arise when investigating this compound-mediated MAPK pathway inhibition:

  • Solubility Limitations: this compound may exhibit limited solubility in aqueous solutions. To address this, maintain stock solutions in DMSO and ensure final DMSO concentrations do not exceed 0.1% in cell culture experiments. For animal studies, consider using alternative vehicles such as corn oil with possible inclusion of solubilizing agents [4] [2].
  • Stability Concerns: this compound solutions may degrade over time. Prepare fresh stock solutions regularly, aliquot for single use when possible, and store at -20°C to -80°C in desiccated conditions to maintain stability.
  • Variable Cell Responses: Different cell types may exhibit varying sensitivity to this compound. Conduct preliminary dose-response experiments for each new cell type to establish appropriate concentration ranges that maximize efficacy while minimizing cytotoxicity [2].
  • Pathway Compensation: Inhibition of one signaling pathway may lead to compensatory activation of alternative pathways. Include comprehensive analyses of multiple interconnected pathways to identify potential compensatory mechanisms [5] [6].
  • Phosphoprotein Detection: Phosphorylation events are often transient and may require precise timing for optimal detection. Perform time-course experiments to identify peak phosphorylation states and establish appropriate harvest timepoints [2].
Optimization Recommendations

To enhance experimental outcomes when studying this compound's effects:

  • Pretreatment Timing: Based on published studies, implement this compound pretreatment for 30 minutes to 2 hours before inflammatory stimulation to allow for cellular uptake and pathway priming [2].
  • Combination Approaches: Utilize specific pathway inhibitors in conjunction with this compound to establish mechanistic relationships. For example, confirm AMPK/SIRT1/PGC-1α pathway involvement using the PGC-1α inhibitor SR-18292 (10 μM) [4].
  • Multiple Detection Methods: Employ complementary techniques (western blot, immunofluorescence, qPCR) to verify findings through different methodological approaches, strengthening conclusions [2].
  • Relevant Model Selection: Choose disease-relevant cell types and stimulation conditions that best mimic the pathological state under investigation. For example, use TNF-α stimulation in nucleus pulposus cells for disc degeneration studies or LPS stimulation in macrophages for innate immunity research [2].
  • Physiological Relevance: Consider this compound concentrations that achieve therapeutic effects within the range of achievable tissue levels based on pharmacokinetic studies, which report maximum plasma concentrations of approximately 0.30 ± 0.03 μM in rats following oral administration [1].

Conclusion and Research Applications

The experimental protocols outlined herein provide comprehensive methodologies for investigating this compound-mediated MAPK pathway inhibition and its therapeutic applications in inflammatory diseases. The accumulated evidence indicates that this compound exerts its effects through a multi-targeted mechanism, simultaneously suppressing pro-inflammatory MAPK and NF-κB signaling while activating protective pathways such as AMPK/SIRT1/PGC-1α-mediated mitochondrial biogenesis [4] [2]. These complementary actions contribute to its efficacy across various disease models, particularly in gastrointestinal inflammation and disc degeneration contexts.

The robust experimental approaches detailed in this document—including cell viability assessment, inflammatory response evaluation, apoptosis detection, comprehensive signaling pathway analysis, and in vivo validation—provide researchers with validated tools to further explore this compound's therapeutic potential. The integration of these methodologies facilitates a systematic investigation of both established and novel mechanisms underlying this compound's bioactivities, potentially accelerating the development of this promising natural compound as a therapeutic agent for inflammatory conditions.

References

Documented Cytotoxicity and Effective Concentrations of Engeletin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes findings on engeletin's safe and effective concentration ranges from recent studies.

Cell Type / Model Reported Safe/Tested Concentrations Toxic/High Concentrations Key Findings / Context Source
Human HepG2 (Liver) 100 pM to 100 µM (tested for cytotoxicity) [1] Not reached (No toxicity up to 100 µM) [1] Effective against insulin resistance at 10 µM and 100 µM. [1] [1]
Mouse Colonic Organoids 10 µM (Eng-only control group) [2] Information not specified 10 µM used as a pretreatment in a colitis model without reported toxicity. [2] [2]
In Vivo (Mice) 10, 20, 40 mg/kg (oral gavage) [2] Information not specified Doses alleviated colitis symptoms with no adverse effects reported. [2] [2]
In Vivo (Rats) 15, 30, 60 mg/kg (intravenous) [3] Information not specified Doses showed neuroprotective effects against cerebral ischemia without reported toxicity. [3] [3]

Proposed Experimental Protocol for Determining Cytotoxicity in NP Cells

Since NP-cell-specific data is unavailable, you will need to establish a cytotoxicity profile. Here is a detailed methodology adapted from general principles and the sourced literature.

1. Cell Culture and Plating

  • Cell Line: Use your validated human or rodent-derived Neural Progenitor Cells (NPCs). The hNP1 cell line is a human model used in developmental neurotoxicity screening and requires specific coatings [4].
  • Coating: Coat culture surfaces with poly-L-ornithine (PLO, 10 µg/mL) followed by laminin (20 µg/mL) to promote cell attachment and growth [4].
  • Medium: Use appropriate proliferation medium, typically a neural basal medium supplemented with growth factors like EGF and FGF-2 [4] [5].
  • Plating: Plate cells in a 96-well plate at a density optimized for your cell line. A density of 5,000 to 10,000 cells per well is a standard starting point for cytotoxicity assays, allowing for sufficient cell growth without over-confluence during the assay period.

2. This compound Treatment

  • Preparation: Dissolve this compound (e.g., HY-N0436 from MedChemExpress) in DMSO to create a stock solution (e.g., 10-100 mM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v), using a vehicle control with the same DMSO concentration [1].
  • Dosing: Treat cells with a wide range of this compound concentrations. A suggested range is 100 pM to 100 µM, based on its safety in HepG2 cells [1]. Include a vehicle control (0.1% DMSO) and a positive control for cell death (e.g., 1-10 µM staurosporine).
  • Exposure Time: Incubate cells with this compound for 24, 48, and 72 hours to assess both acute and longer-term effects [1].

3. Cell Viability and Cytotoxicity Assessment (MTT Assay) The MTT assay measures mitochondrial activity as a indicator of cell viability [1].

  • Procedure:
    • After the treatment period, add MTT reagent (0.5 mg/mL final concentration) to each well.
    • Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.
    • Carefully remove the medium and dissolve the formed formazan crystals in DMSO.
    • Measure the absorbance at a wavelength of 570 nm using a plate reader.
  • Analysis: Calculate cell viability as a percentage of the vehicle control. A concentration that reduces viability to less than 70-80% of the control is often considered cytotoxic.

Troubleshooting Guide and FAQs

Q1: My NP cells are not adhering well after plating with this compound. What could be the cause?

  • Potential Cause: The solvent (DMSO) or the compound itself may be affecting cell adhesion, especially if the coating is suboptimal.
  • Solution:
    • Verify that the final DMSO concentration does not exceed 0.1%.
    • Ensure your culture surfaces are properly coated with PLO and laminin. A laminin concentration of 20 µg/mL is recommended for optimal hNP1 cell attachment [4].
    • Check cell viability before plating to ensure healthy cultures.

Q2: I see no cytotoxicity across all tested concentrations. What should I do?

  • Potential Cause: The concentration range may be too low, or your NP cells might be highly resistant.
  • Solution:
    • Widen the dose range: Test higher concentrations (e.g., up to 200-500 µM), ensuring DMSO levels remain safe.
    • Use multiple assays: Combine the MTT assay with other methods like:
      • Lactate Dehydrogenase (LDH) Assay: Measures membrane integrity (necrotic cell death).
      • Caspase-3/7 Activity Assay: Measures apoptosis.
      • High-Content Analysis: Assesses changes in cell morphology, neurite outgrowth, and nuclear integrity [4] [5].

Q3: The solvent control (DMSO) is showing toxicity in my NP cells. How can I mitigate this?

  • Solution:
    • Reduce DMSO concentration: Prepare a higher stock concentration of this compound to keep the final DMSO below 0.1%.
    • Alternative solvents: Test alternative solvents like ethanol, though their cytotoxicity profile in NP cells should also be established first.

Key Signaling Pathways and Experimental Workflow

This compound's known mechanisms in other models involve anti-oxidative stress and anti-apoptotic pathways. The following diagrams outline these pathways and the proposed experimental workflow.

G Eng This compound AMPK AMPK Eng->AMPK SIRT1 SIRT1 AMPK->SIRT1 PGC1a PGC-1α SIRT1->PGC1a NRF2 NRF2 PGC1a->NRF2 Mito Improved Mitochondrial Biogenesis & Function PGC1a->Mito ARE ARE Antioxidant Response NRF2->ARE OS Reduced Oxidative Stress & Apoptosis ARE->OS Mito->OS

Diagram Title: Proposed Neuroprotective Pathway of this compound

G Start Culture and Plate NP Cells (PLO/Laminin Coating) Step1 Treat with this compound (0.1% DMSO Vehicle Control) Start->Step1 Step2 Incubate for 24, 48, 72h Step1->Step2 Step3 Perform MTT Assay Step2->Step3 Step4 Measure Absorbance at 570nm Step3->Step4 Step5 Calculate Cell Viability % vs. Control Step4->Step5 Step6 Establish Safe Concentration Range for Further Studies Step5->Step6

Diagram Title: Cytotoxicity Assay Workflow for NP Cells

I hope this technical guide provides a solid foundation for your research on this compound. Should you establish the cytotoxicity profile in your NP cells, it would be a valuable contribution to the field.

References

Engeletin stability storage conditions solution

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties and Storage

Understanding Engeletin's core physicochemical properties is the first step in ensuring experimental reproducibility.

Table 1: Core Properties of this compound [1] [2]

Property Specification
CAS Number 572-31-6
Molecular Formula C₂₁H₂₂O₁₀
Molecular Weight 434.4 g/mol
Purity Typically >98% or as per Certificate of Analysis [1]
Appearance Solid powder [1]

Table 2: Storage, Stability, and Solubility [1] [2]

Aspect Condition / Solvent Details / Concentration
Long-Term Storage -20°C for 3 years (powder) [2] Recommended to preserve activity; glycosidic bonds may hydrolyze under acidic or enzymatic conditions [1].
In-Solvent Storage -80°C for 1 year [2] -
Solubility DMSO 78-83 mg/mL (approx. 179-191 mM) [1] [2]. Sonication is recommended.
Ethanol, Methanol, Pyridine Soluble [2]
Aqueous Solutions Limited solubility [1]

Experimental Preparation Protocols

Here are standard methodologies for preparing this compound for in vitro and in vivo studies, based on common practices in the literature.

Standard In Vitro Stock Solution

This protocol is suitable for cell-based assays [3] [2].

  • Step 1: Calculate the required amount of this compound powder. For a 100 mM stock solution in DMSO, weigh 43.44 mg of this compound for each final mL of solution.
  • Step 2: Add the powder to a glass vial containing an appropriate volume of anhydrous DMSO.
  • Step 3: Sonicate the mixture for 10-15 minutes to ensure complete dissolution. Vortex intermittently if needed.
  • Step 4: Aliquot the stock solution into sterile Eppendorf tubes to avoid repeated freeze-thaw cycles.
  • Step 5: Store aliquots at -20°C or -80°C. When needed, thaw and dilute in cell culture medium, ensuring the final DMSO concentration is non-cytotoxic (typically ≤0.1%).
Standard In Vivo Formulation

This formulation is commonly used for oral administration in rodent studies [4] [2].

  • Formulation: 10% DMSO + 40% PEG 300 + 5% Tween 80 + 45% Saline [2].
  • Preparation Workflow:

G A Prepare 10% DMSO in Saline B Add 40% PEG300 A->B C Mix well until clear B->C D Add 5% Tween-80 C->D E Mix well until clear D->E F Add this compound powder E->F G Sonicate and/or heat (if necessary) F->G H Final working solution (e.g., 2 mg/mL) G->H

  • Key Notes:
    • Add the solvents in sequence for best results [2].
    • The solution may require brief sonication or gentle heating to fully dissolve the compound.
    • Prepare the working solution fresh before use for optimal stability and efficacy [2].
    • In recent studies, this compound has also been successfully administered dissolved in corn oil via oral gavage [4].

Troubleshooting Common Issues

Here are solutions to problems frequently encountered when working with this compound.

Table 3: Troubleshooting Guide

Problem Possible Cause Solution
Poor solubility in buffer/culture media Low aqueous solubility [1] Ensure stock is fully dissolved in DMSO first. When adding to media, add slowly while vortexing to facilitate mixing.
Precipitation in working solution Solution is supersaturated or cold. Warm the solution to 37°C and vortex. Re-sonicate briefly if needed. Filter through a 0.22 µm filter.
Low Bioavailability in animal studies Extensive first-pass metabolism [1]. Consider alternative administration routes (e.g., intraperitoneal injection with an appropriate formulation). New strategies like nano-formulations are being explored to enhance bioavailability [5].
Unstable biological activity Hydrolysis of glycosidic bonds; oxidation [1] [6]. Adhere strictly to storage conditions. Use freshly prepared solutions. For long-term studies, consider structural analogs like Acetyl Oxygen Benzoate this compound Ester (AOBEE) designed for improved stability [6].

Advanced Technical Notes

  • Cytotoxicity Considerations: While this compound generally shows low cytotoxicity (e.g., no significant cytotoxicity in nucleus pulposus cells up to 160 µM [3]), a CCK-8 assay is recommended to determine the safe concentration range for your specific cell type.
  • Mechanism Workflow: The following diagram generalizes the key signaling pathways targeted by this compound, as identified in multiple studies [3] [4] [7].

G A Inflammatory Stimulus (e.g., TNF-α, LPS) B Key Signaling Pathways A->B C1 NF-κB Pathway Activation B->C1 C2 MAPK Pathway Activation B->C2 C3 Oxidative Stress B->C3 D1 Pro-inflammatory cytokines (IL-1β, TNF-α, COX2) C1->D1 D2 Matrix-degrading enzymes (MMP3, MMP9, MMP13) C2->D2 D3 Apoptosis C3->D3 G Reduced Inflammation & Oxidative Stress Decreased Apoptosis Protected Cells/Tissues D1->G D2->G D3->G E This compound Intervention F1 Inhibits NF-κB nuclear translocation E->F1 F2 Suppresses MAPK phosphorylation E->F2 F3 Activates Nrf2/ AMPK/SIRT1 pathways E->F3 F1->C1 Inhibits F1->C2 Inhibits F1->C3 Inhibits F2->C1 Inhibits F2->C2 Inhibits F2->C3 Inhibits F3->C1 Inhibits F3->C2 Inhibits F3->C3 Inhibits

References

Documented Analytical Method for Engeletin

Author: Smolecule Technical Support Team. Date: February 2026

While not a purity assay, a validated method for determining engeletin in rat plasma using UHPLC-MS/MS offers a robust starting point for developing your own purity method [1] [2]. The key parameters are summarized below.

Parameter Specification
Instrument UHPLC-MS/MS
Column ZORBAX Eclipse Plus C18 RRHD (2.1 x 50 mm, 1.8 µm) [1]
Mobile Phase Gradient of acetonitrile and water [1] [2]
Detection Tandem Mass Spectrometry (MS/MS) in Negative Ionization Mode [2]
Linear Range 5 - 5000 ng/mL [2]
Runtime 4.3 minutes [1]

Detailed Workflow: The experimental protocol can be visualized as a multi-stage process, from sample preparation to system readiness.

SamplePrep Sample Preparation ProteinPrecip Protein Precipitation with Acetonitrile SamplePrep->ProteinPrecip Chromatography UHPLC Separation ProteinPrecip->Chromatography Column ZORBAX Eclipse Plus C18 (2.1x50mm, 1.8µm) Chromatography->Column Detection MS/MS Detection Column->Detection MRM Multiple Reaction Monitoring (MRM) Negative Ionization Mode Detection->MRM DataAnalysis Data Analysis MRM->DataAnalysis CalCurve Generate Calibration Curve (5 - 5000 ng/mL) DataAnalysis->CalCurve

Figure: Experimental workflow for this compound quantification in plasma using UHPLC-MS/MS, based on methods from [1] [2].

HPLC Troubleshooting Guide

The following common HPLC issues and solutions are generalized but applicable to this compound analysis. This guide adapts general HPLC troubleshooting principles for this context [3].

Problem Possible Causes Potential Solutions
Peak Tailing Column degradation, incorrect solvent pH, analyte interaction with stationary phase Ensure sample is dissolved in mobile phase; test column performance with standard; adjust pH [3].
Baseline Noise Contaminated solvents, detector instability, temperature fluctuations Use fresh, HPLC-grade solvents; degas mobile phase; check detector lamp and settings [3].
Retention Time Shifts Mobile phase composition variance, column degradation, pump issues Prepare mobile phase consistently; ensure column is equilibrated; check pump for leaks/irregular flow [3].
Low Signal/Peaks Low analyte concentration, sample loss during preparation, detector issues Concentrate sample; verify extraction/purification efficiency; check detector performance [3].
Pressure Fluctuations Blockages (e.g., from particulates), gas bubbles in pump, leaks Filter samples and mobile phases; degas and purge pumps; check for and fix leaks [3].

A logical approach to diagnosing these issues is to systematically isolate each component of the HPLC system.

Start Identify Symptom in Chromatogram Q1 Pressure abnormal? Start->Q1 Q2 Peak shape/retention time abnormal? Q1->Q2 No LeakCheck Check for system leaks Q1->LeakCheck Yes - Low BlockageCheck Check for blockages in lines, frits, column Q1->BlockageCheck Yes - High PurgePump Degas and purge pump Q1->PurgePump Yes - Fluctuating Q3 Baseline or signal intensity abnormal? Q2->Q3 No MobilePhaseCheck Verify mobile phase composition/pH Q2->MobilePhaseCheck Yes ColumnCheck Test/Replace column Q2->ColumnCheck Yes PumpFlowCheck Check pump flow rate consistency Q2->PumpFlowCheck Yes SolventCheck Use fresh, pure, degassed solvents Q3->SolventCheck Yes - Baseline Noise DetectorCheck Check detector (e.g., lamp intensity, flow cell) Q3->DetectorCheck Yes - Baseline/Noise SamplePrepCheck Re-optimize sample preparation Q3->SamplePrepCheck Yes - Low Signal

Figure: A logical troubleshooting workflow for diagnosing common HPLC issues, adapted from general principles [3].

Methodology Adaptation for Purity Analysis

To adapt the documented pharmacokinetic method for a chemical purity assay of an this compound standard:

  • Standard Preparation: Prepare a concentrated solution of your this compound standard using a suitable solvent (e.g., methanol or the mobile phase). You will need a series of dilutions to create a calibration curve.
  • System Suitability: Establish criteria for parameters like plate count, tailing factor, and repeatability using a high-purity this compound standard.
  • Identification and Quantification: The primary peak in your sample should be identified by its retention time and mass spectrum (if using MS). Purity can be calculated by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

References

Understanding the Challenge: Engeletin's Bioavailability Problems

Author: Smolecule Technical Support Team. Date: February 2026

Engeletin (ENG) is a natural flavonoid with demonstrated neuroprotective, anti-inflammatory, and antioxidant potential, making it a promising candidate for diseases like Huntington's, Alzheimer's, and various inflammatory conditions [1] [2]. However, its therapeutic application is heavily constrained by pharmacokinetic challenges.

  • Low Oral Bioavailability: A key pharmacokinetic study found that this compound, after oral administration, is rapidly absorbed and widely distributed but suffers from low bioavailability and has an oral half-life of approximately 3.7 hours [2]. This means only a small fraction of the ingested dose reaches systemic circulation.
  • Root Causes: The low bioavailability is primarily attributed to two factors:
    • First-Pass Metabolism: After oral intake and absorption in the gut, the drug travels via the hepatic portal vein to the liver, where it undergoes extensive metabolism before reaching the rest of the body [3].
    • Poor Aqueous Solubility: The inherent low solubility of this compound limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption [1] [4].

Strategic Solutions to Overcome First-Pass Metabolism

Researchers can explore several formulation and route-based strategies to bypass or minimize first-pass metabolism. The table below summarizes the primary approaches.

Strategy Core Mechanism Key Advantages Potential Challenges
Nanostructured Lipid Carriers (NLCs) [1] Encapsulates this compound in lipid matrix; enhances absorption via lymphatic transport, partially bypassing the liver. Protects drug from metabolism; improves brain delivery; uses body-friendly lipids. Complex formulation process; requires careful characterization.
Intranasal Administration [1] Delivers drug directly to the brain via olfactory and trigeminal nerves, completely avoiding systemic circulation and the liver. Rapid onset of action; non-invasive; excellent for neurological targets. Potential for nasal irritation; dose volume limitations.
Prodrug Approach [3] Chemically modifies this compound into an inert precursor that is converted to the active form only after absorption. Can target specific absorption pathways; improves metabolic stability. Requires sophisticated chemical synthesis and characterization.
Alternative Routes (e.g., Sublingual, Rectal) [3] Utilizes vascularized membranes that drain directly into systemic circulation, bypassing the portal vein. Avoids harsh GI environment and first-pass effect. May not be suitable for all drugs or patient populations.

The following workflow diagrams illustrate the core experimental process for developing these advanced formulations.

framework cluster_strategies Available Strategies Start Problem: this compound Low Bioavailability S1 Strategy Selection Start->S1 S2 Formulation Design & Development S1->S2 StrategySelection Strategy Selection Details S1->StrategySelection S3 In-Vitro & Ex-Vivo Evaluation S2->S3 S4 In-Vivo Pharmacokinetic Study S3->S4 S5 Data Analysis & Optimization S4->S5 Iterate A1 Lipid-Based Nanocarriers (NLCs, SLNs) A2 Non-Oral Route (Intranasal) A3 Chemical Modification (Prodrug)

Diagram 1: Overall experimental workflow for overcoming this compound's first-pass metabolism, illustrating the iterative process from strategy selection to optimization.

Experimental Protocols & Methodologies

Protocol 1: Formulating this compound-Loaded NLCs for Intranasal Delivery

This protocol is based on the theoretical design proposed for Huntington's disease treatment [1].

1. Objective: To prepare and characterize this compound-loaded NLCs for enhanced brain delivery via the intranasal route. 2. Materials: - Lipids: Solid lipid (e.g., Glyceryl monostearate), Liquid lipid (e.g., Oleic acid), Surfactant (e.g., Poloxamer 188). - Drug: this compound (e.g., sourced from Rhizoma Smilacis Glabrae or commercial supplier). - Equipment: Hot plate magnetic stirrer, Probe sonicator, High-pressure homogenizer, Dynamic Light Scattering (DLS) instrument. 3. Method: - Hot Melt Emulsification-Ultrasonication: - Melt the solid and liquid lipids together at ~70°C (5-10°C above the solid lipid's melting point). - Dissolve this compound in the molten lipid mixture. - Prepare a hot aqueous surfactant solution at the same temperature. - Add the hot aqueous phase to the molten lipid phase under high-speed homogenization to form a coarse primary emulsion. - Process the coarse emulsion using a probe sonicator to form a fine nanoemulsion. - Allow the nanoemulsion to cool down to room temperature for the lipid matrix to recrystallize and form solid NLCs. 4. Characterization: - Particle Size & Zeta Potential: Use DLS to ensure particle size is < 200 nm and zeta potential is |±30| mV for stability [1]. - Entrapment Efficiency: Separate unentrapped drug by ultracentrifugation or dialysis. Calculate EE% = (Total drug - Free drug) / Total drug × 100. - In-Vitro Drug Release: Use Franz diffusion cell with a membrane; analyze drug content in receptor medium via HPLC.

nlc_workflow cluster_char Key Tests Start Begin NLC Formulation Step1 Melt Solid/Liquid Lipids and Dissolve this compound Start->Step1 Step2 Prepare Hot Aqueous Surfactant Solution Step1->Step2 Step3 Mix Phases Under High-Speed Homogenization Step2->Step3 Step4 Probe Sonication to Form Nanoemulsion Step3->Step4 Step5 Cool to Room Temperature for Lipid Recrystallization Step4->Step5 Characterization Characterization Step5->Characterization C1 Particle Size & PDI (DLS) C2 Zeta Potential C3 Entrapment Efficiency C4 Surface Morphology (TEM/SEM)

Diagram 2: Detailed workflow for the formulation and characterization of this compound-loaded Nanostructured Lipid Carriers (NLCs).

Protocol 2: Conducting a Permeability Study Using Everted Gut Sac

This ex-vivo protocol helps assess improvements in intestinal absorption early in development [4].

1. Objective: To evaluate the intestinal permeability and absorption enhancement of this compound formulations. 2. Materials: - Freshly isolated small intestine (e.g., from rat). - Krebs-Ringer buffer (oxygenated with O₂/CO₂ 95:5). - Test formulations: this compound solution vs. This compound-NLCs. 3. Method: - Evert a segment of the intestine carefully. - Fill the serosal side (now inside) with oxygenated buffer. - Tie both ends and place the sac in a beaker containing the drug formulation in buffer (mucosal side). - Maintain at 37°C with continuous oxygen supply. - Sample the serosal fluid at regular time intervals (e.g., 15, 30, 60, 90, 120 min). - Analyze drug content in the serosal samples using HPLC. 4. Data Analysis: - Calculate the Apparent Permeability (Pₐₚₚ) coefficient. - Compare the Pₐₚₚ and cumulative drug transport of the NLC formulation against the pure drug solution.

Frequently Asked Questions (FAQs)

Q1: Why can't we simply increase the oral dose of this compound to achieve therapeutic effects? While increasing the dose seems straightforward, it is an inefficient and potentially risky strategy. It does not address the root cause of metabolism and could lead to dose-dependent toxicity in the gastrointestinal tract or liver without reliably increasing systemic concentrations. Advanced formulations provide a more controlled and efficient solution [2] [5].

Q2: What are the critical quality attributes (CQAs) for this compound-NLCs? The most critical CQAs are:

  • Particle Size and Polydispersity Index (PDI): Governs tissue permeability and stability; aim for <200 nm with low PDI.
  • Zeta Potential: Indicates physical stability; a value |±30| mV typically prevents aggregation.
  • Entrapment Efficiency (%EE): Directly impacts drug loading and cost-effectiveness.
  • Drug Release Profile: Should demonstrate sustained or controlled release compared to a plain solution [1].

Q3: How can I confirm that intranasal delivery successfully bypasses first-pass metabolism? The most direct method is a pharmacokinetic study in a rodent model. Compare plasma and brain drug levels after intranasal administration versus intravenous and oral administration. A significantly higher drug concentration in the brain and a higher bioavailability after intranasal dosing, calculated using AUC (Area Under the Curve), would confirm successful bypass of first-pass metabolism [1] [3].

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
Low Entrapment Efficiency Drug leaching into aqueous phase during formulation. Pre-saturate the aqueous surfactant solution with this compound. Optimize the ratio of solid to liquid lipid.
Large Particle Size / Broad PDI Inadequate energy input during size reduction. Optimize homogenization speed/time and sonication parameters (amplitude, duration, cycle).
Particle Aggregation Low zeta potential; electrostatic instability. Optimize surfactant type and concentration. Ensure the formulation is freeze-dried with an appropriate cryoprotectant (e.g., trehalose) for long-term storage.
Poor Nasal Permeation Mucus barrier and clearance mechanisms. Consider coating NLCs with mucoadhesive polymers (e.g., chitosan) to increase residence time in the nasal cavity.

References

Engeletin tissue distribution pharmacokinetic challenges

Author: Smolecule Technical Support Team. Date: February 2026

Key Pharmacokinetic Challenges & Quantitative Data

The table below summarizes the core pharmacokinetic parameters of engeletin identified in rat studies, which are critical for understanding its behavior in vivo.

Parameter Value (Mean ± SD) Experimental Context
Absolute Oral Bioavailability 2.92 ± 1.48% Rats, 20 mg/kg oral dose [1]

| Elimination Half-life (t₁/₂) | 3.686 ± 2.356 h (oral) 2.011 ± 1.291 h (intravenous) | Rats [1] | | Time to Max Concentration (Tₘₐₓ) | ~0.25 h (15 min) | Rats, post-oral administration [1] [2] | | Volume of Distribution (V) | 279.716 ± 180.746 L/kg | Rats [1] | | Total Clearance (CL) | 51.808 ± 9.716 L/h/kg | Rats [1] |

The extremely low oral bioavailability of less than 3% indicates that only a tiny fraction of the orally administered dose reaches the systemic circulation [1]. This is a major bottleneck for its therapeutic efficacy. The large volume of distribution suggests that this compound is extensively distributed into tissues, which could be beneficial if the target is in specific organs but also complicates the relationship between plasma concentration and tissue-level effects [1].

Troubleshooting Guide and Experimental Strategies

Here are specific, actionable strategies to address this compound's pharmacokinetic challenges in your research.

  • Challenge 1: Overcoming Low Oral Bioavailability

    • Strategy 1: Employ Novel Drug Delivery Systems
      • Rationale: Encapsulation can protect this compound from degradation and improve its absorption.
      • Protocol: Investigate nanostructured lipid carriers (NLCs). Theoretically, these systems can enhance solubility, protect the drug, and potentially facilitate transport across biological barriers like the blood-brain barrier [3]. Prepare NLCs using hot homogenization followed by ultrasonication, and characterize for particle size, encapsulation efficiency, and drug release profile.
      • Alternative Delivery Routes: The intranasal route is a promising alternative for direct delivery to the brain, bypassing the blood-brain barrier and first-pass metabolism [3].
    • Strategy 2: Utilize Pharmacokinetic Enhancers
      • Rationale: Co-administering compounds that inhibit metabolic enzymes or drug efflux transporters can increase this compound's systemic exposure.
      • Protocol: In animal studies, consider co-administration with low doses of known cytochrome P450 (CYP) or P-glycoprotein (P-gp) inhibitors. This requires careful dose-ranging studies to avoid toxic effects from the inhibitor itself.
  • Challenge 2: Accurately Quantifying this compound and its Metabolites

    • Strategy: Implement a Sensitive and Validated UHPLC-MS/MS Method
      • Rationale: Reliable quantification in complex biological matrices is fundamental to all pharmacokinetic studies.
      • Protocol: Adopt and validate the method from Ye et al. (2017) [1].
        • Sample Prep: Use protein precipitation with acetonitrile.
        • Chromatography: ZORBAX Eclipse Plus C18 RRHD column (2.1 × 50 mm, 1.8 μm) with a mobile phase of acetonitrile and 0.1% formic acid in water.
        • Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM). The transition for this compound is m/z 433.10 → 300.90.
      • Key Tip: This method has a lower limit of quantification (LLOQ) of 5 ng/mL and requires only 100 µL of plasma, making it suitable for rodent studies [1].
  • Challenge 3: Connecting Plasma PK to Observed Tissue Effects

    • Strategy: Conduct Comprehensive Tissue Distribution Studies
      • Rationale: The high volume of distribution suggests significant tissue uptake. Measuring drug levels at the site of action is crucial.
      • Protocol: After administering this compound (e.g., 20-40 mg/kg orally or intravenously in rats), euthanize animals at predetermined time points. Collect key organs of interest (e.g., brain, liver, kidney, lung, intestinal tissue). Homogenize the tissues and use the UHPLC-MS/MS method described above to determine this compound concentrations. This will help you understand where the drug is going and how long it remains there.

Mechanisms of Action and Experimental Workflow

Understanding this compound's mechanisms can help you design more targeted experiments. The following diagram synthesizes its primary molecular targets and signaling pathways as reported in the literature.

G cluster_anti_inflammatory Anti-inflammatory & Immunomodulatory Pathways cluster_antioxidant Antioxidant & Cell Protection Pathways cluster_metabolism Metabolic & Mitochondrial Pathways ENG This compound NFkB Inhibits NF-κB activation ENG->NFkB Direct Inhibition TLR4 Inhibits TLR4 signaling ENG->TLR4 Direct Inhibition M1M2 Promotes microglial M2 polarization ENG->M1M2 Modulates Nrf2 Activates Nrf2 pathway ENG->Nrf2 Activates AMPK Activates AMPK/SIRT1/ PGC-1α axis ENG->AMPK Activates Cytokines ↓ Pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Leads to TLR4->Cytokines Leads to HO1 Upregulates antioxidant enzymes (HO-1, NQO1) Nrf2->HO1 Induces ROS ↓ Intracellular ROS HO1->ROS Results in Mitophagy Improves mitochondrial function & biogenesis AMPK->Mitophagy Enhances Apoptosis Inhibits apoptosis (↓ Bax, ↑ Bcl-2) Mitophagy->Apoptosis Counteracts

To systematically investigate this compound in your research, you can follow this general experimental workflow that integrates the strategies above.

G Step1 1. Define Objective & Model Step2 2. Formulate this compound Step1->Step2 Obj1 e.g., Brain targeting for neuroinflammation Obj2 e.g., Liver targeting for metabolic syndrome Step3 3. Administer & Sample Step2->Step3 Form1 NLC for intranasal delivery Form2 Standard suspension for oral gavage Step4 4. Analyze Samples (UHPLC-MS/MS) Step3->Step4 Sample1 Collect plasma and target tissues (e.g., brain) Step5 5. Analyze Data & Correlate Step4->Step5 Analyze1 Quantify this compound concentrations Correlate1 PK parameters vs. biomarker changes

Key Takeaways for Researchers

  • Low Bioavailability is the Core Problem: The very low oral bioavailability (~2.92%) is the single biggest pharmacokinetic hurdle [1].
  • Formulation is Key: To achieve therapeutic efficacy, moving beyond simple solutions/suspensions to advanced formulations like nanostructured lipid carriers (NLCs) is highly recommended [3].
  • Quantification is Feasible: A robust UHPLC-MS/MS method exists for sensitive detection in biological matrices, which you can adapt for your studies [1].

References

Engeletin vehicle delivery options in vivo

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the main challenge with administering Engeletin in vivo? The primary issue is its low aqueous solubility and limited permeability, which hinders its ability to reach target sites in the body, especially the brain, in effective concentrations [1].

  • Are there any proposed solutions to improve this compound's delivery? Yes. A leading theoretical proposal is to encapsulate this compound within Nanostructured Lipid Carriers (NLCs) and administer them via the intranasal route. This approach is suggested to enhance brain delivery by bypassing the blood-brain barrier and increasing bioavailability [1].

  • What are the key biological activities of this compound supported by experimental data? this compound has demonstrated several important activities in preclinical models, summarized in the table below [2] [3].

Biological Activity Experimental Model (Cell/Animal) Key Findings / Mechanism
Anti-inflammatory & Antioxidant Rat chondrocytes; Rat osteoarthritis model Reduced TNF-α-induced apoptosis & ROS; activated Nrf2 pathway; inhibited NF-κB & MAPK pathways [2].
Anti-apoptotic Rat chondrocytes Inhibited Bax and cleaved caspase-3 expression; upregulated Bcl-2 [2].
Improves Insulin Resistance Human HepG2 liver cells Increased glucose consumption; upregulated ISR-1, ISR-2, and GLUT-2 expression [3].
Alleviates Oxidative Stress Human HepG2 liver cells Decreased MDA levels; increased GSH and SOD levels [3].

Proposed Delivery Vehicle: Nanostructured Lipid Carriers (NLCs)

The theoretical formulation for this compound-loaded NLCs is designed to overcome the significant challenge of poor bioavailability.

  • Rationale: NLCs are a type of nano-formulation that offer a similar composition to natural lipids in the body. This allows for free transit across the blood-brain barrier (BBB), making them ideal for targeting neurological conditions like Huntington's disease [1].
  • Administration Route: The proposal recommends intranasal delivery. This route can directly transport the drug from the nose to the brain, further enhancing its ability to bypass the BBB and reduce first-pass metabolism [1].
  • Proposed Mechanism of Action: this compound itself is known to reduce mitochondrial dysfunction and suppress inflammation, primarily through the Keap1/Nrf2 pathway. The NLC vehicle is intended to ensure that a sufficient quantity of the drug reaches its target to exert this effect effectively [1].

The diagram below illustrates the proposed mechanism of action for this compound and the theoretical journey of the NLC vehicle from intranasal administration to brain delivery.

G cluster_delivery Proposed NLC Delivery Path (Theoretical) cluster_mechanism This compound's Biological Mechanism (Experimental) IntranasalAdmin Intranasal Administration (this compound-NLC) BypassBBB Direct Nose-to-Brain Transport Bypasses Blood-Brain Barrier IntranasalAdmin->BypassBBB BrainDelivery Enhanced Brain Delivery & Bioavailability BypassBBB->BrainDelivery EngeletinInCell This compound in Target Cell BrainDelivery->EngeletinInCell Enables ActivateNrf2 Activates Keap1/Nrf2 Pathway EngeletinInCell->ActivateNrf2 Antioxidant Upregulates Antioxidant Genes (HO-1, SOD, NQO1) ActivateNrf2->Antioxidant InhibitNFkB Inhibits NF-κB & MAPK Pathways ActivateNrf2->InhibitNFkB Effects Reduces Oxidative Stress & Suppresses Inflammation Antioxidant->Effects InhibitNFkB->Effects

Diagram: Proposed intranasal this compound-NLC delivery path and biological mechanism.

Experimental Protocols & Troubleshooting

Based on the literature, here are some detailed methodologies and potential solutions to common experimental problems.

Detailed Methodology: Cytotoxicity Assay (CCK-8/MTS)

This protocol is adapted from studies conducted on human HepG2 and primary rat chondrocyte cells [2] [3].

  • Cell Seeding: Plate cells in a 96-well culture plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours to allow cell attachment.
  • Dosing:
    • Prepare a stock solution of this compound in DMSO. Further dilute with cell culture medium to achieve the desired concentration range (e.g., 0 μM to 160 μM). Ensure the final concentration of DMSO is low (e.g., ≤0.1%) and include a vehicle control with the same amount of DMSO.
    • Remove the culture medium from the plates and add 100 μL of the drug-containing medium to each well. Include control wells with medium only (blank) and cells with vehicle (untreated control).
  • Incubation: Incubate the cells with the drug for 24 or 48 hours.
  • Viability Measurement:
    • Add 10 μL of CCK-8 or MTS reagent directly to each well.
    • Incubate the plate for 1–4 hours at 37°C.
    • Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.
  • Data Analysis:
    • Calculate cell viability as a percentage: `(Absorbance_drug - Absorbance_blank) / (Absorbance_control - Absorbance_blank) * 100%.
    • Determine the Maximum Non-Toxic Dose (MNTD) and the half-maximal cytotoxic concentration (CC₅₀) using non-linear regression analysis.
Troubleshooting Common Issues
Problem Possible Cause Suggested Solution
Low Bioavailability in Animal Studies Poor solubility; inability to cross biological barriers. Investigate advanced formulations like NLCs [1]. Consider intranasal administration for brain targets [1].
High Cytotoxicity at Low Concentrations Impurities in compound; solvent toxicity. Re-purify this compound; verify supplier. Ensure final DMSO concentration is ≤0.1% and has no effect on control cells [2] [3].
Inconsistent In Vitro Results Cell passage number too high; unstable drug in medium. Use cells at low passage numbers (P1-P3). Prepare fresh drug solutions for each experiment [2].

References

Engeletin vs other flavonoids anti-inflammatory efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Anti-inflammatory Efficacy of Flavonoids

Flavonoid Key Anti-inflammatory Mechanisms & Targets Experimental Models (Selected) Key Efficacy Findings & Notes

| Engeletin | Inhibits TLR4/NF-κB pathway; Reduces M1 macrophage polarization; Activates Nrf2/HO-1 pathway [1] [2]. | In vivo: Crohn's disease-like colitis models [2]. In vitro: LPS-induced RAW 264.7/BIX-3 microglial cells [1]. | Shows promise for digestive system inflammation; has low bioavailability [1] [2]. | | Quercetin | Modulates macrophage M2 polarization via PI3K/Akt; Inhibits NLRP3 inflammasome; Activates Nrf2 [3] [4]. | In vivo/Ex vivo: Various inflammatory disease models [3]. In vitro: LPS-stimulated cardiomyoblasts [3]. | Broad-spectrum anti-inflammatory activity; effects on multiple immune cells and pathways [3] [4]. | | Apigenin | Inhibits NF-κB p65; Increases antioxidant enzymes (SOD, GSH-px); Modulates ERK/CREB/BDNF pathway [5]. | In vivo: Alzheimer's Disease animal models (Meta-analysis) [5]. In silico: Network pharmacology for bronchiectasis [6]. | Effective in neurological and respiratory inflammation models; improves cognitive function in AD models [6] [5]. | | Kaempferol | Inhibits NF-κB, MAPK, and STAT pathways; Suppresses COX-2, iNOS; Reduces pro-inflammatory cytokines (TNF-α, IL-6, IL-8) [7] [8]. | In vitro/In vivo: Sepsis, neurodegenerative, cardiovascular disease models [7]. Clinical: Trials in diabetics and healthy adults [8]. | Clinical evidence for reduced inflammatory markers in humans; also faces bioavailability challenges [7] [8]. |


Detailed Experimental Protocols

For researchers looking to replicate or design similar studies, here are the methodologies from key experiments cited above.

This compound in Crohn's Disease-like Colitis
  • Objective: To investigate the protective effect and mechanism of this compound in a mouse model of colitis [2].
  • Model Establishment: Colitis was induced in mice using dextran sulfate sodium (DSS) administered in drinking water.
  • Treatment Protocol: Mice were treated with this compound concurrently with DSS administration. The dose and duration can vary based on experimental design.
  • Mechanism Analysis: In vitro, bone marrow-derived macrophages (BMDMs) were stimulated with LPS and IFN-γ to induce M1 polarization, with or without this compound pre-treatment. Techniques like Western Blot and immunofluorescence were used to analyze protein levels in the TLR4-NF-κB pathway [2].
This compound in Insulin Resistance
  • Objective: To investigate the effect of this compound on insulin resistance (IR) and associated oxidative damage in human HepG2 liver cells [9].
  • Cell Culture: HepG2 cells were maintained in RPMI 1640 medium with 20% fetal bovine serum.
  • Induction of Insulin Resistance: IR was induced by treating cells with a combination of 30 mM glucose and 50 nM insulin for 48 hours [9].
  • Treatment: this compound and the control drug Metformin were administered to the cells one hour before the induction of IR.
  • Outcome Measures: Glucose consumption was measured. Cells were harvested for analysis of oxidative stress markers (MDA, GSH, SOD) and mRNA expression of targets like ISR-1, ISR-2, GLUT-2, TNF-α, and caspases via RT-qPCR [9].

Visualization of Key Signaling Pathways

The following diagram illustrates the common anti-inflammatory pathway—NF-κB inhibition—shared by this compound and other flavonoids, providing a visual summary of their mechanism of action.

G Flavonoid Inhibition of NF-κB Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TNF TNF TNF->TLR4 IKK_complex IKK Complex TLR4->IKK_complex NFkB_Inactive IκBα/NF-κB (Inactive, Cytoplasm) IKK_complex->NFkB_Inactive Phosphorylates IκBα NFkB_Active NF-κB (Active, Nucleus) NFkB_Inactive->NFkB_Active Degradation of IκBα Inflammatory_Response Inflammatory Response (↑TNF-α, IL-6, IL-1β) NFkB_Active->Inflammatory_Response Flavonoids This compound, Quercetin, etc. Flavonoids->IKK_complex Inhibits

Research Implications and Future Directions

The experimental data suggests that while these flavonoids share common molecular targets like the NF-κB pathway, each compound may have a unique profile in different disease contexts.

  • This compound's Potential: Its specific efficacy in models of colitis and insulin resistance highlights its potential for treating metabolic and digestive system inflammatory disorders [9] [2].
  • Overcoming Limitations: A significant challenge for all these flavonoids, including this compound, is their low bioavailability [1] [4]. Future research should focus on advanced drug delivery systems, such as nanoparticle carriers, to improve their solubility, stability, and targetability [4].
  • Clinical Translation: Beyond this compound, Kaempferol stands out for having preliminary clinical trial data supporting its role in reducing inflammatory markers in humans [8]. This underscores the need for high-quality clinical trials to validate promising preclinical findings for all flavonoid candidates.

References

Engeletin comparative toxicity profile other compounds

Author: Smolecule Technical Support Team. Date: February 2026

Engeletin Safety Profile in Experimental Models

Disease Model Test System Administration Highest Non-Toxic Dose / NOAEL Key Safety Findings
Pulmonary Fibrosis [1] C57BL/6 mice Intraperitoneal 25 mg/kg for 28 days No reported toxicity; improved lung function and structure.
Inflammatory Bowel Disease [2] C57BL/6 mice Oral gavage 40 mg/kg for 10 days No toxicity in control mice; alleviated colitis symptoms.
Osteoarthritis [3] [4] Rat chondrocytes In vitro 160 µM for 24-48 hours No cytotoxicity; cell viability unaffected.
Insulin Resistance [5] [6] Human HepG2 liver cells In vitro 100 µM for 48-72 hours No cytotoxicity; MTT assay confirmed.
Intervertebral Disc Degeneration [7] Rat nucleus pulposus cells In vitro 160 µM for 24-72 hours No cytotoxicity; did not inhibit cell proliferation.

A 2023 review of this compound's pharmacology confirms that it demonstrates low cytotoxicity, which supports its potential for safe therapeutic application [8].

Detailed Experimental Protocols

For researchers aiming to replicate these safety assessments, here are the core methodologies from the cited studies.

  • In Vivo Model Protocols:

    • Pulmonary Fibrosis [1]: Male C57BL/6 mice (20±5 g) received a single intratracheal instillation of bleomycin (5 mg/kg) to induce fibrosis. This compound (25 mg/kg) was administered via intraperitoneal injection every other day until day 14, then daily until day 28. Safety was evaluated through histological analysis of lung tissues and animal survival.
    • Inflammatory Bowel Disease [2]: Colitis was induced in male C57BL/6 mice (6-8 weeks old) via 2.5% dextran sulfate sodium (DSS) in drinking water for 7 days. This compound (10, 20, 40 mg/kg) was dissolved in corn oil and administered daily by oral gavage, starting 3 days before DSS exposure. Toxicity was assessed by monitoring body weight, disease activity index (DAI), and colonoscopy in control and treated groups.
  • In Vitro Cytotoxicity Assays:

    • Cell Viability (CCK-8) Assay [3] [4] [7]: Cells (e.g., chondrocytes, nucleus pulposus cells) are seeded in 96-well plates. After adhering, they are treated with a concentration gradient of this compound (e.g., 0-160 µM) for 24-72 hours. Then, the culture medium is replaced with one containing 10% CCK-8 solution. After incubation (e.g., 2 hours at 37°C), the absorbance is measured at 450 nm. Cell viability is calculated as a percentage relative to the control group.
    • Cell Viability (MTT) Assay [5] [6]: This method follows a similar principle. After treatment with this compound, MTT reagent is added to the wells. Living cells reduce MTT to purple formazan crystals. The crystals are dissolved, and the solution's absorbance is measured to determine the proportion of viable cells.

Mechanisms Underlying Low Toxicity

The favorable safety profile of this compound is attributed to its multi-target mechanisms of action, which primarily involve the activation of protective cellular pathways and the inhibition of damage-inducing signals. The following diagram illustrates the key molecular pathways identified in the research.

G cluster_protective Protective Pathways Activated cluster_inhibited Damage Pathways Inhibited This compound This compound AMPK AMPK This compound->AMPK Nrf2 Nrf2 This compound->Nrf2 TGF-β1 TGF-β1 This compound->TGF-β1 NF-κB NF-κB This compound->NF-κB SIRT1 SIRT1 AMPK->SIRT1 PGC1a PGC1a SIRT1->PGC1a Mitochondrial Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial Biogenesis HO1 HO1 Nrf2->HO1 NQO1 NQO1 Nrf2->NQO1 Antioxidant Response Antioxidant Response HO1->Antioxidant Response NQO1->Antioxidant Response Reduced Oxidative Stress Reduced Oxidative Stress Mitochondrial Biogenesis->Reduced Oxidative Stress Antioxidant Response->Reduced Oxidative Stress Smad2/3 Smad2/3 TGF-β1->Smad2/3 ER Stress (ATF4/CHOP) ER Stress (ATF4/CHOP) Smad2/3->ER Stress (ATF4/CHOP) JNK JNK JNK->ER Stress (ATF4/CHOP) Inflammatory Cytokines Inflammatory Cytokines NF-κB->Inflammatory Cytokines p38 p38 p38->Inflammatory Cytokines Cell Apoptosis Cell Apoptosis ER Stress (ATF4/CHOP)->Cell Apoptosis Inflammatory Cytokines->Cell Apoptosis Reduced Oxidative Stress->Cell Apoptosis

This diagram illustrates how this compound's action of boosting cellular defense systems (like antioxidant responses and mitochondrial health) while simultaneously suppressing key drivers of cellular damage (like inflammation and ER stress) contributes to its observed therapeutic efficacy and low toxicity profile [1] [2] [3].

Interpretation and Research Implications

The data consistently shows that this compound has a wide safety margin in the experimental conditions tested. However, for a formal comparative toxicity profile, please note:

  • Direct comparisons are limited. Most studies focus on this compound's efficacy and safety within a single model, not head-to-head with other compounds.
  • Standardized data is needed. Future work should generate data using standardized assays (like IC50 values in uniform cell lines) to allow direct comparison with reference compounds.

References

Engeletin mechanism validation Keap1 Nrf2 knockout

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Experimental Guide for Validation

To conclusively validate whether Engeletin's effect on the Nrf2 pathway is direct and specific, you would need to employ genetic knockout (KO) models. The core of this validation lies in comparing the effects of this compound in Wild-Type (WT) cells or animals versus Nrf2-KO or Keap1-KO systems.

The experimental workflow and expected outcomes for such an investigation can be visualized as follows:

G start Start: Treat WT and Keap1/Nrf2 KO models with this compound step1 Measure NRF2 Protein Level start->step1 step2 Analyze Nuclear Translocation of NRF2 step1->step2 step3 Quantify ARE-Driven Gene Expression (e.g., Nqo1, Gclc) step2->step3 step4 Assess Cellular Phenotype (e.g., Oxidative Stress) step3->step4 outcome1 Outcome in WT: NRF2 pathway activated Cytoprotection observed step4->outcome1 outcome2 Outcome in KO: Mechanism Validated if effect is abolished or diminished step4->outcome2

Detailed Experimental Protocol

The table below outlines the key methodologies for a knockout model study based on established practices in the field [1] [2] [3]:

Experimental Component Recommended Protocol & Model Details
Cell Culture Primary astrocytes or other relevant cell types from WT and Nrf2-KO mice [1].
Genetic Models Use Nrf2-Knockout (e.g., RIKEN BRC No. 01390, C57BL/6 background) and Keap1-Knockdown (e.g., Keap1FA/FA) mice. Keap1 full knockout is lethal [2] [3].
siRNA Knockdown Transfert cells with siRNA specific for Keap1 (e.g., 50 nM concentration, using Lipofectamine) to inhibit the negative regulator of Nrf2 [1].

| Key Outcome Measures | 1. Gene Expression: qPCR for Nrf2 target genes (Nqo1, Gclc, Gclm, Txnrd1, Hmox1) [2]. 2. Protein Analysis: Western Blot for NRF2, KEAP1, and antioxidant proteins. 3. Functional Assays: Cell viability assays under oxidative stress (e.g., using tert-butyl hydroperoxide) [1]. |

Known Pharmacological Actions of this compound

Although direct knockout validation is lacking, multiple high-quality studies have documented this compound's anti-inflammatory and antioxidant properties through other mechanistic studies.

The following diagram summarizes the key signaling pathways through which this compound has been reported to exert its effects:

G cluster_1 Reported Mechanisms of Action cluster_2 Biological Effects ENG This compound NFkB Inhibition of NF-κB pathway ENG->NFkB In IBD [4] MAPK Inhibition of MAPK pathway ENG->MAPK In IDD [5] [6] Nrf2Path Activation of Keap1/Nrf2 pathway ENG->Nrf2Path In Alzheimer's model [7] AntiInflam Reduced Inflammation NFkB->AntiInflam AntiApopt Reduced Apoptosis MAPK->AntiApopt AntiOx Antioxidant Effect Nrf2Path->AntiOx

The table below summarizes the supporting experimental data for these known actions:

Pharmacological Action Experimental Evidence & Model Systems
Anti-inflammatory & Anti-apoptotic In rat model of Intervertebral Disc Degeneration (IDD), this compound (intradiscal injection) inhibited TNF-α-induced inflammation and apoptosis by suppressing NF-κB and MAPK pathways [5] [6].
Anti-inflammatory In Crohn's disease-like colitis, this compound attenuated the inflammatory response by inhibiting the TLR4-NF-κB signaling pathway [4].
Activates Nrf2 Pathway In a cellular model of Alzheimer's disease (BV-2 murine microglial cells induced by amyloid-β), this compound alleviated oxidative stress and inflammation by modulating the Keap1/Nrf2 pathway [7].

Research Conclusions and Next Steps

  • The Current Evidence Gap: The most direct evidence for this compound's mechanism would come from experiments showing that its effects are abolished or significantly weakened in Nrf2-KO systems compared to WT. Currently, this data is not available in the published literature retrieved.
  • Your Research Path Forward: To validate the mechanism, you could:
    • Utilize Available Models: Source Nrf2-KO mice from biological resource centers like RIKEN BRC [3] or use siRNA-mediated Keap1/Nrf2 knockdown in cellular assays [1].
    • Repurpose Known Protocols: The experimental protocols used to validate other Nrf2 activators (e.g., in hearing loss or oxidative stress models [1] [2]) provide an excellent template for testing this compound.

References

Neuroprotective Profile: Engeletin vs. Standard Drugs

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the mechanisms and experimental evidence for Engeletin and standard neuroprotective agents based on the analyzed research.

Agent Class / Type Primary Proposed Mechanism of Action Reported Efficacy (from animal models) Key Molecular Targets / Pathways
This compound Natural Dihydroflavonoid Anti-inflammatory, Antioxidant, Anti-ferroptosis, Pro-angiogenic [1] [2] [3] Reduces infarct size, improves neurological scores, reduces brain edema in MCAO rats [1] [2]. HMGB1/TLR4/NF-κB, VEGF/Vasohibin-2, Ang-1/Tie2, Nrf2/HO-1, Keap1/Nrf2 [1] [2] [3].
NBP (Butylphthalide) Synthetic Compound (Standard Drug) Neuroprotective (Improves mitochondrial function, reduces oxidative stress, anti-apoptosis) [4] Ranked highest for improving 90-day functional outcomes (mRS, NIHSS) in a network meta-analysis of AIS patients [4]. Not specified in the provided results.
Edaravone Synthetic Antioxidant (Standard Drug) Free Radical Scavenger [4] Ranked highest for early neurological improvement (7-day NIHSS) and 90-day Barthel Index in a network meta-analysis of AIS patients [4]. Not specified in the provided results.
Citicoline Endogenous Nucleotide Membrane Stabilization, Neuro-repair [4] Demonstrates efficacy in enhancing neurological function and prognosis in stroke patients [4]. Not specified in the provided results.
Cerebrolysin Peptide Preparation Neurotrophic, Neuroprotective [4] Demonstrates efficacy in enhancing neurological function and prognosis in stroke patients [4]. Not specified in the provided results.

Experimental Data and Protocols for this compound

For researchers to evaluate and replicate findings, here is a summary of key experimental methodologies and data from pivotal studies on this compound.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

This model is a standard for studying cerebral ischemia-reperfusion injury, mimicking ischemic stroke in humans [1] [2].

  • Animal: Male Sprague-Dawley rats (220-250 g) [1] [2].
  • Surgery: A nylon filament is inserted into the right common carotid artery to occlude the Middle Cerebral Artery (MCA) for 1.5 hours, followed by 22.5-24 hours of reperfusion [1] [2].
  • Treatment: this compound was administered intravenously immediately after 0.5 hours of ischemia [1] or intraperitoneally at 15 minutes post-reperfusion [2]. Doses tested were 15, 30, 60 mg/kg (IV) [1] and 10, 20, 40 mg/kg (IP) [2].
  • Key Outcome Measures:
    • Neurological Deficit Score: Assessed on a 0-4 scale (0=no deficit, 4=severe deficit). This compound treatment significantly reduced scores in a dose-dependent manner [1].
    • Infarct Volume: Measured by TTC staining. This compound at 20 mg/kg and 40 mg/kg reduced infarct volume by approximately 25% and 40%, respectively [2].
    • Brain Water Content: Measured to evaluate edema. This compound significantly reduced brain edema [1].
    • Molecular Analysis: ELISA, Western Blot, and RT-qPCR were used to confirm downregulation of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and proteins in the HMGB1/TLR4/NF-κB pathway [1].
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

This model uses human umbilical vein endothelial cells (HUVECs) to simulate ischemic conditions at a cellular level [2].

  • Cell Culture: HUVECs are cultured under normal conditions until 70-80% confluence [2].
  • OGD/R Induction: Cells are placed in a deoxygenated, glucose-free chamber to simulate ischemia (duration varies), then returned to normal oxygenated, glucose-rich medium to simulate reperfusion [2].
  • Treatment: this compound was applied at doses of 100, 200, and 400 nM [2].
  • Key Outcome Measures:
    • Tube Formation Assay: Evaluates angiogenic potential. This compound significantly enhanced tube formation, which was reversed by the VEGFR inhibitor Axitinib [2].
    • Cell Migration Assay: Measures capacity for cell repair and movement. This compound promoted HUVEC migration [2].
    • Western Blot Analysis: Confirmed upregulation of pro-angiogenic factors VEGF, Vash-2, and Ang-1 [2].

Signaling Pathways and Neuroprotective Mechanisms

This compound's neuroprotection is mediated through multiple pathways. The diagram below illustrates the key mechanisms identified in preclinical studies, particularly in the context of cerebral ischemia.

G Ischemia Cerebral Ischemia HMGB1_Release HMGB1 Release Ischemia->HMGB1_Release TLR4_Activation TLR4 Activation HMGB1_Release->TLR4_Activation NFkB_Activation NF-κB Pathway Activation TLR4_Activation->NFkB_Activation InflammatoryCytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB_Activation->InflammatoryCytokines NeuronalDamage Neuronal Damage & Apoptosis InflammatoryCytokines->NeuronalDamage OxidativeStress Oxidative Stress Keap1 Keap1 (Inactive Nrf2) OxidativeStress->Keap1 Nrf2_Activation Nrf2 Activation & Nuclear Translocation Keap1->Nrf2_Activation  Keap1-Nrf2 dissociation Antioxidants Antioxidant Enzyme Expression (HO-1) Nrf2_Activation->Antioxidants CellProtection Cell Protection Antioxidants->CellProtection Angiogenesis Angiogenesis Pathway VEGF_Vash2 VEGF / Vasohibin-2 Pathway Activation Angiogenesis->VEGF_Vash2 Ang1_Tie2 Angiopoietin-1 / Tie-2 Pathway Activation Angiogenesis->Ang1_Tie2 NewVessels New Vessel Formation & Stabilization VEGF_Vash2->NewVessels Ang1_Tie2->NewVessels This compound This compound This compound->HMGB1_Release Inhibits This compound->TLR4_Activation Inhibits This compound->NFkB_Activation Inhibits This compound->Nrf2_Activation Activates This compound->VEGF_Vash2 Activates This compound->Ang1_Tie2 Activates

This diagram illustrates the multi-target mechanism of this compound, which simultaneously suppresses damaging pathways (red) and promotes protective pathways (green).

Research Implications and Future Directions

For drug development professionals, the current data on this compound suggests several key considerations:

  • Therapeutic Potential: this compound's multi-target action on inflammation, oxidative stress, and angiogenesis is a significant advantage, potentially offering broader protection compared to single-target agents [1] [2] [3].
  • Current Limitation: The most significant barrier for this compound's clinical translation is its limited solubility and permeability, leading to low bioavailability [3] [5]. This is a common challenge for natural flavonoid compounds.
  • Innovative Formulation Strategies: To overcome bioavailability issues, novel drug delivery systems are being theoretically and pre-clinically investigated. This compound-loaded nanostructured lipid carriers (NLCs) for intranasal delivery have been proposed to enhance brain targeting by facilitating transport across the blood-brain barrier [5].
  • Clinical Trial Gap: It is critical to note that the evidence for this compound is currently from preclinical studies only. While standard drugs like NBP and Edaravone have their efficacy supported by human randomized controlled trials (RCTs) and network meta-analyses [4], this compound has not yet entered this stage of clinical validation.

References

Engeletin Receptor Binding Affinity & Functional Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data on engeletin's interaction with various molecular targets and its resulting biological effects.

Target / Assay Experimental System Key Findings / Affinity Measure Citation
SARS-CoV-2 Main Protease (Mpro) Computational Molecular Docking Binding Affinity: -8.7 kcal/mol (Ranked 2nd among 150 phytocompounds) [1] [2]
Toll-like Receptor 4 (TLR4) Computational Molecular Docking Highly stable binding predicted [3]
Inflammatory Signaling (NF-κB, MAPK) TNF-α-induced NP cells (in vitro) Inhibited phosphorylation of p65 and p38; reduced nuclear translocation [4]
Aldose Reductase (AR) In vitro enzyme assay Inhibited AR catalytic activity [5]
Crohn's Disease-like Colitis TNBS-induced murine model (in vivo) Alleviated inflammation, improved epithelial barrier, inhibited TLR4-NF-κB pathway [3]
Intervertebral Disc Degeneration Rat puncture model (in vivo) Intradiscal injection alleviated IDD, reduced inflammation and apoptosis [4]
Cell Viability NP cells (CCK-8 assay) Low cytotoxicity at concentrations up to 160 µM [4]

Details of Key Experimental Protocols

For the key findings mentioned above, the experimental methodologies were as follows:

  • Molecular Docking (SARS-CoV-2 Mpro and TLR4): The 3D crystal structure of the target protein (e.g., Mpro PDB ID: 6LU7) was prepared by removing water molecules and heteroatoms. The 3D structure of this compound was energy-minimized. Docking was performed using AutoDock Vina to predict binding affinity (in kcal/mol) and interaction modes [1] [3] [2].
  • Cell-Based Anti-Inflammatory Studies (NF-κB/MAPK)
    • Cell Culture: Primary rat nucleus pulposus (NP) cells were isolated and cultured [4].
    • Inflammation Induction & Treatment: Cells were pre-treated with this compound and then stimulated with TNF-α (e.g., 10 ng/mL) to induce inflammation [4].
    • Pathway Analysis: Protein expression and phosphorylation levels of pathway components (p65, p38, JNK, ERK) were analyzed by Western blotting. Cellular localization was confirmed using confocal microscopy [4].
  • In Vivo Efficacy (Colitis and Disc Degeneration Models)
    • Animal Models: Balb/c mice for colitis (induced by TNBS) [3] and rats for disc degeneration (induced by percutaneous needle puncture) [4].
    • Dosing: this compound was administered via intraperitoneal injection [3] or direct intradiscal injection [4] for 7 days.
    • Outcome Measures: Colon length, histology, expression of inflammatory cytokines (TNF-α, IL-1β, IL-6) via qPCR/Western blot, and tissue integrity [4] [3].

This compound Anti-inflammatory Signaling Pathway

The diagram below illustrates the primary molecular mechanism by which this compound exerts its anti-inflammatory effects, as identified in multiple studies [4] [3].

G TNFα TNF-α/LPS Inflammatory Stimulus TLR4 TLR4 Receptor TNFα->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) Activation TNFα->MAPK IKK IKK Complex Activation TLR4->IKK IkB IκB Degradation IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Releases InflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, iNOS, COX-2) NFkB->InflammatoryGenes MAPK->InflammatoryGenes This compound This compound Inhibits This compound->TLR4 Binds to This compound->IKK Inhibits This compound->MAPK Inhibits

Research Implications and Future Directions

The data indicates that this compound is a multi-target natural compound with significant therapeutic potential. Its ability to simultaneously inhibit key pro-inflammatory pathways like NF-κB and MAPK explains its efficacy in diverse disease models [4] [3]. Furthermore, its high computational binding affinity for the SARS-CoV-2 Mpro suggests a potential for antiviral application, though this requires experimental validation [1] [2].

A primary challenge for its development as a therapeutic agent is its limited solubility and permeability, which may restrict its bioavailability, especially for central nervous system targets [6]. Proposed solutions include advanced delivery systems like functionalized nanostructured lipid carriers (NLCs) for intranasal administration, which could enhance brain delivery for treating neurological conditions [6].

References

Comparison of Engeletin's Effects on NF-κB vs. MAPK Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Disease Model Effects on NF-κB Pathway Effects on MAPK Pathway Key Experimental Methods Reference
Intervertebral Disc Degeneration Inhibited phosphorylation of IKK, IκBα, and p65; blocked nuclear translocation of p65. [1] [2] Inhibited phosphorylation of p38; no significant effect on JNK or ERK. [1] [2] Western Blot, Confocal Microscopy, qPCR [1] [2] [1] [2]
Crohn's Disease-like Colitis Inhibited the TLR4-NF-κB signaling pathway. [3] Information not specified in the search results. Western Blot, Immunofluorescence [3] [3]
Sepsis Model (in vitro) Suppressed phosphorylation of the p65 protein. [4] Information not specified in the search results. Western Blot [4] [4]
Experimental Colitis Suppressed NF-κB-mediated inflammation. [5] Information not specified in the search results. Western Blot, ELISA [5] [5]
Airway Mucus Overproduction Inhibited the NF-κB pathway. [4] Information not specified in the search results. qPCR, Western Blot (as cited in review) [4] [4]

Detailed Experimental Protocols from Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies from pivotal studies.

Protocol 1: Study on Intervertebral Disc Degeneration [1] [2]
  • In Vitro Model: Primary rat nucleus pulposus (NP) cells stimulated with TNF-α (10 ng/mL) to induce inflammation.
  • Engeletin Treatment: Cells were pre-treated with this compound (20 µM) for 2 hours before TNF-α stimulation.
  • Pathway Analysis:
    • Western Blot: Protein levels of phospho-IKKα/β, phospho-IκBα, phospho-p65, and phospho-p38 were analyzed.
    • Confocal Microscopy: Used to visualize the nuclear translocation of the p65 subunit of NF-κB and phosphorylated p38.
  • Key Findings: this compound pre-treatment significantly reduced phosphorylation of IKK, IκBα, p65, and p38, and effectively blocked their nuclear translocation.
Protocol 2: Study on Insulin Resistance in HepG2 Cells [6]
  • In Vitro Model: Human HepG2 liver cells. Insulin resistance was induced with 30 mM glucose and 50 nM insulin for 48 hours.
  • This compound Treatment: Cells were treated with this compound (10 µM and 100 µM) one hour before induction.
  • Pathway Analysis:
    • qPCR: Measured mRNA expression of TNF-α.
  • Key Findings: this compound decreased the elevated TNF-α levels induced by insulin resistance, indicating a reduction in NF-κB-mediated inflammation.

Signaling Pathway Diagrams

The following diagrams illustrate the mechanisms by which this compound inhibits the NF-κB and MAPK pathways based on the experimental evidence.

G cluster_nfkb This compound Inhibition of NF-κB Pathway cluster_mapk This compound Inhibition of MAPK Pathway TNFa TNF-α Stimulation IKK IKK Complex (phosphorylated) TNFa->IKK TLR4 TLR4 Activation TLR4->IKK IkB IκBα (phosphorylated & degraded) IKK->IkB p65 p65 (phosphorylated) IkB->p65 NuclearTrans p65 Nuclear Translocation p65->NuclearTrans Inflammation Pro-inflammatory Gene Expression NuclearTrans->Inflammation Engeletin_NFkB This compound Engeletin_NFkB->IKK Engeletin_NFkB->p65 Stress Inflammatory Stress (e.g., TNF-α) p38 p38 (phosphorylated) Stress->p38 MAPK_Effects Cellular Effects (Apoptosis, Inflammation) p38->MAPK_Effects Engeletin_MAPK This compound Engeletin_MAPK->p38

Interpretation of Pathway Specificity

Based on the available experimental data, a comparative analysis of this compound's action can be summarized as follows:

  • Broader Inhibition of NF-κB: Evidence across multiple disease models shows this compound consistently targets multiple key points in the NF-κB cascade, from upstream kinases to the final nuclear translocation of transcription factors. [1] [3] [2]
  • More Selective Action on MAPK: Within the MAPK pathway, this compound shows a more specific effect on the p38 subunit. [1] [2] One specific study on intervertebral disc degeneration reported that this compound did not significantly affect the phosphorylation of JNK or ERK, two other major branches of the MAPK family, indicating a targeted effect rather than broad MAPK pathway inhibition. [1]

The collective evidence suggests that while this compound effectively suppresses both pathways, its inhibitory profile appears broader and more consistent for the NF-κB pathway. Its action on the MAPK pathway is significant but potentially more confined to the p38 MAPK branch.

References

Engeletin Potency in Comparison to Other Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental data on Engeletin's potency from pre-clinical studies.

Biological Activity / Assay Compared Compound(s) Potency (IC₅₀ / Effective Concentration) Experimental Model Key Findings & Context

| Anti-inflammatory (PGE2 inhibition) | this compound, Astilbin, Quercetin [1] | This compound IC₅₀ = 19.6 µg/ml (43.5 µM) Astilbin IC₅₀ = 19.9 µg/ml (65.8 µM) Quercetin IC₅₀ = 14.4 µg/ml (37.1 µM) | LPS-stimulated RAW 264.7 mouse macrophage cells [1] | this compound and astilbin showed similar potency, both less potent than quercetin in inhibiting PGE2 release. | | Anti-inflammatory (TNF-α inhibition) | this compound, Astilbin, Quercetin [1] | This compound IC₅₀ >100 µg/ml (Inactive) Astilbin IC₅₀ >100 µg/ml (Inactive) Quercetin IC₅₀ = 1.25 µg/ml (4.14 µM) | LPS-stimulated RAW 264.7 mouse macrophage cells [1] | this compound and astilbin showed no significant activity, while quercetin was highly potent in inhibiting TNF-α production. | | Anti-inflammatory (NO inhibition) | this compound, Astilbin, Quercetin [1] | This compound IC₅₀ >100 µg/ml (Inactive) Astilbin IC₅₀ >100 µg/ml (Inactive) Quercetin IC₅₀ = 11.2 µg/ml (37.1 µM) | LPS-stimulated RAW 264.7 mouse macrophage cells [1] | this compound and astilbin showed no significant activity, while quercetin was effective in inhibiting NO production. | | Aldose Reductase Inhibition | this compound [1] | IC₅₀ = 1.16 µM | Recombinant human enzyme assay [1] | Suggests potential for managing diabetic complications. No direct comparison to other inhibitors in the provided data. | | Cytochrome P450 Inhibition | this compound [2] | CYP3A4 IC₅₀ = 1.32 µM CYP2D6 IC₅₀ = 2.87 µM | Human CYP enzyme assay [2] | this compound is a more potent inhibitor of CYP3A4 than of CYP2D6. This is important for assessing potential drug-drug interactions. |

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies, here are the methodologies for key experiments cited above.

  • Anti-inflammatory Assay (PGE2, TNF-α, NO) [1]:

    • Cell Line: Mouse macrophage cell line (RAW 264.7 or J774A.1).
    • Inflammation Induction: Cells are stimulated with bacterial Lipopolysaccharide (LPS) to induce an inflammatory state.
    • Compound Treatment: Test compounds (e.g., this compound, Astilbin, Quercetin) are added to the culture medium, often before or concurrently with LPS.
    • Measurement: After incubation (typically 24 hours), cell culture supernatants are collected.
    • PGE2 and TNF-α levels are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
    • Nitric Oxide (NO) is measured by detecting nitrite (a stable metabolite) in the supernatant using the Griess reaction.
  • Enzyme Inhibition Kinetics (Cytochrome P450) [2]:

    • Enzymes: Commercially available human CYP3A4 and CYP2D6 enzymes.
    • Reaction: CYP3A4 activity is measured by its ability to convert testosterone to 6β-hydroxytestosterone. CYP2D6 activity is measured by its conversion of dextromethorphan to dextrorphan.
    • Cofactor: The reaction mixture includes NADPH to provide necessary reducing equivalents.
    • Inhibition Testing: this compound is incubated with the enzyme and substrate. The rate of product formation in its presence is compared to the control rate (without inhibitor).
    • Analysis: The concentration of the metabolite is typically quantified using UPLC (Ultra-Performance Liquid Chromatography) coupled with a triple quadrupole mass spectrometer. IC₅₀ values are determined from dose-response curves.

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are linked to its modulation of specific signaling pathways. The diagram below illustrates the key pathways identified in the search results, particularly in the context of mitigating colitis [3].

G This compound This compound AMPK_SIRT1 AMPK/SIRT1 Activation This compound->AMPK_SIRT1 NFkB Inhibition of NF-κB Pathway This compound->NFkB Nrf2 Activation of Nrf2 Pathway This compound->Nrf2 PGC1a PGC-1α Activation AMPK_SIRT1->PGC1a MitochondrialBiogenesis Mitochondrial Biogenesis & Function PGC1a->MitochondrialBiogenesis Apoptosis Reduced Epithelial Apoptosis MitochondrialBiogenesis->Apoptosis BarrierIntegrity Improved Intestinal Barrier Integrity MitochondrialBiogenesis->BarrierIntegrity Inflammation Reduced Inflammation NFkB->Inflammation OxidativeStress Reduced Oxidative Stress Nrf2->OxidativeStress

This multi-targeted action, particularly on the AMPK/SIRT1/PGC-1α axis for mitochondrial protection, is a distinguishing feature of this compound's mechanism [3].

Research Implications and Summary

  • Profile Summary: this compound is a mid-potency flavonoid glycoside with significant anti-inflammatory and antioxidant properties. Its potency is highly context-dependent, varying across different molecular targets.
  • Key Differentiator: A primary mechanism identified in recent research is its ability to ameliorate mitochondrial dysfunction by activating the AMPK/SIRT1/PGC-1α signaling axis, which helps restore energy production and reduce cell death in conditions like inflammatory bowel disease [3].
  • Research Considerations: Be aware that this compound can inhibit key drug-metabolizing enzymes (CYP3A4 and CYP2D6), indicating a potential for drug-drug interactions in a clinical setting [2]. Most available data is from pre-clinical in vitro and animal models; further research is needed to confirm efficacy and potency in humans.

References

Engeletin therapeutic index safety margin analysis

Author: Smolecule Technical Support Team. Date: February 2026

Engeletin Safety and Efficacy Profile

The table below summarizes key experimental findings on this compound's effects, demonstrating its efficacy across various disease models and available safety data.

Disease Model/System Experimental System Effective Dose/Concentration Key Efficacy Findings Safety/Toxicity Findings
Inflammatory Bowel Disease DSS-induced colitis in mice [1] [2] 10, 20, 40 mg/kg (oral) ↓ Weight loss, colon shortening; ↑ gut barrier integrity; ↓ inflammation & oxidative stress [1] [2] No overt toxicity reported at 40 mg/kg [1] [2]
Osteoarthritis TNF-α-induced rat chondrocytes [3] 10, 20 μM (in vitro) ↓ ECM degradation; ↓ apoptosis; ↓ ROS [3] IC50 > 240 μM (24-h treatment) [3]
Insulin Resistance High glucose/insulin-induced HepG2 liver cells [4] 10, 100 μM (in vitro) ↑ Glucose consumption; ↑ insulin receptor expression; ↓ oxidative stress & apoptosis [4] Cytotoxicity tested from 100 pM to 100 μM; no significant toxicity at effective doses [4]
General Pharmacology Various cell lines [5] N/S Broad anti-inflammatory, antioxidant, anti-tumor activities [5] Described as having "low cytotoxicity" [5]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.

  • In Vivo Colitis Model (Mouse) [1] [2]:

    • Disease Induction: Colitis is induced in C57BL/6 mice (6-8 weeks old) by administering 2.5% (w/v) dextran sulfate sodium (DSS) in drinking water for 7 days.
    • Treatment: this compound is administered daily via oral gavage at doses of 10, 20, and 40 mg/kg, dissolved in corn oil. Treatment often begins a few days before DSS exposure.
    • Key Assessments: Disease Activity Index (DAI) scoring (weight loss, stool consistency, bleeding), colon length measurement, histopathological analysis of colon tissue (Swiss-roll technique), and analysis of inflammatory markers and tight junction proteins.
  • In Vitro Chondrocyte Model (Osteoarthritis) [3]:

    • Cell Culture: Primary chondrocytes are isolated from the knee cartilage of 4-week-old male Sprague-Dawley rats via enzymatic digestion (trypsin and collagenase II).
    • Disease Induction & Treatment: Inflammation is simulated by treating chondrocytes with TNF-α. This compound is used to pre-treat cells at concentrations of 10 and 20 μM.
    • Key Assays:
      • Cell Viability: CCK-8 assay.
      • Apoptosis: Annexin V-FITC/PI staining analyzed by flow cytometry; Western blot for Bax, Bcl-2, and cleaved caspase-3.
      • Oxidative Stress: Intracellular ROS levels measured with DCFH-DA; mitochondrial membrane potential measured with JC-1.
      • Pathway Analysis: Western blot for Nrf2, NF-κB, and MAPK signaling pathways.
  • In Vitro Insulin Resistance Model (Liver) [4]:

    • Cell Culture: Human HepG2 liver cells are cultured in standard media.
    • Disease Induction & Treatment: Insulin resistance is induced by treating cells with 30 mM glucose and 50 nM insulin for 48 hours. This compound is applied at 10 and 100 μM.
    • Key Assays: Glucose consumption assay, measurement of oxidative stress markers (MDA, GSH, SOD), and analysis of apoptosis-related factors (caspase-3, caspase-9).

Mechanism of Action in Colitis

The most detailed mechanistic study elucidates this compound's action in protecting intestinal epithelial cells, which can be visualized through the following signaling pathway.

G cluster_pathway AMPK/SIRT1/PGC-1α Axis Activation cluster_effects Mitochondrial & Cellular Outcomes Eng This compound (Eng) AMPK AMPK Eng->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 PGC1a PGC-1α SIRT1->PGC1a Mito Improved Mitochondrial Function (↑ ATP, ↑ mtDNA, ↑ Complex I/IV) PGC1a->Mito Promotes AntiOx Attenuated Oxidative Stress (↓ MDA, ↑ GSH, ↑ SOD) Mito->AntiOx AntiApop Reduced Apoptosis (↓ Bax/Bcl2, ↓ c-caspase3) Mito->AntiApop Barrier Restored Intestinal Barrier (↑ ZO-1, ↑ Claudin-1) AntiOx->Barrier AntiApop->Barrier Inhib PGC-1α Inhibitor (SR-18292) Inhib->PGC1a Blocks

Research Implications and Future Directions

Based on the compiled data, here are the key takeaways and potential next steps for research:

  • Therapeutic Index Analysis: A formal therapeutic index was not located in the searched literature. Future studies should aim to establish a median lethal dose (LD₅₀) in animal models to enable this classic safety calculation [6].
  • Promising Safety Profile: Available evidence consistently points to a favorable safety and tolerability profile. This compound shows low cytotoxicity in various cell lines, and no overt toxicity was reported in mouse studies at effective doses [5] [1] [3].
  • Key Research Gaps: The current data is promising but insufficient for comprehensive clinical translation. Priority areas include determining the maximum tolerated dose, pharmacokinetic properties, and potential long-term toxicity in advanced animal models.

References

Current Status: From Preclinical Research to Clinical Prospects

Author: Smolecule Technical Support Team. Date: February 2026

Engeletin is a natural dihydroflavonoid found in plants like Smilax glabra Roxb., and current research is focused on its potential therapeutic effects across various diseases [1] [2]. The transition from promising preclinical data to clinical trials is a critical next step.

  • Current Stage: Intensive preclinical research. Multiple high-quality animal and cell culture studies have been published in 2024 and 2025, elucidating its mechanisms and efficacy [3] [2] [4].
  • Major Hurdle: A 2023 review explicitly notes that the clinical development of this compound is limited by its relatively low yield and purity from natural sources, and no methods for its chemical synthesis have been reported, which hampers the production of sufficient quantities for clinical trials [1].

Mechanisms of Action and Comparative Efficacy

Experimental data from animal models and cell lines show that this compound exerts protective effects primarily through anti-inflammatory, antioxidant, and anti-apoptotic pathways. The tables below summarize its mechanisms and efficacy across different disease models.

Table 1: Key Signaling Pathways Targeted by this compound

Pathway Biological Role Effect of this compound Experimental Context (Cell/Animal Model)
NF-κB Pathway [3] [5] [6] Master regulator of inflammation, cell survival, and apoptosis. Downregulates / Inhibits H9c2 cardiomyocytes, rat chondrocytes, mouse colitis model.
Nrf2 Pathway [3] [5] [6] Central regulator of antioxidant response. Activates / Upregulates H9c2 cardiomyocytes, rat chondrocytes, mouse colitis model.
AMPK/SIRT1/PGC-1α Axis [2] [4] Regulates energy metabolism and mitochondrial biogenesis. Activates Intestinal epithelial cells, mouse colitis model.
MAPK Pathway [6] Mediates cellular responses to stress and inflammation. Inhibits Rat chondrocytes.

Table 2: Quantitative Efficacy of this compound in Preclinical Models

Disease Model Key Efficacy Metrics Result with this compound Treatment Experimental Model

| Myocardial Injury [3] [5] | Cell viability, ROS, MDA, GSH, SOD, Apoptosis | Increased cell viability Reduced ROS & MDA Increased GSH & SOD Inhibited apoptosis | H9c2 cardiomyocytes (rat) under hypoxia-reoxygenation. | | Colitis (IBD) [2] [4] | Disease Activity Index (DAI), Colon length, Inflammatory cytokines | Improved DAI score Reduced colon shortening Restored gut barrier function | DSS-induced colitis in mice. | | Osteoarthritis [6] | Expression of Collagen II, Aggrecan, MMPs, Apoptosis | Increased ECM components Reduced catabolic enzymes Inhibited chondrocyte apoptosis | TNF-α-induced rat chondrocytes; ACLT rat model. | | Insulin Resistance [7] | Glucose consumption, ISR-1, ISR-2, GLUT-2 levels | Increased glucose consumption Upregulated insulin signaling molecules | Human HepG2 liver cells. | | Doxorubicin-Induced Cardiotoxicity [8] | Cell viability, LDH release, ROS, Apoptotic genes | Improved cell viability Reduced LDH release Downregulated Cyt-c/CASP-3 | H9c2 cardiomyocytes (rat). |

Experimental Protocols for Key Studies

To ensure the reliability and reproducibility of preclinical data, researchers employ standardized experimental protocols. Below is a workflow for a typical in vivo study investigating this compound's effects on colitis, integrating both animal and organoid models [2] [4].

Future Research and Development Directions

For this compound to advance towards clinical application, future work must address several key areas:

  • Lead Optimization and Synthesis: The top priority is to develop an efficient and scalable chemical synthesis route to overcome the limitations of natural extraction, ensuring a consistent and pure supply for advanced studies [1].
  • Comprehensive Safety and Toxicology: Before any human trials, standard IND-enabling studies are required. This includes detailed toxicology profiles in multiple animal species to determine the No Observed Adverse Effect Level (NOAEL) and identify potential target organs of toxicity.
  • Pharmacokinetic and Formulation Optimization: While this compound is rapidly absorbed, it has low oral bioavailability [1]. Research should focus on developing novel formulations (e.g., nanoparticles, lipid-based systems) to enhance its solubility, stability, and ultimate bioavailability.
  • Mechanism and Biomarker Exploration: Future research should continue to delineate its multi-target mechanisms. A critical step is identifying predictive biomarkers (e.g., specific oxidative stress or inflammatory markers) that can help select patient populations most likely to respond to this compound therapy in future trials.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

434.12129689 Da

Monoisotopic Mass

434.12129689 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Engeletin

Dates

Last modified: 08-15-2023
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